Product packaging for 7-Ethoxy-4-fluoro-1H-indole(Cat. No.:)

7-Ethoxy-4-fluoro-1H-indole

Cat. No.: B15233426
M. Wt: 179.19 g/mol
InChI Key: BKNQBSLBEFXJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Ethoxy-4-fluoro-1H-indole is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FNO B15233426 7-Ethoxy-4-fluoro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

7-ethoxy-4-fluoro-1H-indole

InChI

InChI=1S/C10H10FNO/c1-2-13-9-4-3-8(11)7-5-6-12-10(7)9/h3-6,12H,2H2,1H3

InChI Key

BKNQBSLBEFXJRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)F)C=CN2

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1154742-53-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxy-4-fluoro-1H-indole is a fluorinated indole derivative that holds potential as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, and general synthesis strategies, and contextualizes its potential applications within the broader landscape of indole chemistry. Due to the limited specific data available for this compound, this guide draws upon established principles of indole synthesis and the known biological and material properties of related fluorinated indole structures to provide a foundational understanding for researchers.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is scarce in publicly accessible literature.

PropertyValueSource
CAS Number 1154742-53-6Chemical Abstracts Service
Molecular Formula C₁₀H₁₀FNOBLD Pharm[1]
Molecular Weight 179.19 g/mol BLD Pharm[1]
SMILES Code FC1C2C=CNC=2C(OCC)=CC=1BLD Pharm[1]
Appearance (Predicted) Off-white to light yellow solidInferred from similar indole structures
Solubility (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred from general indole solubility

Synthesis and Experimental Protocols

Conceptual Synthetic Approach: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. A plausible route to this compound would involve the reaction of a suitably substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization.

Proposed Reaction Scheme:

Fischer Indole Synthesis reagent1 3-Ethoxy-6-fluorophenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + Acetaldehyde reagent2 Acetaldehyde product This compound intermediate->product Acid Catalyst (e.g., H₂SO₄), Heat

Figure 1. A conceptual workflow for the synthesis of this compound via a modified Fischer Indole Synthesis.

General Experimental Protocol (Hypothetical):

  • Hydrazone Formation:

    • Dissolve 3-ethoxy-6-fluorophenylhydrazine in a suitable solvent such as ethanol.

    • Add acetaldehyde to the solution, often with a catalytic amount of acid (e.g., acetic acid).

    • Stir the reaction mixture at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • The resulting hydrazone intermediate may be isolated or used directly in the next step.

  • Indolization (Cyclization):

    • The hydrazone is treated with a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid.

    • The reaction is typically heated to facilitate the[3][3]-sigmatropic rearrangement and subsequent cyclization.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and neutralized.

    • The crude product is extracted with an organic solvent.

    • Purification is achieved through column chromatography to yield the final product, this compound.

Alternative Synthetic Strategies

Other established indole syntheses, such as the Reissert, Madelung, or various transition-metal-catalyzed methods, could also be adapted for the synthesis of this compound.[4] The choice of method would depend on the availability of starting materials and the desired scale of the synthesis.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[5][6] The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7]

Role as a Pharmacophore

The 7-ethoxy and 4-fluoro substitutions on the indole ring of this compound can influence its electronic properties and steric profile, potentially leading to selective interactions with biological targets. Fluorinated indoles have been investigated for a range of therapeutic applications.[7] For instance, related fluorinated indoles have shown promise in the development of kinase inhibitors and as antagonists for various receptors.

Signaling Pathway Interactions (Hypothetical)

Given the prevalence of the indole nucleus in bioactive molecules, this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway where an indole-based inhibitor might act, for example, by blocking the activity of a protein kinase.

Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Phosphorylation Phosphorylation Receptor->Phosphorylation Kinase Downstream Kinase Phosphorylation->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibition

Figure 2. A generalized signaling pathway illustrating the potential inhibitory action of an indole-based compound like this compound on a downstream kinase.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar fluorinated indole compounds, the following precautions are recommended.[3][8]

Hazard CategoryPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves.
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye protection.
Specific Target Organ Toxicity May cause respiratory irritation. Avoid breathing dust/fumes. Use in a well-ventilated area.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Handle in accordance with good industrial hygiene and safety practices.[8]

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While specific experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and the properties of related compounds. Researchers interested in this molecule are encouraged to perform detailed characterization and experimental validation of its properties and biological activities. The synthetic strategies and potential applications outlined herein serve as a starting point for future investigations into this and similar novel indole derivatives.

References

An In-depth Technical Guide to the Synthesis of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 7-Ethoxy-4-fluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Fischer indole synthesis, a reliable and versatile method for the preparation of the indole nucleus.

I. Overview of the Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-ethoxy-5-fluoroaniline. The first step involves the conversion of the aniline to the corresponding phenylhydrazine derivative. The subsequent and final step is the Fischer indole synthesis, which entails the acid-catalyzed cyclization of the phenylhydrazine with acetaldehyde to yield the target indole.

Below is a graphical representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis 2-ethoxy-5-fluoroaniline 2-ethoxy-5-fluoroaniline Diazotization Diazotization 2-ethoxy-5-fluoroaniline->Diazotization 1. NaNO2, HCl 2. SnCl2 Reduction Reduction Diazotization->Reduction (2-ethoxy-5-fluorophenyl)hydrazine (2-ethoxy-5-fluorophenyl)hydrazine Reduction->(2-ethoxy-5-fluorophenyl)hydrazine Acid Catalyst Acid Catalyst (2-ethoxy-5-fluorophenyl)hydrazine->Acid Catalyst Acetaldehyde Acetaldehyde Acetaldehyde->Acid Catalyst Heat This compound This compound Acid Catalyst->this compound

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following sections provide detailed, though generalized, experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of (2-ethoxy-5-fluorophenyl)hydrazine

This procedure is adapted from the well-documented method for the preparation of phenylhydrazines from anilines via diazotization followed by reduction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
2-Ethoxy-5-fluoroaniline155.17->98%
Sodium nitrite (NaNO₂)69.00->99%
Hydrochloric acid (HCl)36.461.1837% (w/w)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63->98%
Diethyl ether74.120.713Anhydrous
Sodium bicarbonate (NaHCO₃)84.01-Saturated solution
Sodium sulfate (Na₂SO₄)142.04-Anhydrous

Procedure:

  • Diazotization: A solution of 2-ethoxy-5-fluoroaniline (1.0 eq.) in concentrated hydrochloric acid (approx. 3 eq.) and water is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.05 eq.) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (approx. 3-4 eq.) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is added slowly to the tin(II) chloride solution, again ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • Work-up and Isolation: The resulting precipitate (the hydrazine hydrochloride salt) is collected by filtration and washed with a small amount of cold water. The free hydrazine base can be obtained by suspending the salt in water and adding a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the solution is alkaline. The free hydrazine is then extracted with a suitable organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (2-ethoxy-5-fluorophenyl)hydrazine.

Step 2: Fischer Indole Synthesis of this compound

This step involves the reaction of the synthesized (or commercially procured) (2-ethoxy-5-fluorophenyl)hydrazine with acetaldehyde in the presence of an acid catalyst.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
(2-ethoxy-5-fluorophenyl)hydrazine170.18->95%
Acetaldehyde44.050.788>99%
Polyphosphoric acid (PPA)-~2.0-
or Zinc chloride (ZnCl₂)136.30-Anhydrous
or Sulfuric acid (H₂SO₄)98.081.8498%
Ethanol or Acetic Acid--Anhydrous
Ethyl acetate88.110.902-
Sodium bicarbonate (NaHCO₃)84.01-Saturated solution
Silica gel--For column chromatography

Procedure:

  • Hydrazone Formation (optional intermediate isolation): (2-ethoxy-5-fluorophenyl)hydrazine (1.0 eq.) is dissolved in a suitable solvent like ethanol or acetic acid. Acetaldehyde (1.1 eq.) is added, and the mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by thin-layer chromatography (TLC).

  • Cyclization: The crude hydrazone mixture (or the isolated hydrazone) is added to an excess of an acid catalyst such as polyphosphoric acid, or a solution of a Lewis acid like zinc chloride in a suitable solvent.[1] Alternatively, a strong Brønsted acid like sulfuric acid in a solvent like ethanol can be used. The reaction mixture is heated to a temperature typically ranging from 80 °C to 150 °C, depending on the catalyst and solvent system used. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice-water. The acidic solution is then neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

III. Data Presentation

As this is a proposed synthesis, experimental data is not available. The following tables are placeholders for the expected quantitative data.

Table 1: Reaction Conditions and Yields

StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
12-Ethoxy-5-fluoroaniline, NaNO₂, SnCl₂HCl/H₂O0-254-6(Expected) 70-85
2(2-ethoxy-5-fluorophenyl)hydrazine, AcetaldehydePPA or ZnCl₂/Solvent80-1502-8(Expected) 50-70

Table 2: Spectroscopic Data for this compound (Predicted)

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.1 (br s, 1H, NH), ~7.2-6.8 (m, 3H, Ar-H), ~6.5 (m, 1H, Ar-H), 4.1 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.4 (t, J=7.0 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)Expected signals for 10 carbons, including aromatic carbons, ethoxy carbons, and indole ring carbons.
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₀FNO: 180.07

IV. Logical Relationships in Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied and elegant transformation. The following diagram illustrates the key steps involved in the acid-catalyzed cyclization.

Fischer_Indole_Mechanism Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone Carbonyl Carbonyl Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic_Rearrangement Di-imine Di-imine Sigmatropic_Rearrangement->Di-imine Cyclization Cyclization Di-imine->Cyclization Aromatization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Indole Elimination->Indole

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers are encouraged to use this information as a starting point and to conduct appropriate optimization and characterization studies to achieve the desired outcome.

References

7-Ethoxy-4-fluoro-1H-indole mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I have conducted a thorough search for the mechanism of action of 7-Ethoxy-4-fluoro-1H-indole . Despite comprehensive searches for this specific chemical entity and related terms, there is currently no publicly available scientific literature detailing its mechanism of action, quantitative biological data, or specific experimental protocols.

This suggests that this compound may be a novel compound, a proprietary molecule under investigation with unpublished data, or a compound that has not yet been characterized biologically in the public domain.

While a detailed technical guide on the core mechanism of action of this compound cannot be provided due to the absence of data, I can offer a guide on a related, well-studied indole derivative or a general overview of the established mechanisms of action for bioactive indole compounds, should you be interested in these alternatives.

Spectroscopic Characterization of 7-Ethoxy-4-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 7-Ethoxy-4-fluoro-1H-indole. While specific experimental data for this molecule is not publicly available, this document presents a detailed methodology and data presentation structure based on established principles and data from closely related indole derivatives. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of new chemical entities.

Spectroscopic Data Summary

The following tables outline the expected spectroscopic data for this compound. The data presented is illustrative, based on known values for similar fluorinated and ethoxy-substituted indole compounds, and should be replaced with experimental values once obtained.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be essential for structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.0-8.5br s-1HN-H
~7.0-7.5m-2HAr-H
~6.5-7.0m-2HAr-H
~4.1q7.02H-OCH₂CH₃
~1.4t7.03H-OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150-160 (d, JC-F)C-F
~135-145C (quaternary)
~120-130CH (aromatic)
~110-120 (d, JC-F)C (aromatic)
~100-110CH (aromatic)
~60-70-OCH₂CH₃
~10-20-OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100-3000MediumC-H Stretch (Aromatic)
~2980-2850MediumC-H Stretch (Aliphatic)
~1620-1600MediumC=C Stretch (Aromatic)
~1250-1200StrongC-O Stretch (Ether)
~1100-1000StrongC-F Stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
~193High[M]⁺ (Molecular Ion)
~178Medium[M - CH₃]⁺
~164High[M - C₂H₅]⁺
~136Medium[M - C₂H₅O]⁺

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a standard probe, operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

    • For HRMS, the exact mass of the molecular ion can be used to determine the elemental composition.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

General workflow for spectroscopic analysis of a synthesized compound.

Logical_Relationships Structure This compound (Proposed Structure) MS Mass Spectrometry (Molecular Formula) Structure->MS provides IR IR Spectroscopy (Functional Groups) Structure->IR provides NMR NMR Spectroscopy (Connectivity & Environment) Structure->NMR provides MS->NMR confirms IR->NMR supports

Logical relationship between spectroscopic methods for structural elucidation.

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature or patent data detailing the specific therapeutic targets or biological activity of 7-Ethoxy-4-fluoro-1H-indole. Therefore, this document provides an analysis of potential therapeutic targets based on the known activities of structurally related indole compounds, particularly those with substitutions at the 4- and 7-positions. The information presented herein is for research and informational purposes only and should be considered speculative in the absence of direct experimental evidence for this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, neurotransmitters, and synthetic drugs with a wide array of pharmacological activities.[1][2][3] The specific substitution pattern on the indole ring plays a crucial role in determining the compound's biological target and its resulting therapeutic effect. This guide explores the inferred potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) of analogous compounds. The presence of a fluorine atom at the 4-position and an ethoxy group at the 7-position suggests that this compound may exhibit activities similar to other 4-fluoro and 7-alkoxy substituted indole derivatives.

Inferred Potential Therapeutic Targets

Based on the biological activities of structurally similar compounds, this compound could potentially target a range of proteins and pathways implicated in various diseases. The following sections outline these potential targets and the evidence from related molecules.

The indole scaffold is a common feature in many anticancer agents. Structurally related compounds suggest several potential oncological targets for this compound.

  • Tryptophan Dioxygenase (TDO) Inhibition: 4-Fluoroindole is a known reactant in the synthesis of TDO inhibitors. TDO is an enzyme involved in tryptophan metabolism and is a target for cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.

  • Histone Deacetylase (HDAC) Inhibition: 4-Fluoroindole has been used in the preparation of HDAC inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in oncology.

  • Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: N-substituted indole derivatives have been identified as inhibitors of the anti-apoptotic protein Mcl-1.[4] Inhibition of Mcl-1 can induce apoptosis in cancer cells, making it a key target for cancer therapy. The most potent compound in one study, 24d, exhibited a Ki value of 110 nM.[4]

  • Antitumor Activity of 7-Alkoxy Derivatives: 7-Alkoxymitosanes, which share the 7-alkoxy substitution pattern, have demonstrated potent antitumor activity against solid tumors in mice.[5]

Table 1: Quantitative Data for Anticancer Activity of Related Indole Derivatives

Compound ClassTargetKey FindingReference
N-substituted indolesMcl-1Compound 24d Ki = 110 nM[4]
7-alkoxymitosanesAntitumorStrong activity against Sarcoma-180[5]

Indole derivatives have shown promise in the treatment of both bacterial and viral infections.

  • Antibacterial and Anti-virulence Activity: 7-alkoxymitosanes exhibit strong antibacterial activity against various Gram-positive and Gram-negative bacteria.[5] Furthermore, 4-fluoroindole has been shown to enhance the efficacy of antibiotics like kanamycin against multidrug-resistant Pseudomonas aeruginosa.[6]

  • HIV-1 Fusion Inhibition: Indole-based compounds have been developed as small molecule inhibitors of HIV-1 fusion by targeting the glycoprotein 41 (gp41).[7][8] One of the most active inhibitors, 6j, had an EC50 of 0.2 µM against both cell-cell fusion and live virus replication.[7]

Table 2: Quantitative Data for Anti-Infective Activity of Related Indole Derivatives

Compound ClassTarget Organism/ProteinKey FindingReference
7-alkoxymitosanesGram-positive & Gram-negative bacteriaStrong antibacterial activity[5]
4-fluoroindolePseudomonas aeruginosaEnhances kanamycin susceptibility[6]
Bisindole derivativesHIV-1 gp41Compound 6j EC50 = 0.2 µM[7]

The indole core is famously present in the neurotransmitter serotonin. Consequently, many indole derivatives target CNS pathways.

  • Serotonin Reuptake Inhibition: 4-Fluoroindole is a reactant for the preparation of potent selective serotonin reuptake inhibitors (SSRIs). SSRIs are a major class of drugs used to treat depression and anxiety disorders.

  • Monoamine Reuptake Inhibition: Beyond serotonin, 4-fluoroindole has also been used to synthesize broader monoamine reuptake inhibitors. These compounds can modulate the levels of neurotransmitters like dopamine and norepinephrine in addition to serotonin.

  • Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibition: 4-Fluoroindole serves as a reactant for the synthesis of SGLT2 inhibitors, which are used in the management of hyperglycemia in diabetes.

Experimental Protocols

The following are representative, generalized experimental protocols for assessing the potential activities of a novel indole compound like this compound, based on the activities of related molecules.

  • Objective: To determine the inhibitory activity of the test compound against the Mcl-1 protein.

  • Materials: Recombinant human Mcl-1 protein, a fluorescently labeled peptide that binds to Mcl-1 (e.g., a FAM-labeled Noxa-B peptide), assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68), test compound (dissolved in DMSO), and a microplate reader capable of measuring fluorescence polarization.

  • Method:

    • A solution of the fluorescently labeled peptide and Mcl-1 protein is prepared in the assay buffer at concentrations that give a stable and robust fluorescence polarization signal.

    • The test compound is serially diluted in DMSO and then added to the protein-peptide mixture in a 384-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

    • The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • The fluorescence polarization of each well is measured using the microplate reader.

    • The data is analyzed by plotting the fluorescence polarization values against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

  • Objective: To measure the ability of the test compound to inhibit HIV-1 entry into host cells.

  • Materials: HEK293T cells, HIV-1 envelope (Env)-pseudotyped luciferase reporter viruses, TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4), cell culture medium, test compound, and a luciferase assay system.

  • Method:

    • TZM-bl cells are seeded in a 96-well plate and incubated overnight.

    • The test compound is serially diluted and added to the cells.

    • A fixed amount of the Env-pseudotyped luciferase reporter virus is then added to each well.

    • The plates are incubated for 48 hours at 37°C.

    • After incubation, the medium is removed, and the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer.

    • The percentage of inhibition is calculated relative to virus control wells (no compound). The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the inferred therapeutic targets of this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release SERT SERT Transporter Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding Signal Signal Transduction Receptor->Signal Indole_Derivative Indole Derivative (e.g., SSRI) Indole_Derivative->SERT Inhibition

Caption: Potential mechanism of action as a serotonin reuptake inhibitor.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Prepare Kinase, Substrate, and ATP Add_Compound Add Test Indole Compound (Serial Dilutions) Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze Calculate IC50 Detect_Signal->Analyze

Caption: A generalized workflow for assessing kinase inhibition.

G cluster_apoptosis Intrinsic Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Mcl1 Mcl-1 Mcl1->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Indole_Inhibitor Indole Mcl-1 Inhibitor Indole_Inhibitor->Mcl1 Inhibits

Caption: Potential role as an Mcl-1 inhibitor in the apoptosis pathway.

References

discovery and history of substituted fluoroindoles

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocols

Synthesis of 5-Fluoroindole

A common method for the synthesis of 5-fluoroindole is the Leimgruber-Batcho indole synthesis, which is amenable to large-scale production.

Step 1: Synthesis of (E)-N,N-dimethyl-1-(5-fluoro-2-nitrophenyl)ethen-1-amine

  • To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (0.2 equivalents).

  • Heat the reaction mixture to 120-130 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 5-Fluoroindole

  • Dissolve the crude enamine from the previous step in a suitable solvent, such as methanol or ethanol.

  • Add a reducing agent, such as palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or iron powder in acetic acid.

  • If using Pd/C and hydrogen, the reaction is typically carried out at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

  • If using iron in acetic acid, the mixture is heated to reflux for several hours.

  • After the reaction is complete, filter the mixture to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 5-fluoroindole.

Synthesis of 6-Fluoro-2-methyl-1H-indole

This compound can be synthesized via a reductive cyclization of a nitro-precursor.

  • In a stainless steel autoclave, place 1-(4-fluoro-2-nitrophenyl)propan-2-one (1 equivalent), triruthenium dodecacarbonyl (Ru3(CO)12, 0.04 equivalents), 2,2'-bipyridine (0.04 equivalents), and toluene.

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with carbon monoxide and heat the reaction mixture, stirring for several hours.

  • Monitor the reaction by HPLC to confirm the conversion of the starting material.

  • After completion, cool the autoclave to room temperature and carefully vent the CO.

  • The reaction mixture can be analyzed by HPLC to determine the yield of 6-fluoro-2-methylindole. The product can be purified by column chromatography.

Biological Activity of Substituted Fluoroindoles

The introduction of fluorine into the indole ring has led to the discovery of potent and selective modulators of various biological targets. Below are tables summarizing the quantitative data for representative fluoroindole derivatives against key protein classes.

Table 1: Fluoroindole-Based Kinase Inhibitors
CompoundTarget(s)IC50 (nM)Cell LineReference
SunitinibVEGFR-2, PDGFR-β, c-KIT2, 8, 1N/A (enzymatic assay)--INVALID-LINK--
Vorolanib (CM082)VEGFR, PDGFRNot specifiedN/A--INVALID-LINK--
Indole Derivative 18 VEGFR-2, VEGFR-1, PDGFR-α/β3.8N/A (enzymatic assay)--INVALID-LINK--
Table 2: Fluoroindole-Based Serotonin Receptor Ligands
CompoundTargetKi (nM)Receptor TypeReference
5-Fluorotryptamine5-HT3A800Partial Agonist
5-Fluorotryptamine5-HT3AB1800Partial Agonist
5-Chlorotryptamine5-HT3A2700Weak Partial Agonist
Tryptamine5-HT3A4800Weak Partial Agonist
4-Fluoro-5-methoxy-DMT5-HT1A3.8Agonist--INVALID-LINK--

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of fluoroindole-based drugs with their targets and the workflows for their discovery and evaluation is crucial for a comprehensive understanding.

Signaling Pathway of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by blocking the signaling pathways involved in tumor growth and angiogenesis.

G Sunitinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT AKT Akt PI3K->AKT Proliferation Cell Proliferation Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G Vilazodone Mechanism of Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_cleft Serotonin (5-HT) SERT SERT Transporter Serotonin_cleft->SERT Reuptake AutoR 5-HT1A Autoreceptor Serotonin_cleft->AutoR PostR Postsynaptic 5-HT Receptors Serotonin_cleft->PostR Serotonin_vesicle 5-HT Vesicle Serotonin_vesicle->Serotonin_cleft Release Signal Neuronal Signaling PostR->Signal Vilazodone Vilazodone Vilazodone->SERT Inhibits (SSRI action) Vilazodone->AutoR Partial Agonist G Fluoroindole Drug Discovery Workflow A Precursor Synthesis (e.g., fluorinated aniline, nitrotoluene) B Indole Core Formation (e.g., Fischer, Leimgruber-Batcho) A->B C Purification and Characterization (NMR, MS) B->C D In Vitro Biological Assays (Enzymatic, Receptor Binding) C->D E Data Analysis (IC50, Ki determination) D->E F Lead Optimization (SAR studies) E->F G Cell-Based Assays (Proliferation, Signaling) E->G F->A Iterative Design H In Vivo Studies (Animal Models) G->H

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 7-Ethoxy-4-fluoro-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, detailed structure-activity relationship (SAR) studies specifically for 7-Ethoxy-4-fluoro-1H-indole are not extensively available in the public domain. This guide, therefore, provides a comprehensive framework and a hypothetical SAR study based on the well-established principles of medicinal chemistry for indole derivatives, fluorinated compounds, and alkoxy-substituted analogs. The experimental protocols and data presented herein are illustrative and intended to serve as a template for researchers in the field.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in medicinal chemistry. Indole-containing drugs have been developed as antiviral, antitumor, analgesic, and anti-inflammatory agents, among others.[1]

The strategic modification of the indole core is a common approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Two common modifications are fluorination and the introduction of alkoxy groups.

  • Fluorine Substitution: The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[2] Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[2][3] Specifically, a fluorine at the 4-position of the indole ring, as in 4-fluoroindole, can influence the molecule's overall electronic distribution and lipophilicity.[4]

  • Alkoxy Group Substitution: Alkoxy groups, such as the ethoxy group at the 7-position, can impact a compound's solubility, lipophilicity, and metabolic profile. The oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins. The size and nature of the alkyl portion of the alkoxy group can also influence steric interactions within a binding pocket.

This guide will explore the hypothetical structure-activity relationships of a series of 7-alkoxy-4-fluoro-1H-indole derivatives, providing a blueprint for their synthesis, biological evaluation, and data interpretation.

Structure-Activity Relationship (SAR) of 7-Alkoxy-4-fluoro-1H-indole Analogs

The following table summarizes hypothetical data for a series of 7-alkoxy-4-fluoro-1H-indole analogs tested against a generic protein kinase, "Kinase X." The data is presented to illustrate the potential impact of modifications at the 7-position on inhibitory activity.

Compound IDR Group (at 7-position)Kinase X IC50 (nM)Cell Viability (CC50, µM)
1a -OCH3150>50
1b -OCH2CH3 (Ethoxy) 85 >50
1c -OCH2CH2CH312045
1d -OCH(CH3)225030
1e -OCH2CH2OH95>50
1f -OCH2CH2OCH3110>50
1g -OH50025
1h -H>1000>50

SAR Summary:

  • Effect of Alkoxy Chain Length: A clear trend is observed with the length of the alkyl chain at the 7-position. The parent compound lacking substitution (1h) is inactive. A methoxy group (1a) confers moderate activity, which is improved with an ethoxy group (1b). Further increasing the chain length to a propoxy group (1c) leads to a slight decrease in activity, suggesting an optimal pocket size for the substituent.

  • Steric Hindrance: The introduction of a bulky isopropyl group (1d) significantly reduces potency, likely due to steric hindrance within the kinase's binding site.

  • Polar Substituents: The addition of a terminal hydroxyl group (1e) maintains good potency, comparable to the ethoxy analog (1b). This suggests that a hydrogen bond acceptor/donor in this region is well-tolerated and could be explored for improving solubility and pharmacokinetic properties.

  • Comparison to Hydroxyl: The phenolic analog (1g) shows significantly reduced activity compared to its alkoxy counterparts, indicating that methylation or ethylation of the 7-hydroxyl group is crucial for potent inhibition of Kinase X.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the in vitro potency (IC50) of test compounds against a protein kinase.

Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of Kinase X.

Materials:

  • Recombinant Human Kinase X (e.g., from a commercial vendor)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (specific for Kinase X)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Opaque-walled 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Reaction Setup: a. Add 2.5 µL of kinase buffer to all wells. b. Add 25 nL of the serially diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells. c. Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase buffer) to all wells to initiate the reaction. d. For the "no enzyme" negative control, add 2.5 µL of the substrate in kinase buffer without the enzyme.

  • Kinase Reaction: a. Add 5 µL of 2X ATP solution (at the Km concentration for Kinase X) to all wells to start the kinase reaction. b. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: a. Subtract the "no enzyme" background from all data points. b. Normalize the data with the "DMSO only" wells representing 100% activity and a high concentration of a known inhibitor representing 0% activity. c. Plot the normalized percent inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This protocol outlines the MTT assay, a common colorimetric method to assess the effect of compounds on cell metabolic activity, which is an indicator of cell viability.[5][6]

Objective: To determine the concentration of a test compound that reduces the viability of a cell line by 50% (CC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in 100% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multi-channel pipette

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the "no cell" control from all other values. b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the CC50 value.

Visualizations: Workflows and Pathways

SAR Study Experimental Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Biological Screening cluster_Analysis Analysis & Iteration A Compound Design (e.g., 7-alkoxy analogs) B Chemical Synthesis A->B C Purification & Characterization B->C D Primary Assay (e.g., Kinase X IC50) C->D E Selectivity Profiling (vs. related kinases) D->E F Cell-based Assays (Cytotoxicity, Target Engagement) E->F G Data Analysis (SAR Interpretation) F->G H Identify Lead Compound(s) G->H I Iterative Design (New Analogs) G->I I->A Next Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Hypothetical Signaling Pathway

Many indole derivatives are known to be kinase inhibitors. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in cancer drug discovery, which could be modulated by a this compound analog.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (Kinase X) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor This compound (Compound 1b) Inhibitor->RAF

Caption: A simplified MAPK signaling cascade inhibited by a hypothetical indole analog.

Conclusion

While specific SAR data for this compound remains to be published, this guide provides a robust framework for initiating such an investigation. By systematically modifying the substituents on the indole core, particularly at the 7-position, and evaluating the analogs in relevant biochemical and cell-based assays, researchers can elucidate the key structural requirements for potent and selective activity. The illustrative data and detailed protocols herein serve as a starting point for drug development professionals aiming to explore this and related chemical scaffolds for therapeutic intervention.

References

Crystal Structure Analysis of 7-Ethoxy-4-fluoro-1H-indole: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and crystallographic databases, the definitive crystal structure of 7-Ethoxy-4-fluoro-1H-indole has not been located in the public domain. Therefore, a detailed technical guide with quantitative data tables and specific experimental protocols for this particular compound cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the structural analysis of indole derivatives, this absence of data presents both a challenge and an opportunity. The lack of a published crystal structure for this compound means that fundamental structural parameters such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles remain undetermined. This information is critical for understanding the molecule's three-dimensional conformation, its potential intermolecular interactions, and for structure-based drug design efforts.

General Methodologies for Crystal Structure Analysis

While specific data for this compound is unavailable, a general workflow for determining the crystal structure of a novel organic compound can be outlined. This process is fundamental in the fields of crystallography and medicinal chemistry.

Experimental Workflow

The determination of a small molecule's crystal structure, such as an indole derivative, typically follows a standardized set of experimental procedures. The logical flow of these steps is crucial for obtaining high-quality data suitable for structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystal Structure (CIF File)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols (General)

The following are generalized protocols for the key experiments involved in crystal structure determination. These would be adapted for the specific properties of this compound.

1. Synthesis and Purification: The initial step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystal growth. Common purification techniques include recrystallization, column chromatography, and sublimation.

2. Single Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a non-solvent in which the compound is insoluble but which is miscible with the solvent. The vapor of the non-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. X-ray Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.

4. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson method. This initial model is then refined against the experimental data. The refinement process adjusts the atomic positions, and their anisotropic displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

5. Validation and Analysis: The final crystal structure is validated using various crystallographic checks to ensure its quality and chemical sense. The geometric parameters, including bond lengths, bond angles, and intermolecular interactions, are then analyzed. The final results are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Potential Signaling Pathways and Research Context

While no specific biological signaling pathways have been definitively linked to this compound in the available literature, the indole scaffold is a well-known privileged structure in medicinal chemistry. Indole derivatives are known to interact with a wide range of biological targets, including:

  • Receptors: Serotonin (5-HT) receptors, melatonin receptors.

  • Enzymes: Kinases, histone deacetylases (HDACs), and indoleamine 2,3-dioxygenase (IDO).

  • Other Proteins: Tubulin.

The logical relationship for investigating the biological activity of a novel indole derivative like this compound would involve a series of screening and validation steps.

signaling_pathway_investigation cluster_screening Initial Screening cluster_identification Target Identification & Validation cluster_pathway Pathway Analysis compound This compound target_screening Target-Based Screening (e.g., Kinase Panel, GPCR Panel) compound->target_screening phenotypic_screening Phenotypic Screening (e.g., Anti-proliferative Assay) compound->phenotypic_screening hit_to_lead Hit-to-Lead Optimization target_screening->hit_to_lead target_deconvolution Target Deconvolution phenotypic_screening->target_deconvolution binding_assays Binding Assays (e.g., SPR, ITC) hit_to_lead->binding_assays target_deconvolution->binding_assays cellular_assays Cellular Target Engagement Assays binding_assays->cellular_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) cellular_assays->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

Theoretical and Computational Blueprint for 7-Ethoxy-4-fluoro-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical and computational framework for the investigation of 7-Ethoxy-4-fluoro-1H-indole. Due to the current absence of specific experimental and computational studies on this molecule in publicly available literature, this guide serves as a robust starting point for researchers. It outlines proposed methodologies for synthesis, spectroscopic characterization, and in-silico analysis based on established protocols for analogous substituted indoles. The presented data, including predicted spectroscopic characteristics and computational parameters, are derived from studies on structurally related compounds and are intended to guide future experimental and theoretical work.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The strategic placement of substituents on the indole ring allows for the fine-tuning of these characteristics. The title compound, this compound, incorporates a fluorine atom at the 4-position and an ethoxy group at the 7-position. The electron-withdrawing nature of fluorine and the electron-donating, albeit sterically influential, nature of the ethoxy group are anticipated to significantly modulate the electronic and steric properties of the indole core. This interplay of substituents makes this compound a molecule of interest for potential applications in drug discovery and materials science.

This guide details a proposed workflow for the comprehensive study of this molecule, from its chemical synthesis and characterization to its theoretical and computational evaluation.

Proposed Synthesis and Characterization

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established indole syntheses, such as the Fischer indole synthesis or methods involving reductive cyclization of nitrostyrenes.[1][2] A proposed multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

A potential synthetic pathway could start from a commercially available substituted nitrotoluene. The general steps would involve:

  • Introduction of the Ethoxy Group: Nucleophilic aromatic substitution on a suitable precursor, for instance, a di-fluorinated or nitro-fluorinated benzene derivative, to introduce the ethoxy moiety.

  • Nitration: Nitration of the resulting substituted benzene to introduce a nitro group ortho to a methyl group.

  • Condensation: Condensation of the nitrotoluene derivative with a suitable amine and formaldehyde to form a nitrostyrene intermediate.

  • Reductive Cyclization: Reductive cyclization of the 2-nitro-beta-(dialkylamino)styrene intermediate to form the indole ring. This can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation.[1]

Proposed Spectroscopic Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques. Based on studies of other substituted indoles, the following spectral data can be anticipated.[3][4][5][6][7]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons on the indole ring with characteristic coupling patterns influenced by the fluorine and ethoxy substituents. A triplet and quartet for the ethoxy group protons. A broad singlet for the N-H proton.
¹³C NMR Distinct signals for the eight carbon atoms of the indole core, with chemical shifts influenced by the electronegativity of the fluorine and oxygen atoms. Signals for the two carbons of the ethoxy group.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons, providing direct evidence for the fluorine substitution.
FT-IR (cm⁻¹) Characteristic N-H stretching vibration around 3400 cm⁻¹. C-H stretching vibrations in the aromatic region (3100-3000 cm⁻¹) and aliphatic region (3000-2850 cm⁻¹). C=C stretching vibrations in the aromatic ring (1600-1450 cm⁻¹). A strong C-O stretching band for the ethoxy group (around 1250-1050 cm⁻¹). A C-F stretching vibration (around 1100-1000 cm⁻¹).
UV-Vis (nm) Absorption maxima in the UV region, likely exhibiting two main absorption bands (¹Lₐ and ¹Lₑ) characteristic of the indole chromophore, with their positions shifted due to the substituents.[3][4]

Theoretical and Computational Studies

Computational chemistry provides a powerful avenue to investigate the electronic structure, properties, and potential interactions of this compound.[8][9] The following sections outline a proposed computational workflow.

Computational Methodology

Quantum chemical calculations would be performed using Density Functional Theory (DFT), a widely used method for studying organic molecules.[10][11][12]

  • Software: Gaussian 16 or a similar quantum chemistry package.[11][12]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[11][12]

  • Basis Set: 6-31+G(d,p) or a larger basis set for improved accuracy.[11][12]

  • Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects.

Predicted Molecular Geometry

The first step in the computational study is to obtain the optimized molecular geometry. The bond lengths, bond angles, and dihedral angles that define the minimum energy structure of the molecule would be calculated.

Table 2: Predicted Optimized Geometrical Parameters (Selected) for this compound (Calculated in silico)

Parameter Predicted Value
Bond Lengths (Å)
C4-F~1.35
C7-O~1.37
O-C(ethyl)~1.43
N1-H~1.01
**Bond Angles (°) **
C3-C4-C5~120
C6-C7-N1~108
C7-O-C(ethyl)~118
Dihedral Angles (°)
C5-C4-F-H~180 (assuming coplanarity)
C6-C7-O-C(ethyl)Dependent on steric hindrance
Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.

Table 3: Predicted Electronic Properties of this compound (Calculated in silico)

Property Predicted Value/Observation
HOMO Energy (eV) Expected to be relatively high due to the electron-donating indole ring and ethoxy group.
LUMO Energy (eV) Expected to be influenced by the electron-withdrawing fluorine atom.
HOMO-LUMO Gap (eV) A moderate energy gap, suggesting potential for electronic transitions in the UV-Vis region.
Dipole Moment (Debye) A significant dipole moment is expected due to the presence of electronegative F and O atoms and the N-H bond.
Molecular Electrostatic Potential (MEP) The MEP map would likely show negative potential regions around the fluorine, oxygen, and nitrogen atoms, indicating sites susceptible to electrophilic attack. The N-H proton would be a region of positive potential.
Vibrational Frequencies (FT-IR)

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR data to confirm the molecular structure.

Table 4: Predicted Vibrational Frequencies (Selected) for this compound (Calculated in silico)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch~3450
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Aromatic Stretch1600 - 1450
C-O Stretch1250 - 1050
C-F Stretch1100 - 1000
Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed against a relevant biological target.[11][13]

  • Target Selection: A protein target of interest (e.g., a kinase, receptor, or enzyme) would be selected based on the therapeutic area. The 3D structure of the protein would be obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The optimized 3D structure of this compound would be prepared for docking, including the addition of hydrogen atoms and assignment of charges.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or ArgusLab) would be used to predict the binding pose and affinity of the ligand within the active site of the protein.[13]

  • Analysis: The results would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. The docking score would provide an estimate of the binding affinity.

Visualizations

Proposed Experimental and Computational Workflow

Caption: Proposed workflow for the study of this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate response Cellular Response (e.g., Proliferation) substrate->response molecule This compound molecule->kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide presents a comprehensive theoretical and computational roadmap for the study of this compound. By leveraging established synthetic methods, spectroscopic techniques, and computational protocols, researchers can systematically investigate the properties of this novel indole derivative. The proposed workflow and predicted data herein are intended to serve as a valuable resource to stimulate and guide future research efforts in the synthesis, characterization, and application of this compound in medicinal chemistry and materials science.

References

7-Ethoxy-4-fluoro-1H-indole: A Scoping Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets make it a "privileged" structure in drug discovery.[1][3] This guide explores the potential medicinal chemistry applications of a novel, hypothetical derivative, 7-Ethoxy-4-fluoro-1H-indole. By dissecting the individual contributions of the core indole, the 4-fluoro substituent, and the 7-ethoxy group, we project its physicochemical properties, potential biological targets, and plausible therapeutic applications. This document serves as a predictive framework to guide future research and development efforts for this and similar scaffolds.

The Indole Scaffold: A Foundation of Therapeutic Versatility

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[1][4] Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition at biological targets.[5] The nitrogen atom's lone pair of electrons contributes to the ring's aromaticity and provides a hydrogen bond donor site, while the C3 position is prone to electrophilic substitution, allowing for diverse functionalization.[5]

Indole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6] Over 40 indole-containing drugs have been approved by the FDA, targeting a wide array of proteins such as G-protein coupled receptors (GPCRs), enzymes (e.g., kinases, cyclooxygenases), and ion channels.[5][7]

Strategic Functionalization: The Roles of Fluorine and Ethoxy Groups

The therapeutic potential of the indole scaffold can be fine-tuned through strategic substitution. The hypothetical this compound features two key substituents that are expected to significantly influence its drug-like properties.

The 4-Fluoro Substituent: Enhancing Pharmacological Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[8][9][10] A fluorine atom at the 4-position of the indole ring is predicted to confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[11] Placing a fluorine atom on the benzene portion of the indole can block potential sites of hydroxylation, thereby increasing the molecule's metabolic half-life.[11]

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions.[9][11]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, which can influence the molecule's ionization state, solubility, and ability to cross cell membranes.[12]

  • Enhanced Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its permeability across biological membranes, including the blood-brain barrier.[11] This is a critical factor for drugs targeting the central nervous system.

The 7-Ethoxy Group: Modulating Potency and Selectivity

An ethoxy group, as a small alkoxy substituent, can also play a crucial role in optimizing a drug candidate.[13] The placement of an ethoxy group at the 7-position is anticipated to have the following effects:

  • Improved Potency: The ethoxy group can act as a hydrogen bond acceptor and engage in productive interactions within a target's binding pocket, thereby increasing potency.

  • Enhanced Selectivity: The size and orientation of the ethoxy group can introduce steric constraints that favor binding to a specific target over closely related off-targets, leading to improved selectivity and a better safety profile.

  • Solubility and Physicochemical Properties: While larger alkyl groups can significantly increase lipophilicity, a small ethoxy group can offer a balanced improvement in both lipophilicity and aqueous solubility, which is beneficial for overall pharmacokinetic properties.[14]

Projected Profile of this compound

Based on the analysis of its constituent parts, a hypothetical profile for this compound can be projected.

Physicochemical Properties (Hypothetical)

The combination of the fluoro and ethoxy groups is expected to result in a balanced physicochemical profile suitable for a drug candidate.

PropertyPredicted ValueRationale
Molecular Weight ~193.2 g/mol Calculated based on chemical formula C10H10FNO.
LogP 2.5 - 3.5Increased lipophilicity from both fluoro and ethoxy groups.
pKa (Indole NH) 15.5 - 16.5Lowered due to the electron-withdrawing fluorine atom.[12]
Topological Polar Surface Area (TPSA) ~30-40 ŲContributed by the indole nitrogen and the ethoxy oxygen.
Potential Biological Targets and Therapeutic Applications

Given the prevalence of indole derivatives as kinase inhibitors, this is a highly probable target class for this compound.[15][16] Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The substitutions at the 4 and 7 positions could provide vectors for interaction with the surrounding amino acid residues, potentially leading to high potency and selectivity.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, FGFR)[17][18]

  • Non-receptor Tyrosine Kinases (e.g., Src, Abl)

  • Serine/Threonine Kinases (e.g., MAP kinases, CDKs)[19]

Potential Therapeutic Areas:

  • Oncology: Inhibition of kinases involved in tumor growth, angiogenesis, and metastasis.[15][20]

  • Inflammatory Diseases: Modulation of kinases in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Targeting kinases implicated in neuronal dysfunction.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of this compound and its derivatives.

General Synthesis of 7-Substituted-4-fluoroindoles

A plausible synthetic route to the target scaffold could involve a multi-step process starting from a commercially available fluorinated aniline derivative.

Protocol:

  • Nitration: 2-Fluoro-5-ethoxyaniline is subjected to nitration to introduce a nitro group, likely directed by the activating ethoxy group.

  • Reduction: The nitro group is then reduced to an amine to yield a diamine intermediate.

  • Cyclization (e.g., Fischer Indole Synthesis): The resulting diamine can be converted to a hydrazine and subsequently cyclized with a suitable ketone or aldehyde under acidic conditions to form the indole ring. Alternative modern cyclization methods could also be employed.

  • Purification: The final product is purified by column chromatography on silica gel, followed by characterization using NMR, mass spectrometry, and HPLC.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.[21][22][23]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.[22]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation (Hypothetical)

The following tables summarize hypothetical data for a series of analogs based on the this compound scaffold to illustrate potential structure-activity relationships (SAR).

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundR Group (at N1)VEGFR2PDGFRβc-Src
1 (Core) -H150220>1000
2a -CH3125180>1000
2b -CH2CH2OH80110850
2c -CH2CONH25575600

Table 2: In Vitro Cytotoxicity and Pharmacokinetic Properties

CompoundCytotoxicity (HeLa, IC50, µM)Metabolic Stability (HLM, t½, min)Oral Bioavailability (Rat, F%)
1 (Core) >504525
2a 425530
2b 257045
2c 189555

Visualizations

The following diagrams illustrate key workflows and concepts related to the development of this compound derivatives.

G Hypothetical Synthesis Workflow A 2-Fluoro-5-ethoxyaniline B Nitration A->B HNO3/H2SO4 C Intermediate 1 B->C D Reduction C->D H2, Pd/C E Intermediate 2 (Diamine) D->E F Fischer Indole Synthesis E->F Ketone/Aldehyde, Acid G This compound F->G H Purification G->H Chromatography I Final Compound H->I

Caption: A potential synthetic route to this compound.

G MAPK/ERK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 7-Ethoxy-4-fluoro- 1H-indole Derivative Inhibitor->Raf Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway by an indole derivative.

G Drug Discovery Logic Flow A Scaffold Identification (this compound) B Library Synthesis (SAR Exploration) A->B C In Vitro Screening (Kinase Assays, Cytotoxicity) B->C D Hit Identification C->D E Lead Optimization (ADME/Tox Profiling) D->E E->C Iterative Design F In Vivo Efficacy Studies E->F G Candidate Selection F->G

Caption: A logical workflow for the development of indole-based drug candidates.

Conclusion

While this compound is a hypothetical molecule, a systematic analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. The combination of the privileged indole core with strategic fluoro and ethoxy substitutions presents a promising profile for developing potent, selective, and metabolically robust drug candidates, particularly in the realm of kinase inhibition for oncology and inflammatory diseases. The experimental protocols and predictive data presented in this guide offer a foundational roadmap for the synthesis, evaluation, and optimization of this and related novel chemical entities. Further empirical investigation is warranted to validate these projections and unlock the full therapeutic potential of this promising scaffold.

References

A Technical Review of 7-Substituted-4-Fluoroindoles: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of fluorine atoms and other substituents on the indole ring can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides a comprehensive review of the synthesis and biological evaluation of a specific, yet underexplored, class of compounds: 7-substituted-4-fluoroindoles.

While the broader class of substituted indoles is well-documented, the specific substitution pattern of a fluorine atom at the 4-position and another substituent at the 7-position is less common in the scientific literature. This guide will focus on a key study that has explored this scaffold, presenting its findings in detail to serve as a foundational resource for researchers interested in this area. The information presented herein is primarily derived from the synthesis and biological evaluation of fluorinated 5,6-dihydroxytryptamine derivatives, which serve as a valuable case study for this class of compounds.

Synthesis of 7-Substituted-4-Fluoroindoles

The synthesis of 7-substituted-4-fluoroindoles can be a multi-step process requiring careful control of regioselectivity. A key strategy involves the construction of the indole ring from appropriately substituted benzene precursors. The following workflow illustrates a synthetic approach to a 4,7-difluoroindole derivative, specifically 4,7-difluoro-5,6-dihydroxytryptamine.

Synthesis_Workflow cluster_start Starting Material cluster_nitration Nitration cluster_reduction_formylation Reduction & Formylation cluster_leimgruber_batcho Leimgruber-Batcho Indole Synthesis cluster_mannich Mannich Reaction cluster_cyanation Cyanation cluster_reduction Reduction cluster_deprotection Deprotection 1,4-difluoro-2,3-dimethoxybenzene 1,4-difluoro-2,3-dimethoxybenzene Nitration Nitration (HNO3, H2SO4) 1,4-difluoro-2,3-dimethoxybenzene->Nitration 1,4-difluoro-2,3-dimethoxy-5-nitrobenzene 1,4-difluoro-2,3-dimethoxy-5-nitrobenzene Nitration->1,4-difluoro-2,3-dimethoxy-5-nitrobenzene Reduction_Formylation Reduction & Formylation (Fe, AcOH; Ac2O) 1,4-difluoro-2,3-dimethoxy-5-nitrobenzene->Reduction_Formylation N-(4,7-difluoro-5,6-dimethoxy-2-methylphenyl)acetamide N-(4,7-difluoro-5,6-dimethoxy-2-methylphenyl)acetamide Reduction_Formylation->N-(4,7-difluoro-5,6-dimethoxy-2-methylphenyl)acetamide Leimgruber_Batcho Leimgruber-Batcho Reaction (DMF-DMA; Pyrrolidine) N-(4,7-difluoro-5,6-dimethoxy-2-methylphenyl)acetamide->Leimgruber_Batcho 4,7-difluoro-5,6-dimethoxyindole 4,7-difluoro-5,6-dimethoxyindole Leimgruber_Batcho->4,7-difluoro-5,6-dimethoxyindole Mannich_Reaction Mannich Reaction (HCHO, Dimethylamine) 4,7-difluoro-5,6-dimethoxyindole->Mannich_Reaction 4,7-difluoro-5,6-dimethoxygramine 4,7-difluoro-5,6-dimethoxygramine Mannich_Reaction->4,7-difluoro-5,6-dimethoxygramine Cyanation_Reaction Cyanation (NaCN) 4,7-difluoro-5,6-dimethoxygramine->Cyanation_Reaction 4,7-difluoro-5,6-dimethoxyindole-3-acetonitrile 4,7-difluoro-5,6-dimethoxyindole-3-acetonitrile Cyanation_Reaction->4,7-difluoro-5,6-dimethoxyindole-3-acetonitrile Reduction_Reaction Reduction (LiAlH4) 4,7-difluoro-5,6-dimethoxyindole-3-acetonitrile->Reduction_Reaction 4,7-difluoro-5,6-dimethoxytryptamine 4,7-difluoro-5,6-dimethoxytryptamine Reduction_Reaction->4,7-difluoro-5,6-dimethoxytryptamine Deprotection_Reaction Deprotection (BBr3) 4,7-difluoro-5,6-dimethoxytryptamine->Deprotection_Reaction 4,7-difluoro-5,6-dihydroxytryptamine 4,7-difluoro-5,6-dihydroxytryptamine Deprotection_Reaction->4,7-difluoro-5,6-dihydroxytryptamine

Caption: Synthetic workflow for 4,7-difluoro-5,6-dihydroxytryptamine.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of fluorinated 5,6-dihydroxytryptamines.[1] Researchers should consult the primary literature for specific reaction conditions and characterization data.

General Procedure for the Synthesis of 4,7-difluoro-5,6-bis(benzyloxy)indole:

  • Nitration of 1,4-difluoro-2,3-dimethoxybenzene: To a solution of 1,4-difluoro-2,3-dimethoxybenzene in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 1,4-difluoro-2,3-dimethoxy-5-nitrobenzene, is isolated by extraction and purified by chromatography.

  • Reductive Cyclization to form the Indole Ring: The nitro-intermediate is subjected to reductive cyclization conditions. A common method is the Leimgruber-Batcho indole synthesis. This involves condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reduction of the nitro group (e.g., using iron powder in acetic acid or catalytic hydrogenation) which spontaneously cyclizes to form the indole ring.

  • Introduction of the Side Chain Precursor: The indole core can then be functionalized at the 3-position. For the synthesis of tryptamines, this often involves a Mannich reaction with formaldehyde and a secondary amine (e.g., dimethylamine) to give the gramine intermediate.

  • Conversion to the Nitrile: The gramine is then displaced with cyanide (e.g., sodium or potassium cyanide) to yield the indole-3-acetonitrile.

  • Reduction to the Tryptamine: The nitrile group is reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) to afford the tryptamine derivative.

  • Deprotection: If protecting groups are used for the hydroxyl functions (e.g., benzyl ethers), they are removed in the final step (e.g., using boron tribromide for debenzylation) to yield the final dihydroxytryptamine product.

Biological Activity of 7-Substituted-4-Fluoroindoles

The introduction of fluorine at the 4- and 7-positions of the indole ring has been shown to significantly impact the biological properties of tryptamine derivatives. A key study evaluated the cytotoxicity and affinity for the serotonergic uptake system of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data from the biological evaluation of these compounds.

CompoundCytotoxicity (IC50, µM) in N-2a cells
5,6-dihydroxytryptamine (5,6-DHT)92
4-fluoro-5,6-dihydroxytryptamine117
7-fluoro-5,6-dihydroxytryptamineNot Reported
4,7-difluoro-5,6-dihydroxytryptamine125

Table 1: Cytotoxicity of fluorinated 5,6-dihydroxytryptamine derivatives against neuroblastoma N-2a cells.[1] The IC50 values represent the concentration required to inhibit the incorporation of [3H]thymidine into DNA by 50%.

CompoundAffinity for Serotonin Uptake System (Fold increase vs. 5,6-DHT)
5,6-dihydroxytryptamine (5,6-DHT)1
4-fluoro-5,6-dihydroxytryptamine32
7-fluoro-5,6-dihydroxytryptamine23
4,7-difluoro-5,6-dihydroxytryptamine13

Table 2: Relative affinity of fluorinated 5,6-dihydroxytryptamine derivatives for the serotonergic uptake system in N-2a cells.[1] Affinity was measured by the ability of the compounds to antagonize the uptake of [3H]5-HT.

Structure-Activity Relationship (SAR) Insights

From the available data, several preliminary structure-activity relationships can be drawn for this class of compounds:

  • Cytotoxicity: The introduction of fluorine at the 4- and 4,7-positions did not significantly alter the cytotoxic potential of 5,6-dihydroxytryptamine in neuroblastoma cells, with IC50 values remaining in a similar micromolar range.[1]

  • Serotonin Uptake Affinity: Fluorine substitution dramatically increased the affinity for the serotonin uptake system.[1] Monofluorination at the 4-position resulted in the highest affinity, showing a 32-fold increase compared to the non-fluorinated parent compound.[1] Fluorination at the 7-position also led to a significant increase in affinity (23-fold).[1] Difluorination at both the 4- and 7-positions resulted in a still potent but comparatively lower increase in affinity (13-fold).[1]

These findings suggest that the electronic effects of the fluorine substituents play a crucial role in the interaction with the serotonin transporter.

Signaling Pathways and Experimental Workflows

The current body of literature on 7-substituted-4-fluoroindoles is limited, and as such, detailed signaling pathways have not been elucidated for this specific class of compounds. The primary biological evaluation has focused on cytotoxicity and receptor affinity, which do not typically involve the detailed mapping of intracellular signaling cascades.

The general experimental workflow for the biological evaluation of these compounds is outlined below.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assay cluster_uptake_assay Serotonin Uptake Assay Synthesized_Compound 7-Substituted-4-Fluoroindole Derivative Compound_Treatment Treatment with varying concentrations of compound Synthesized_Compound->Compound_Treatment Compound_Incubation Incubation with compound and [3H]5-HT Synthesized_Compound->Compound_Incubation Cell_Culture Neuroblastoma N-2a Cell Culture Cell_Culture->Compound_Treatment Thymidine_Incorporation [3H]Thymidine Incorporation Assay Compound_Treatment->Thymidine_Incorporation IC50_Determination IC50 Value Calculation Thymidine_Incorporation->IC50_Determination Cell_Culture_Uptake Neuroblastoma N-2a Cell Culture Cell_Culture_Uptake->Compound_Incubation Uptake_Measurement Measurement of [3H]5-HT uptake Compound_Incubation->Uptake_Measurement Affinity_Determination Determination of relative affinity Uptake_Measurement->Affinity_Determination

Caption: General workflow for the biological evaluation of 7-substituted-4-fluoroindoles.

Future Directions and Conclusion

The study of 7-substituted-4-fluoroindoles is a nascent field with considerable potential for drug discovery. The initial findings on fluorinated 5,6-dihydroxytryptamines demonstrate that this substitution pattern can lead to compounds with significantly enhanced biological activity, particularly in modulating interactions with neurotransmitter transporters.

Future research in this area should focus on:

  • Diversification of the 7-substituent: Exploring a wider range of substituents at the 7-position, including alkyl, aryl, and heterocyclic groups, will be crucial to build a more comprehensive understanding of the structure-activity relationships.

  • Exploration of other biological targets: While the initial focus has been on the serotonergic system, the 7-substituted-4-fluoroindole scaffold should be screened against a broader array of biological targets, including kinases, proteases, and other receptors.

  • Development of more efficient synthetic routes: The current synthetic methods can be lengthy. The development of more convergent and efficient synthetic strategies will be essential to accelerate the exploration of this chemical space.

  • In-depth mechanistic studies: For compounds that show promising activity, detailed mechanistic studies should be undertaken to elucidate their mode of action and any relevant signaling pathways.

References

Safety and Handling of 7-Ethoxy-4-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct safety and toxicological data is publicly available for 7-Ethoxy-4-fluoro-1H-indole. This guide is based on extrapolated information from structurally similar compounds, including indole, 7-fluoro-1H-indole, and 7-ethoxy-1H-indole, as well as general principles of chemical safety. Researchers and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

This technical guide provides an in-depth overview of the potential safety and handling considerations for this compound, tailored for researchers, scientists, and drug development professionals. Due to the novelty of this compound, this document emphasizes a precautionary approach, drawing parallels from related chemical structures to infer potential hazards and recommend appropriate safety measures.

Physicochemical and Toxicological Profile

PropertyValueSource
Molecular Formula C₁₀H₁₀FNON/A
Molecular Weight 179.19 g/mol N/A
Appearance Not available (likely a solid)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Flash Point Not availableN/A
Acute Oral Toxicity (LD50) Harmful if swallowed (based on indole)[1][2]
Acute Dermal Toxicity (LD50) Toxic in contact with skin (based on indole)[1][2]
Skin Corrosion/Irritation Causes skin irritation (based on indole)
Serious Eye Damage/Irritation Causes serious eye damage (based on indole)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (based on indole)[3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (based on indole)

Hazard Identification and Risk Assessment

The primary hazards associated with substituted indoles include acute toxicity upon ingestion or dermal contact, skin and eye irritation, and respiratory tract irritation.[1][2][3] The presence of a fluorine atom may influence the metabolic stability and toxicological profile of the molecule.[4][5] Fluorinated aromatic compounds can sometimes exhibit altered toxicity compared to their non-fluorinated analogs.[4] The ethoxy group may also impact the compound's lipophilicity and metabolic pathways.

A thorough risk assessment should be conducted before handling this compound. This involves identifying potential hazards, evaluating the likelihood and severity of exposure, and implementing appropriate control measures.

Hazard Identification and Risk Assessment Workflow A Identify Chemical Hazards (Toxicity, Reactivity, Physical Hazards) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B Consider routes of exposure C Assess Risks (Likelihood and Severity of Harm) B->C Characterize potential harm D Implement Control Measures (PPE, Engineering Controls, SOPs) C->D Mitigate identified risks E Review and Update Assessment D->E Ensure ongoing safety E->A Re-evaluate with new information

Caption: A logical workflow for chemical hazard identification and risk assessment.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Experimental Protocols: A General Framework for Safety Assessment

Given the lack of specific data, a tiered approach to safety and toxicological testing is recommended for novel compounds like this compound. The following outlines a general experimental workflow.

General Experimental Workflow for Chemical Safety Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Tier 1) cluster_2 In Vivo Studies (Tier 2) A Cytotoxicity Assays (e.g., MTT, LDH) D Acute Toxicity Studies (Oral, Dermal, Inhalation) A->D B Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) B->D C Metabolic Stability Assays (e.g., liver microsomes) C->D F Repeated Dose Toxicity Studies (Sub-acute, Sub-chronic) D->F E Skin and Eye Irritation Studies E->F G Developmental and Reproductive Toxicity (DART) Studies F->G H Data Analysis and Safety Profile Generation G->H

Caption: A tiered experimental workflow for assessing the safety of a novel chemical.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate and incubate until cells reach approximately 80% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use multiple strains of S. typhimurium that are sensitive to different types of mutagens (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial tester strains with various concentrations of this compound and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the negative control group. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.

Conclusion

While this compound is a compound of interest for research and drug development, the absence of specific safety data necessitates a cautious and well-informed approach to its handling. By extrapolating from related indole structures and adhering to established chemical safety protocols, researchers can mitigate potential risks. The implementation of a structured experimental plan to systematically evaluate the toxicological profile of this novel compound is crucial for ensuring laboratory safety and for the responsible advancement of its potential applications.

References

Methodological & Application

Application Notes and Protocols: 7-Ethoxy-4-fluoro-1H-indole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic utility of 7-Ethoxy-4-fluoro-1H-indole as a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, the following protocols and data are based on well-established synthetic methodologies for analogous indole derivatives. These should be considered as representative examples that may require further optimization.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Substitution at various positions of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its unique substitution pattern, represents a valuable building block for the synthesis of novel bioactive compounds. The electron-donating ethoxy group at the 7-position and the electron-withdrawing fluorine atom at the 4-position can significantly influence the molecule's reactivity and its interactions with biological targets.

Synthetic Pathways to this compound

G cluster_0 Retrosynthetic Analysis Target This compound Indole_Formation Indole Ring Formation (e.g., Fischer Indole Synthesis) Target->Indole_Formation Disconnection Precursor Substituted Phenylhydrazine and Ketone/Aldehyde Indole_Formation->Precursor Aniline_Prep Preparation of 3-Ethoxy-6-fluoroaniline Precursor->Aniline_Prep Starting_Materials Commercially Available Fluorinated Anilines/Phenols Aniline_Prep->Starting_Materials

Caption: Retrosynthetic approach for this compound.

A potential forward synthesis could involve the following key steps:

  • Synthesis of 3-Ethoxy-6-fluoroaniline: This intermediate can be prepared from a commercially available fluorinated phenol or aniline through standard etherification and reduction/amination reactions.

  • Fischer Indole Synthesis: The substituted aniline can be converted to the corresponding hydrazine, which is then reacted with a suitable ketone or aldehyde (e.g., pyruvate) under acidic conditions to yield the indole ring.[2][4][5]

Application as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The indole nitrogen and the C2/C3 positions of the pyrrole ring are amenable to further functionalization.

The indole nitrogen can be readily alkylated or arylated to introduce various substituents, which can modulate the compound's solubility, metabolic stability, and binding affinity to target proteins.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF, or Acetonitrile) at 0 °C, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for N-Alkylation Reactions

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Methyl IodideNaHTHF295
2Benzyl BromideK₂CO₃DMF688
3Ethyl BromoacetateNaHTHF492

The indole core can be further functionalized through various C-H activation and cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce aryl, heteroaryl, or amino substituents. These reactions are pivotal in building molecular complexity for drug candidates.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

G cluster_1 Synthetic Workflow Start This compound Step1 Halogenation (e.g., NBS, I₂) at C3-position Start->Step1 Intermediate1 3-Bromo-7-ethoxy-4-fluoro-1H-indole Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling with Arylboronic Acid Intermediate1->Step2 Intermediate2 3-Aryl-7-ethoxy-4-fluoro-1H-indole Step2->Intermediate2 Step3 N-Alkylation Intermediate2->Step3 Intermediate3 1-Alkyl-3-aryl-7-ethoxy-4-fluoro-1H-indole Step3->Intermediate3 Step4 Buchwald-Hartwig Amination (if aryl group has a halide) Intermediate3->Step4 Final_Product Hypothetical Kinase Inhibitor Step4->Final_Product

Caption: Workflow for a hypothetical kinase inhibitor synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromoindole Derivative

  • To a reaction vessel, add 3-bromo-7-ethoxy-4-fluoro-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O10090
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9078

Application in Kinase Inhibitor Drug Discovery

The 4-fluoro-7-alkoxyindole scaffold is of particular interest in the design of kinase inhibitors. The fluorine atom can act as a hydrogen bond acceptor and can improve metabolic stability and cell permeability. The ethoxy group can occupy hydrophobic pockets in the ATP-binding site of kinases. For instance, the PI3Kβ inhibitor GSK2636771, while a benzimidazole, highlights the utility of substituted heterocycles in targeting specific kinase isoforms.[6][7][8][9][10] A hypothetical signaling pathway inhibition is depicted below.

G cluster_2 Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Signaling (Cell Proliferation, Survival) Akt->Downstream Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound represents a promising and versatile synthetic intermediate for the development of novel pharmaceuticals. Its unique electronic and steric properties make it an attractive scaffold for targeting a variety of biological targets, particularly protein kinases. The synthetic routes and functionalization protocols outlined in these notes, based on established chemical principles, provide a solid foundation for researchers to explore the full potential of this valuable building block in drug discovery and development. Further experimental validation is necessary to establish optimal reaction conditions and fully characterize the resulting compounds.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile chemical reaction for the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1] This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring system.[1] These application notes provide a detailed protocol and relevant data for the synthesis of a specific substituted indole, 7-Ethoxy-4-fluoro-1H-indole, a compound of interest in medicinal chemistry and drug discovery. The protocol is based on established principles of the Fischer indole synthesis, adapted for this specific target molecule.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of (3-Ethoxy-6-fluorophenyl)hydrazine with a suitable carbonyl compound, such as glyoxal diethyl acetal, under acidic conditions.

(3-Ethoxy-6-fluorophenyl)hydrazine + Glyoxal diethyl acetal → this compound

Quantitative Data

ParameterExpected ValueNotes
Yield 60-80%Yields can vary depending on the specific reaction conditions and purity of starting materials.
Purity >95%Achievable through standard purification techniques like column chromatography or recrystallization.
¹H NMR See detailed protocolChemical shifts (δ) will be characteristic of the substituted indole structure.
¹³C NMR See detailed protocolChemical shifts (δ) will confirm the carbon framework of the final product.
Mass Spec (HRMS) See detailed protocolWill provide the exact mass of the synthesized compound, confirming its elemental composition.
Appearance Off-white to pale yellow solidTypical for many indole derivatives.

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound via the Fischer indole synthesis.

Materials:

  • (3-Ethoxy-6-fluorophenyl)hydrazine hydrochloride

  • Glyoxal diethyl acetal

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-Ethoxy-6-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add glyoxal diethyl acetal (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Indolization:

    • Once the hydrazone formation is complete, carefully add the acid catalyst. For polyphosphoric acid (PPA), the reaction is typically heated to 80-100 °C. For other acids like sulfuric acid in a solvent like ethanol, the reaction may be refluxed.

    • Continue heating and stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If PPA was used, carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a solid.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    • Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.1 (br s, 1H, NH), 7.2-6.8 (m, 3H, Ar-H), 6.6 (t, 1H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).

    • Expected ¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks for the indole core and the ethoxy and fluoro substituents.

    • Expected HRMS: Calculated exact mass for C₁₀H₁₀FNO.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Start->Hydrazone Acid Catalyst Enamine Ene-hydrazine (Tautomerization) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Aromatic Indole Elimination->Indole Experimental_Workflow Start Starting Materials: (3-Ethoxy-6-fluorophenyl)hydrazine Glyoxal diethyl acetal Step1 Hydrazone Formation (Ethanol, RT) Start->Step1 Step2 Indolization (Acid Catalyst, Heat) Step1->Step2 Step3 Work-up (Quenching, Extraction, Washing) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product This compound Step4->Product Analysis Characterization (NMR, MS) Product->Analysis

References

Application Notes and Protocols for N-Alkylation of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indoles are a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the indole nitrogen provides a critical handle for modulating the pharmacological properties of these molecules. This document provides detailed protocols for the N-alkylation of 7-Ethoxy-4-fluoro-1H-indole, a substituted indole with potential applications in medicinal chemistry. The protocols outlined below are based on established methods for indole N-alkylation and can be adapted to a variety of alkylating agents.

Chemical Structure

Figure 1: Structure of this compound

General Considerations for N-Alkylation

The N-alkylation of indoles typically proceeds via deprotonation of the indole nitrogen to form an indolide anion, which then acts as a nucleophile to attack an electrophilic alkylating agent. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and selectivity, minimizing side reactions such as C3-alkylation. Classical methods often employ strong bases like sodium hydride in polar aprotic solvents.[1] Alternative methods, such as the Mitsunobu reaction, offer milder conditions for the use of alcohols as alkylating partners.

Experimental Protocols

Protocol 1: Classical N-Alkylation using a Strong Base and Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using a strong base and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated indole.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a practical and often more environmentally friendly alternative for N-alkylation, avoiding the use of strong, moisture-sensitive bases and anhydrous solvents.[5][6][7]

Materials:

  • This compound

  • Alkyl halide (e.g., butyl bromide)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of this compound (1.0 eq) and the alkyl halide (1.5 eq) in toluene or DCM, and an aqueous solution of KOH (50% w/v) or K₂CO₃, add the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 6-24 hours, monitoring by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of substituted indoles based on the protocols described. The exact yields for this compound may vary.

ProtocolBase/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Classical NaH / Alkyl HalideDMF or THF0 to RT2-1670-95
2. Mitsunobu PPh₃, DIAD/DEAD, AlcoholTHF0 to RT4-2460-90
3. PTC KOH or K₂CO₃ / TBAB / Alkyl HalideToluene/H₂ORT to 606-2465-92

Visualizations

Experimental Workflow

experimental_workflow start Start: This compound deprotonation Deprotonation (Protocol 1 & 3) or Activation (Protocol 2) start->deprotonation alkylation N-Alkylation (Addition of Alkylating Agent) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Alkyl-7-ethoxy-4-fluoro-1H-indole purification->product

Caption: General experimental workflow for the N-alkylation of this compound.

N-Alkylation Mechanism (Classical Method)

n_alkylation_mechanism indole This compound (R-H) indolide Indolide Anion (R-) indole->indolide Deprotonation base Base (e.g., NaH) base->indolide product N-Alkylated Indole (R-R') indolide->product Nucleophilic Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->product byproduct Byproduct (e.g., NaX + H₂) product->byproduct

References

Application of 7-Ethoxy-4-fluoro-1H-indole in Kinase Inhibitor Screening: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the application of 7-Ethoxy-4-fluoro-1H-indole in kinase inhibitor screening. This includes a lack of data on its specific kinase targets, quantitative measures of its inhibitory activity (such as IC50 values), and detailed experimental protocols for its use in biochemical or cellular assays.

Therefore, the creation of detailed Application Notes and Protocols as requested is not possible based on existing, citable scientific evidence. The content that follows is a general overview of the potential of the broader indole scaffold in kinase inhibitor discovery, which may provide a contextual framework for the potential application of novel indole derivatives like this compound.

The Indole Scaffold: A Privileged Structure in Kinase Inhibition

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets with high affinity. This versatility has made indole derivatives a significant area of research in the development of kinase inhibitors for various therapeutic areas, particularly in oncology.

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, inhibitors of specific kinases are highly sought after as targeted therapies.

Indole-based compounds have been successfully developed to target a wide range of kinases, including:

  • Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Protein Kinase B (Akt), and Mitogen-Activated Protein Kinases (MAPKs).

The development of novel indole derivatives often involves modifications at various positions of the indole ring to optimize potency, selectivity, and pharmacokinetic properties. Substitutions at the 4, 5, 6, and 7-positions, as well as at the N1-position, have been extensively explored to modulate the biological activity of these compounds. The presence of ethoxy and fluoro groups, as in the case of this compound, represents a specific substitution pattern that could potentially confer unique pharmacological properties.

Hypothetical Workflow for Screening a Novel Indole Compound

Should this compound become available for research, a general workflow for its evaluation as a kinase inhibitor would typically involve the following stages. This workflow is presented as a conceptual guide and is not based on any specific data for the compound .

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Compound Acquisition & QC (this compound) B High-Throughput Screening (HTS) (Large Kinase Panel) A->B C Hit Identification (Initial Activity Assessment) B->C D IC50 Determination (Dose-Response Curves) C->D E Selectivity Profiling (Smaller, Focused Kinase Panel) D->E F Mechanism of Action Studies (e.g., ATP Competition Assay) E->F G Cell-Based Assays (Target Engagement & Pathway Inhibition) F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I

Caption: A generalized workflow for the evaluation of a novel compound as a kinase inhibitor.

Conclusion

While the specific compound this compound does not appear in the current body of scientific literature as a kinase inhibitor, the indole scaffold to which it belongs is a well-established and highly promising starting point for the discovery of new and effective targeted therapies. The development and publication of research on this specific molecule are awaited to understand its potential role in kinase inhibitor screening and drug discovery. Researchers interested in this compound would need to undertake a full discovery and validation cascade, as no prior art appears to be available to guide their efforts.

Application Notes and Protocols: 7-Ethoxy-4-fluoro-1H-indole as a Fluorescent Probe in Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Fluorinated Indole Derivative for Cellular Imaging

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of molecular processes within living cells and organisms. Indole derivatives, in particular, have garnered significant attention as versatile fluorophores due to their inherent spectroscopic properties and sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the use of a novel indole-based fluorescent probe, 7-Ethoxy-4-fluoro-1H-indole, in bioimaging applications. The introduction of ethoxy and fluorine substituents to the indole scaffold is anticipated to modulate its photophysical properties, potentially offering advantages in terms of spectral characteristics, photostability, and cellular uptake. These notes are intended for researchers, scientists, and drug development professionals seeking to utilize this compound for cellular imaging studies.

Physicochemical and Photophysical Properties

While comprehensive experimental data for this compound is not yet widely available in the public domain, preliminary analysis and comparison with structurally related indole derivatives allow for the estimation of its key properties. It is imperative that users experimentally validate these characteristics for their specific applications.

Table 1: Predicted and Experimentally Determined Properties of this compound

PropertyPredicted ValueExperimental Value (to be determined by user)
Chemical Formula C₁₀H₁₀FNO-
Molecular Weight 179.19 g/mol -
CAS Number 1154742-53-6-
Excitation Max (λex) ~350 - 380 nm-
Emission Max (λem) ~420 - 460 nm (in polar solvents)-
Quantum Yield (Φ) Moderate to High-
Molar Extinction Coefficient (ε) > 5,000 M⁻¹cm⁻¹-
Solubility Soluble in DMSO, DMF, Acetonitrile-

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cellular imaging. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental questions.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve 1.8 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.

Protocol 2: Cell Staining and Imaging
  • Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Incubation: Add the working solution of this compound to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

  • Imaging: Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., DAPI or a custom filter set). Acquire images using optimal exposure times and laser power to minimize phototoxicity.

Visualization of Experimental Workflow and Potential Signaling Interactions

To aid in the conceptualization of experiments using this compound, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Data Acquisition stock_solution Prepare 10 mM Stock in DMSO working_solution Dilute to 1-10 µM in Media stock_solution->working_solution probe_loading Incubate with Working Solution plate_cells Plate Cells on Imaging Dish plate_cells->probe_loading wash_cells Wash to Remove Excess Probe probe_loading->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy image_analysis Image & Data Analysis microscopy->image_analysis

Caption: Experimental workflow for cellular imaging with this compound.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_response Cellular Response stimulus External Stimulus (e.g., Drug Candidate) receptor Membrane Receptor stimulus->receptor enzyme Intracellular Enzyme receptor->enzyme activates reporter This compound enzyme->reporter interacts with fluorescence Change in Fluorescence reporter->fluorescence results in

Caption: Hypothetical signaling pathway probed by this compound.

Concluding Remarks

This compound represents a promising new scaffold for the development of fluorescent probes for bioimaging. The protocols and conceptual diagrams provided herein serve as a starting point for researchers to explore its potential applications. It is crucial to perform thorough characterization of its photophysical properties and to optimize staining and imaging conditions for each specific experimental system. As with any novel probe, careful controls are essential to validate the observed fluorescence signals and their biological significance. Further research into the specific cellular targets and sensing mechanisms of this compound will undoubtedly expand its utility in cell biology and drug discovery.

Application Notes and Protocols for Testing the Antimicrobial Activity of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for evaluating the antimicrobial activity of the novel synthetic compound, 7-Ethoxy-4-fluoro-1H-indole. Detailed methodologies for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial and fungal strains are presented. This protocol is designed to be a valuable resource for researchers in microbiology, medicinal chemistry, and drug discovery, facilitating the standardized assessment of this compound's antimicrobial potential.

Introduction

The emergence of multidrug-resistant (MDR) pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents. Indole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The indole scaffold is a key structural motif in many natural and synthetic bioactive compounds.[1][3] Modifications to the indole ring, such as halogenation and the introduction of alkoxy groups, can significantly modulate its biological activity. This compound is a novel synthetic indole derivative, and this protocol outlines the standardized procedures for the systematic evaluation of its antimicrobial efficacy.

Materials and Methods

Test Compound
  • Compound: this compound

  • Purity: >95% (as determined by HPLC and NMR)

  • Storage: Store at -20°C, protected from light and moisture.

Microbial Strains

A panel of standard American Type Culture Collection (ATCC) strains is recommended for the initial screening of antimicrobial activity.[4][5]

Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 25923)[5]

    • Enterococcus faecalis (ATCC 29212)[5]

  • Gram-negative:

    • Escherichia coli (ATCC 25922)[4]

    • Pseudomonas aeruginosa (ATCC 27853)[4]

Fungal Strains:

  • Candida albicans (ATCC 10231)[6]

  • Aspergillus niger (ATCC 16404)

Culture Media and Reagents
  • Mueller-Hinton Broth (MHB) (Cation-adjusted for bacteria)[2]

  • Mueller-Hinton Agar (MHA)[2]

  • Sabouraud Dextrose Broth (SDB) (for fungi)

  • Sabouraud Dextrose Agar (SDA) (for fungi)

  • Dimethyl Sulfoxide (DMSO) (sterile, cell culture grade)

  • 0.9% Saline (sterile)

  • Resazurin sodium salt

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

Experimental Protocols

Preparation of Stock Solutions
  • Test Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Assumption: The compound is soluble in DMSO. If not, alternative sterile solvents should be investigated.

  • Standard Antimicrobial Stock: Prepare stock solutions of the standard antimicrobial agents in their recommended solvents according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI guidelines for broth microdilution.[3][7]

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • For fungi, prepare a suspension from a 24-48 hour culture on SDA and adjust to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the appropriate broth (MHB for bacteria, SDB for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Microplate Preparation:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 10 mg/mL test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well.[10] This will create a range of concentrations of the test compound.

    • The eleventh well in each row should serve as a growth control (broth and inoculum only), and the twelfth well as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.[10]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

    • Growth can be assessed visually or by adding a growth indicator like resazurin. A color change from blue to pink indicates microbial growth.[10]

Determination of Minimum Bactericidal Concentration (MBC)
  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a fresh MHA (for bacteria) or SDA (for fungi) plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[12]

Data Presentation

The quantitative data for MIC and MBC should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity of this compound

Microorganism Strain (ATCC) MIC (µg/mL) MBC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus25923
Enterococcus faecalis29212
Gram-Negative Bacteria
Escherichia coli25922
Pseudomonas aeruginosa27853
Fungi
Candida albicans10231
Aspergillus niger16404

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Antimicrobial Activity Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound_Prep Prepare this compound Stock Solution (10 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate wells with prepared inoculum Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate plates (Bacteria: 37°C, 24h; Fungi: 28°C, 48h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubate agar plates Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of this compound.

Postulated Signaling Pathway of Antimicrobial Action

While the exact mechanism of action for this compound is yet to be determined, many indole derivatives are known to interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV.[7]

Signaling_Pathway Postulated Mechanism of Action cluster_inside_cell Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition of replication leads to

Caption: Postulated inhibition of bacterial DNA replication by this compound.

Conclusion

The protocols detailed in this document provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is crucial for the preclinical assessment of this novel compound. Further studies will be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety profile of this compound.

References

Application Notes and Protocols for the Development of Serotonin Receptor Ligands from a 7-Ethoxy-4-fluoro-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2][3] Its presence in the endogenous serotonin (5-hydroxytryptamine, 5-HT) underscores its importance in the design of ligands for serotonin receptors. Fluorine substitution on the indole ring can significantly modulate the physicochemical and pharmacological properties of these ligands, including metabolic stability and receptor binding affinity.[4] This document provides a generalized framework and detailed protocols for the development of novel serotonin receptor ligands, using the 7-Ethoxy-4-fluoro-1H-indole scaffold as a representative starting point. The methodologies outlined below cover the synthesis of derivatives, and the subsequent characterization of their binding and functional activities at key serotonin receptor subtypes, such as the 5-HT1A and 5-HT2A receptors.[5]

Synthesis of this compound Derivatives

The synthesis of novel ligands from the this compound core can be achieved through various synthetic routes. A common strategy involves the introduction of a side chain at the C3 position of the indole nucleus, often culminating in a terminal amine group that is crucial for interaction with the target receptor. A plausible synthetic approach, adapted from established methods for similar indole derivatives, is outlined below.[5][6]

Proposed Synthetic Scheme

A generalized two-step synthesis to introduce a flexible side chain with a terminal amine is presented. This approach allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships (SAR).

Step 1: Vilsmeier-Haack Formylation

The indole core is first formylated at the C3 position to introduce a reactive aldehyde group.

  • Reactants: this compound, phosphoryl chloride (POCl3), N,N-dimethylformamide (DMF).

  • Procedure:

    • Cool a solution of DMF in an appropriate solvent (e.g., dichloromethane) to 0°C in an ice bath.

    • Slowly add POCl3 dropwise to the cooled DMF solution with stirring.

    • Add the this compound to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound-3-carbaldehyde by column chromatography.

Step 2: Reductive Amination

The aldehyde is then reacted with a primary or secondary amine via reductive amination to yield the final ligand.

  • Reactants: this compound-3-carbaldehyde, desired amine (e.g., a substituted piperazine), sodium triacetoxyborohydride (STAB).

  • Procedure:

    • Dissolve the this compound-3-carbaldehyde and the selected amine in a suitable solvent (e.g., dichloroethane).

    • Add STAB to the mixture in portions.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization.

Experimental Protocols

The following are detailed protocols for the characterization of newly synthesized ligands at serotonin receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the synthesized compounds for specific serotonin receptor subtypes. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Protocol: 5-HT1A Receptor Binding Assay

  • Materials:

    • HeLa or CHO cells stably expressing the human 5-HT1A receptor.

    • Membrane preparation from these cells.

    • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Non-specific binding control: 10 µM 5-HT.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 10 µM 5-HT.

    • Incubate the plates at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity by liquid scintillation counting.

    • Calculate the percentage of specific binding for each concentration of the test compound and determine the Ki value using non-linear regression analysis.[4]

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the cellular response following receptor activation.

Protocol: 5-HT2A Receptor-Mediated Inositol Monophosphate (IP1) Accumulation Assay

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C (PLC), which in turn results in the accumulation of inositol phosphates (IPs).[7] The IP-One HTRF assay is a common method to measure the accumulation of IP1, a downstream metabolite of IP3.[7]

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]

    • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

    • Stimulation buffer provided with the kit.

    • Test compounds and a reference agonist (e.g., 5-HT).

    • 384-well white microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds (for agonist mode) or a fixed concentration of the reference agonist with serial dilutions of the test compounds (for antagonist mode).

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate at 37°C for 30-60 minutes.

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes in the dark.

    • Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the two emission signals and convert it to IP1 concentration using a standard curve.

    • For agonist activity, determine the EC50 and Emax values. For antagonist activity, determine the IC50 value.

Data Presentation

The quantitative data obtained from the binding and functional assays should be summarized in tables for clear comparison of the synthesized compounds.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Derivative 1 15.289.5250.1
Derivative 2 5.845.3180.7
Derivative 3 22.112.695.4
Serotonin 3.110.55.6

Table 2: Functional Activity (EC50/IC50, nM) of this compound Derivatives at the 5-HT2A Receptor

CompoundAgonist EC50 (nM)% Emax (vs. 5-HT)Antagonist IC50 (nM)
Derivative 1 >1000<10120.3
Derivative 2 65.485>1000
Derivative 3 >1000<525.8
Serotonin 11.2100N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_sar Lead Optimization start This compound formylation Vilsmeier-Haack Formylation start->formylation reductive_amination Reductive Amination formylation->reductive_amination purification Purification & Characterization reductive_amination->purification binding_assay Radioligand Binding Assays (5-HT1A, 5-HT2A, etc.) purification->binding_assay functional_assay Functional Assays (IP1 Accumulation) purification->functional_assay data_analysis Data Analysis (Ki, EC50, IC50) binding_assay->data_analysis functional_assay->data_analysis sar SAR Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for the development of serotonin receptor ligands.

5-HT2A Receptor Signaling Pathway

Gq_signaling_pathway ligand 5-HT2A Agonist (e.g., Serotonin) receptor 5-HT2A Receptor ligand->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ (intracellular) er->ca2 releases ca2->pkc activates cellular_response Cellular Response pkc->cellular_response

Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.

References

Application Notes and Protocols for the Derivatization of 7-Ethoxy-4-fluoro-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. The strategic derivatization of the indole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.[2][5] This document provides detailed application notes and protocols for the derivatization of a specific, highly functionalized indole, 7-Ethoxy-4-fluoro-1H-indole , for the exploration of new chemical space in drug discovery.

The presence of a fluorine atom at the 4-position can significantly enhance metabolic stability and binding affinity, while the ethoxy group at the 7-position offers a handle for further modification and can influence the molecule's lipophilicity and electronic properties.[6][7] These substitutions make this compound an attractive starting point for generating diverse libraries of compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and neurological agents.[6][8][9]

Key Derivatization Strategies

The derivatization of the this compound core can be achieved through several key synthetic transformations targeting different positions of the indole nucleus. The primary sites for modification are the N1, C2, and C3 positions. The following sections outline protocols for common and effective derivatization reactions.

N-Alkylation and N-Arylation

Modification at the N1 position is a common strategy to introduce a variety of substituents that can modulate the compound's physical and biological properties.

a) N-Alkylation Protocol (Illustrative)

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

b) Buchwald-Hartwig N-Arylation Protocol (Illustrative)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C3-Functionalization

The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution.

a) Vilsmeier-Haack Formylation Protocol (Illustrative)

This protocol describes the introduction of a formyl group at the C3 position.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • In a flask, cool anhydrous DMF to 0 °C and slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water.

  • Basify the mixture with 1 M NaOH solution until pH 8-9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

C2-Arylation via Suzuki-Miyaura Cross-Coupling

Direct C-H activation followed by cross-coupling is a powerful tool for C2-arylation.

Suzuki-Miyaura C2-Arylation Protocol (Illustrative)

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Data Presentation

The following tables provide illustrative quantitative data for the derivatization of various indole scaffolds. Note: This data is not specific to this compound but is representative of the expected outcomes for these reaction types.

Table 1: Illustrative Yields for N-Alkylation of Indoles

EntryAlkyl HalideBaseSolventYield (%)
1Methyl IodideNaHDMF95
2Benzyl BromideK₂CO₃Acetonitrile88
3Ethyl BromoacetateCs₂CO₃DMF92

Table 2: Illustrative Yields for Suzuki-Miyaura C2-Arylation of Indoles

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(OAc)₂K₂CO₃85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃78
33-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄72

Visualizations

Diagram 1: General Derivatization Pathways for this compound

References

Application Note: High-Throughput Screening of 7-Ethoxy-4-fluoro-1H-indole Derivatives for Anticancer Activity using a Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in drug discovery due to their presence in numerous biologically active molecules.[1][2] The indole scaffold is considered a privileged structure, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The substitution pattern on the indole ring plays a crucial role in determining the biological activity of these compounds. This application note describes a robust and reproducible method for the primary screening of a library of novel 7-Ethoxy-4-fluoro-1H-indole derivatives to identify potential cytotoxic agents against human cancer cell lines.

The assay is based on the reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.[4][5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. This method provides a reliable and high-throughput platform for determining the cytotoxic effects of novel chemical entities and for calculating the half-maximal inhibitory concentration (IC50), a key parameter for lead compound selection.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the screening and development of novel anticancer therapeutics.

Experimental Protocols

Materials and Reagents

  • This compound derivatives (synthesized in-house or obtained from a chemical library)

  • Human cancer cell line (e.g., HeLa - cervical cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Cell Culture

HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Seeding:

    • Harvest HeLa cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well microplate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Cytotoxic Activity of this compound Derivatives against HeLa Cells

Compound IDR1-substituentR2-substituentIC50 (µM)
IND-001HPhenyl12.5
IND-002H4-Chlorophenyl8.2
IND-003H4-Methoxyphenyl25.1
IND-004MethylPhenyl> 100
IND-005Methyl4-Chlorophenyl75.4
Doxorubicin--0.9

Visualizations

experimental_workflow start Start: HeLa Cell Culture seed_cells Seed 5,000 cells/well in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_cells Treat cells with compounds (0.1 - 100 µM) incubate_24h_1->treat_cells prepare_compounds Prepare serial dilutions of This compound derivatives prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add 20 µL MTT solution (5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Remove medium and dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End: Identify Hit Compounds analyze_data->end

Figure 1: Experimental workflow for the MTT-based cytotoxicity screening assay.

signaling_pathway compound This compound Derivative (Hit Compound) stress_signal Cellular Stress compound->stress_signal cell_membrane Cell Membrane bax_bak Bax/Bak Activation stress_signal->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Simplified intrinsic apoptosis signaling pathway potentially activated by a cytotoxic compound.

References

Application Notes and Protocols: 7-Ethoxy-4-fluoro-1H-indole as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxy-4-fluoro-1H-indole is a functionalized indole derivative with significant potential as a building block for advanced organic electronic materials. Its unique combination of an electron-rich indole core, a fluorine substituent for enhanced stability and electronic properties, and an ethoxy group for solubility and morphological control makes it an attractive candidate for the synthesis of novel hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive materials for a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Thin-Film Transistors (OTFTs). While direct data on this compound in organic electronics is emerging, the properties of analogous fluorinated and indole-based materials provide a strong rationale for its application.

Key Properties and Advantages

The strategic placement of the ethoxy and fluoro substituents on the indole ring is expected to impart several beneficial properties for organic electronic applications:

  • Tuning of Electronic Properties: The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the fluorine atom allow for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials. This is crucial for optimizing charge injection and transport in electronic devices.

  • Enhanced Stability: Fluorination is a well-established strategy for increasing the oxidative stability and thermal stability of organic materials, leading to longer device lifetimes.

  • Improved Morphology and Solubility: The ethoxy group can enhance the solubility of the molecule and its derivatives in common organic solvents, facilitating solution-based processing techniques. It can also influence the solid-state packing and morphology of thin films, which is critical for efficient charge transport.

  • Versatile Synthetic Handle: The indole nitrogen provides a reactive site for further functionalization, allowing for the straightforward incorporation of this building block into a wide variety of molecular and polymeric architectures.

Potential Applications in Organic Electronics

Based on the performance of related fluorinated indole derivatives, this compound is a promising building block for the following applications:

  • Hole-Transporting Materials (HTMs) for Perovskite Solar Cells and OLEDs: Fluorinated indolo[3,2-b]indole derivatives have demonstrated higher hole mobility compared to the widely used spiro-OMeTAD in perovskite solar cells.[1][2] By incorporating this compound into larger conjugated systems, novel HTMs with excellent performance can be developed.

  • Conducting Polymers: 7-Fluoroindole can be polymerized to form polyindole, a conducting polymer.[3] Similarly, this compound can be explored as a monomer for the synthesis of novel conducting polymers with tailored properties for applications in batteries and sensors.

  • Emissive Materials for OLEDs: The indole core is a known fluorophore. Functionalization with ethoxy and fluoro groups can be used to tune the emission color and improve the quantum efficiency of OLED emitters.

  • Organic Thin-Film Transistors (OTFTs): The ordered packing of fluorinated aromatic molecules can lead to high charge carrier mobilities. Derivatives of this compound could be designed to exhibit favorable intermolecular interactions for efficient charge transport in OTFTs.

Quantitative Data of Analogous Compounds

While specific quantitative data for this compound is not yet widely available, the following table summarizes the properties of a representative fluorinated indole-based hole-transporting material to provide a benchmark for expected performance.

CompoundHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)ApplicationReference
Fluorinated Indolo[3,2-b]indole Derivative-5.15-2.051.2 x 10⁻³Perovskite Solar Cell (HTM)[1][2]
Fluorene/Indole-based Derivative~-5.2--Green Phosphorescent OLED (HTM)

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives and the fabrication of devices using this compound as a building block. These should be adapted and optimized based on the specific target molecule and device architecture.

Protocol 1: Synthesis of a Dimerized Hole-Transporting Material

This protocol describes a potential synthetic route to a simple dimer based on this compound, which could serve as a hole-transporting material.

Workflow Diagram:

Synthesis of a Dimerized HTM A This compound B N-Bromosuccinimide (NBS) in DMF A->B Bromination C Intermediate A: 3-Bromo-7-ethoxy-4-fluoro-1H-indole B->C D Suzuki Coupling: Bis(pinacolato)diboron, Pd Catalyst, Base C->D Borylation E Intermediate B: 7-Ethoxy-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole D->E F Suzuki Coupling: Intermediate A, Pd Catalyst, Base E->F Dimerization G Target Dimer HTM F->G

Caption: Synthetic workflow for a dimerized hole-transporting material.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, THF)

  • Standard glassware for organic synthesis

Procedure:

  • Bromination: Dissolve this compound in anhydrous DMF. Cool the solution to 0 °C. Add NBS portion-wise while stirring. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain 3-Bromo-7-ethoxy-4-fluoro-1H-indole.

  • Borylation: In a flame-dried flask, combine the brominated indole, bis(pinacolato)diboron, a palladium catalyst, and a base in an anhydrous solvent such as toluene. Degas the mixture with argon for 15 minutes. Heat the reaction mixture at 80-100 °C for 24 hours. After cooling, filter the mixture and purify the product by column chromatography to yield the boronic ester derivative.

  • Dimerization (Suzuki Coupling): Combine the boronic ester derivative with the brominated indole in a 1:1 molar ratio in a suitable solvent system (e.g., toluene/ethanol/water). Add a palladium catalyst and a base. Degas the mixture and heat under reflux for 24 hours. After cooling, extract the product and purify by column chromatography and recrystallization to obtain the final dimerized hole-transporting material.

Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a simple bilayer OLED using a derivative of this compound as the hole-transporting layer.

Workflow Diagram:

OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Encapsulation & Testing A ITO-coated glass B Cleaning: Detergent, DI water, Acetone, Isopropanol A->B C UV-Ozone Treatment B->C D Spin-coating of HTL: (this compound derivative in chlorobenzene) C->D E Spin-coating of EML: (Emissive material in a suitable solvent) D->E F Thermal Evaporation: Electron Transport Layer (ETL) E->F G Thermal Evaporation: Cathode (e.g., LiF/Al) F->G H Encapsulation G->H I Device Testing: I-V-L Characteristics H->I

References

Application Notes and Protocols for In Vitro Testing of 7-Ethoxy-4-fluoro-1H-indole Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant anticancer activity.[1][2][3][4] Various indole derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways such as EGFR and VEGFR, and induction of apoptosis.[1][3][4][5] This document provides a comprehensive guide for the in vitro evaluation of a novel indole derivative, 7-Ethoxy-4-fluoro-1H-indole, against various cancer cell lines. The following protocols and application notes are based on established methodologies for assessing the anticancer potential of heterocyclic compounds.

I. Data Presentation

Quantitative data from the following experiments should be meticulously recorded and organized into clear, structured tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72hSelectivity Index (SI)
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
HeLaCervical Adenocarcinoma
MRC-5Normal Lung Fibroblast

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line (e.g., MRC-5) divided by its IC50 in a cancer cell line.

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT116 Control (DMSO)
This compound (IC50)
This compound (2 x IC50)
A549 Control (DMSO)
This compound (IC50)
This compound (2 x IC50)

Table 3: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
HCT116 Control (DMSO)
This compound (IC50)
Doxorubicin (Positive Control)
A549 Control (DMSO)
This compound (IC50)
Doxorubicin (Positive Control)

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7) and a normal cell line (e.g., MRC-5)

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

B. Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C overnight for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of cells in each phase of the cell cycle.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is performed to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

III. Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) MTT Cell Viability Assay (MTT) Compound->MTT CCA Cell Cycle Analysis Compound->CCA APO Apoptosis Assay Compound->APO Cells Cancer Cell Lines (e.g., HCT116, A549) Cells->MTT Cells->CCA Cells->APO IC50 IC50 Determination MTT->IC50 CCD Cell Cycle Distribution CCA->CCD APO_Quant Apoptosis Quantification APO->APO_Quant

Caption: General experimental workflow for the in vitro evaluation of this compound.

Postulated Signaling Pathway for Indole Derivatives

Based on existing literature for similar compounds, a potential mechanism of action could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indole This compound Indole->EGFR Inhibition

Caption: Postulated EGFR signaling pathway inhibition by this compound.

Logical Relationship of Apoptosis Induction

The induction of apoptosis is a key indicator of anticancer activity.

G Indole This compound Mitochondria Mitochondrial Stress Indole->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

References

Application Notes and Protocols for the In Vivo Formulation of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating 7-Ethoxy-4-fluoro-1H-indole (CAS 1154742-53-6) for in vivo studies. Due to the limited publicly available physicochemical data for this compound, this document leverages in silico predictions to inform formulation strategies. The protocols outlined below are designed to address the anticipated poor aqueous solubility of this molecule, a common challenge for indole derivatives.

Predicted Physicochemical Properties

To guide formulation development, key physicochemical properties of this compound were predicted using computational models. These predicted values suggest that the compound is likely to exhibit low aqueous solubility and high lipophilicity, necessitating enabling formulation technologies for adequate systemic exposure in in vivo studies.

PropertyPredicted ValueImplication for Formulation
Molecular Weight 193.21 g/mol Standard for small molecule drugs.
logP (Lipophilicity) 3.2High lipophilicity suggests poor aqueous solubility and potential for good membrane permeability.
Aqueous Solubility LowThe primary challenge for formulation. Strategies to enhance solubility are required.
pKa (most basic) -1.5The indole nitrogen is very weakly basic, meaning pH adjustment in the physiological range will not significantly improve solubility.
pKa (most acidic) 16.5The N-H proton is very weakly acidic and not relevant for ionization in biological systems.

Formulation Strategies for In Vivo Studies

Based on the predicted physicochemical properties, two primary formulation approaches are recommended for preclinical in vivo studies: an oral suspension for enteral administration and a co-solvent-based intravenous solution for parenteral administration.

Protocol 1: Oral Suspension Formulation

Objective: To prepare a uniform and stable oral suspension of this compound for pharmacokinetic and efficacy studies in rodents.

Materials and Reagents:
  • This compound

  • Wetting Agent: Polysorbate 80 (Tween® 80)

  • Suspending Agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

  • Vehicle: Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Calibrated balance

Experimental Protocol:
  • Preparation of Suspending Vehicle:

    • Weigh the appropriate amount of Carboxymethylcellulose sodium to prepare a 0.5% (w/v) solution in purified water.

    • Slowly add the CMC-Na to the water while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous.

  • Wetting the Active Pharmaceutical Ingredient (API):

    • Weigh the required amount of this compound.

    • In a mortar, add a few drops of Polysorbate 80 to the API powder.

    • Triturate the mixture with the pestle to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is adequately wetted.

  • Preparation of the Suspension:

    • Gradually add a small volume of the 0.5% CMC-Na vehicle to the paste in the mortar while continuously triturating.

    • Continue to add the vehicle in small portions until a smooth, pourable suspension is formed.

    • Transfer the contents of the mortar to a graduated cylinder.

    • Rinse the mortar and pestle with the remaining vehicle and add the rinsing to the graduated cylinder to ensure a complete transfer of the API.

    • Adjust the final volume with the 0.5% CMC-Na vehicle.

    • Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visually inspect the suspension for any clumps or un-wetted particles.

    • If available, measure the particle size distribution to ensure uniformity.

    • Confirm the concentration of the API using a suitable analytical method (e.g., HPLC).

Dosing and Administration:
  • The suspension should be continuously stirred during dosing to ensure homogeneity.

  • Administer the suspension to animals using an appropriate-sized oral gavage needle.

Below is a diagram illustrating the workflow for preparing the oral suspension.

Oral_Suspension_Workflow cluster_0 Vehicle Preparation cluster_1 API Wetting cluster_2 Suspension Formulation Prepare 0.5% CMC-Na Solution Prepare 0.5% CMC-Na Solution Gradually add vehicle Gradually add vehicle Prepare 0.5% CMC-Na Solution->Gradually add vehicle Weigh API Weigh API Add Polysorbate 80 Add Polysorbate 80 Weigh API->Add Polysorbate 80 Triturate to a paste Triturate to a paste Add Polysorbate 80->Triturate to a paste Triturate to a paste->Gradually add vehicle Transfer to cylinder Transfer to cylinder Gradually add vehicle->Transfer to cylinder Adjust final volume Adjust final volume Transfer to cylinder->Adjust final volume Stir for 30 min Stir for 30 min Adjust final volume->Stir for 30 min Final Suspension Final Suspension Stir for 30 min->Final Suspension

Workflow for Oral Suspension Preparation

Protocol 2: Intravenous (IV) Solution Formulation

Objective: To prepare a clear, sterile, co-solvent-based solution of this compound for intravenous administration in preclinical models.

Note: This formulation should be prepared fresh on the day of use and administered immediately. All procedures should be conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Materials and Reagents:
  • This compound

  • Co-solvent 1: Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Co-solvent 2: Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Vehicle: Saline (0.9% Sodium Chloride Injection, USP), sterile

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filters

Recommended Vehicle Composition:

A common co-solvent system for poorly soluble compounds is a mixture of DMSO, PEG 400, and saline. A suggested starting ratio is 10:40:50 (v/v/v) of DMSO:PEG 400:Saline. The final concentration of DMSO should be kept as low as possible, and the total injected volume should be minimized to avoid toxicity.

Experimental Protocol:
  • Solubilization of the API:

    • Weigh the required amount of this compound into a sterile vial.

    • Add the required volume of DMSO to the vial.

    • Vortex or sonicate the vial until the API is completely dissolved. Visually inspect for any remaining solid particles.

  • Preparation of the Co-solvent Mixture:

    • In a separate sterile vial, add the required volume of PEG 400.

    • Slowly add the API-DMSO solution from step 1.3 to the PEG 400 while vortexing.

  • Final Formulation:

    • Slowly add the saline to the DMSO/PEG 400/API mixture while continuously vortexing. Caution: The addition of the aqueous phase can sometimes cause precipitation of the drug. Add the saline dropwise to monitor for any signs of precipitation.

    • If the solution remains clear, proceed to the next step. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile vial for administration.

Dosing and Administration:
  • Administer the solution slowly via the desired intravenous route (e.g., tail vein in mice).

  • Monitor the animal for any signs of adverse reactions during and after administration.

Below is a diagram illustrating the workflow for preparing the intravenous solution.

IV_Solution_Workflow cluster_0 API Solubilization cluster_1 Co-solvent Mixing cluster_2 Final Formulation & Sterilization Weigh API Weigh API Dissolve in DMSO Dissolve in DMSO Weigh API->Dissolve in DMSO Add to PEG 400 Add to PEG 400 Dissolve in DMSO->Add to PEG 400 Slowly add Saline Slowly add Saline Add to PEG 400->Slowly add Saline Sterile Filter (0.22 µm) Sterile Filter (0.22 µm) Slowly add Saline->Sterile Filter (0.22 µm) Final IV Solution Final IV Solution Sterile Filter (0.22 µm)->Final IV Solution

Workflow for Intravenous Solution Preparation

Disclaimer

The provided protocols are based on predicted physicochemical properties and general formulation principles for poorly soluble compounds. It is essential to perform pre-formulation studies to determine the actual solubility and stability of this compound in these and other vehicle systems. The suitability of any formulation for a specific in vivo study must be confirmed through appropriate analytical and pilot in-animal studies. The user assumes all responsibility for the application of these protocols.

Application Note: A Proposed LC-MS/MS Method for the Quantification of 7-Ethoxy-4-fluoro-1H-indole in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Ethoxy-4-fluoro-1H-indole is a novel synthetic indole derivative with potential therapeutic applications. As with any new chemical entity in the drug development pipeline, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Due to the absence of published methods for this specific analyte, the protocol described herein is adapted from established and validated methods for similar indole-containing compounds.[1][2][3] This application note provides a comprehensive starting point for method development and validation in accordance with FDA guidelines.[1][4][5]

Principle

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[6][7][8][9] The separated supernatant is then injected into a reverse-phase high-performance liquid chromatography (HPLC) system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control samples. Prepare a working solution of the IS at an appropriate concentration.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • To 50 µL of plasma in each tube, add 10 µL of the appropriate working standard solution (or blank solution for the blank sample).

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[6][8]

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

4. Proposed LC-MS/MS Conditions

  • Liquid Chromatography

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

5. Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound180.1152.1150
Internal Standard (example)User DefinedUser Defined150

Note: The precursor ion corresponds to the [M+H]+ of this compound. The product ion is a proposed fragment resulting from the loss of ethylene. These transitions require experimental optimization.

Data Presentation

Table 1: Proposed Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
0.5 (LLOQ)0.01298.58.2
1.00.025101.26.5
5.00.128102.54.1
25.00.64599.83.5
100.02.58097.52.8
250.06.45098.92.1
400.010.320100.51.9
500.0 (ULOQ)12.900101.11.5

Linear Range: 0.5 - 500 ng/mL Regression: Linear, 1/x² weighting Correlation Coefficient (r²): >0.995

Table 2: Proposed Accuracy and Precision Data from Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ0.50.4998.07.59.1
Low1.51.54102.75.86.9
Medium75.073.898.43.24.5
High375.0380.3101.42.53.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_standards Add Working Standards / Blank plasma_sample->add_standards add_is Add Internal Standard add_standards->add_is protein_precip Protein Precipitation (150 µL Cold Acetonitrile) add_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS supernatant_transfer->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway_placeholder cluster_info Information Placeholder cluster_pathway Hypothetical Signaling Pathway info The specific signaling pathway for This compound is currently unknown. This diagram illustrates a hypothetical pathway based on the known pharmacology of other indole derivatives, which often interact with serotonin (5-HT) receptors. analyte This compound receptor Serotonin Receptor (e.g., 5-HT₂A) analyte->receptor Binds to g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP₃ and DAG Production plc->ip3_dag downstream Downstream Cellular Effects (e.g., Ca²⁺ release, PKC activation) ip3_dag->downstream

Caption: Hypothetical signaling pathway for this compound.

This application note details a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation by protein precipitation and optimized chromatographic and mass spectrometric conditions, provides a solid foundation for researchers. The presented quantitative data tables are illustrative of the expected performance of such a method upon full validation. It is imperative that this proposed method undergoes rigorous validation to demonstrate its accuracy, precision, selectivity, and stability in accordance with regulatory guidelines before its application in regulated bioanalysis.[10][11]

References

Troubleshooting & Optimization

Navigating the Synthesis of 7-Ethoxy-4-fluoro-1H-indole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 7-Ethoxy-4-fluoro-1H-indole, with a focus on improving reaction yield. The information is presented in a direct question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to clarify complex concepts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted indoles like this compound?

A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[1][2]

Q2: What are the key starting materials for the Fischer indole synthesis of this compound?

A2: The primary starting materials are (2-ethoxy-5-fluorophenyl)hydrazine and an acetaldehyde equivalent, such as acetaldehyde dimethyl acetal.

Q3: What are the main challenges I might face when synthesizing an indole with both an ethoxy and a fluoro substituent?

A3: The presence of an electron-donating ethoxy group and an electron-withdrawing fluoro group on the phenylhydrazine ring can present specific challenges. Electron-donating groups can sometimes lead to side reactions and reduced yields in Fischer indole synthesis.[3][4] Additionally, the regioselectivity of the cyclization can be influenced by the substitution pattern, potentially leading to isomeric impurities. One notable issue with alkoxy-substituted phenylhydrazones is the potential for "abnormal" Fischer indole synthesis, where the cyclization occurs at the substituted position, leading to unexpected products.[5]

Q4: How can I improve the yield of my this compound synthesis?

A4: Optimizing reaction conditions is key to improving the yield. This includes careful selection of the acid catalyst, solvent, and reaction temperature. The use of a milder Lewis acid catalyst in place of strong Brønsted acids can sometimes minimize side reactions. Additionally, ensuring the purity of the starting (2-ethoxy-5-fluorophenyl)hydrazine is crucial, as impurities can significantly impact the reaction outcome.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound via the Fischer indole synthesis.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete Hydrazone Formation: The initial condensation between the phenylhydrazine and the aldehyde may be inefficient.- Ensure anhydrous reaction conditions. - Use a slight excess of the aldehyde component. - Consider pre-forming the hydrazone before adding the cyclization catalyst.
2. Decomposition of Starting Material or Intermediate: The electron-rich phenylhydrazine or the hydrazone intermediate may be unstable under strong acidic conditions.- Use a milder acid catalyst (e.g., ZnCl₂, polyphosphoric acid).[2] - Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Unfavorable Electronic Effects: The combination of the electron-donating ethoxy group and the electron-withdrawing fluoro group may hinder the key[6][6]-sigmatropic rearrangement.[3][4]- Experiment with different acid catalysts to find the optimal balance for promoting the desired rearrangement without causing degradation.
Formation of Multiple Products (Isomers/Byproducts) 1. Lack of Regioselectivity: Cyclization may occur at an alternative position on the benzene ring.- While the substitution pattern of (2-ethoxy-5-fluorophenyl)hydrazine is expected to favor cyclization to the desired 7-ethoxy-4-fluoro isomer, alternative cyclization is a possibility. Careful purification by column chromatography is essential.
2. "Abnormal" Fischer Indole Synthesis: With alkoxy substituents, cyclization can occur at the carbon bearing the alkoxy group, leading to halogenated byproducts if a halide acid is used.[5]- Avoid using hydrohalic acids (e.g., HCl) as catalysts. Opt for non-nucleophilic acids like sulfuric acid or polyphosphoric acid.
3. Dimerization or Polymerization: The desired indole product or intermediates may be unstable and react further.- Use a more dilute reaction mixture. - Once the reaction is complete, quench it promptly and proceed with the workup to isolate the product.
Difficulty in Product Purification 1. Tarry Residues: Strong acid and high temperatures can lead to the formation of polymeric materials.- Use milder reaction conditions (lower temperature, weaker acid). - After the reaction, neutralize the acid carefully during the workup. - Consider a pre-purification step, such as trituration with a non-polar solvent, to remove some of the tar before column chromatography.
2. Co-eluting Impurities: Isomeric byproducts or unreacted starting materials may have similar polarities to the desired product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatization of the product (e.g., N-acetylation) to alter its polarity for easier separation, followed by deprotection.

Experimental Protocols

Representative Protocol for the Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on standard Fischer indole synthesis methodologies. Researchers should optimize the specific conditions for their particular setup.

Materials:

  • (2-Ethoxy-5-fluorophenyl)hydrazine hydrochloride

  • Acetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Toluene or another high-boiling inert solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (2-ethoxy-5-fluorophenyl)hydrazine hydrochloride (1.0 eq) in toluene.

  • Hydrazone Formation: Add acetaldehyde dimethyl acetal (1.2 eq) to the suspension.

  • Cyclization: Heat the mixture to reflux for 1-2 hours to facilitate hydrazone formation.

  • Catalyst Addition: Cool the reaction mixture slightly before carefully adding polyphosphoric acid (PPA) (typically 5-10 equivalents by weight relative to the hydrazine).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Table 1: Hypothetical Optimization of Reaction Conditions

The following table presents hypothetical data to illustrate how reaction conditions can be optimized to improve the yield of this compound. This data is for illustrative purposes only and not based on actual experimental results.

Entry Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%) Observations
1H₂SO₄ (conc.)Ethanol80635Significant charring and byproduct formation observed.
2Polyphosphoric AcidToluene901255Cleaner reaction profile with fewer byproducts.
3ZnCl₂Dioxane1002448Slower reaction rate, but cleaner than with H₂SO₄.
4Eaton's ReagentDichloromethane40865Milder conditions led to a higher yield and cleaner product.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine (2-ethoxy-5-fluorophenyl)hydrazine HCl and acetaldehyde dimethyl acetal in toluene start->reagents hydrazone Heat to reflux to form hydrazone reagents->hydrazone cyclization Add acid catalyst (e.g., PPA) and heat to 80-100 °C hydrazone->cyclization monitoring Monitor reaction by TLC cyclization->monitoring quench Quench with NaHCO₃ solution monitoring->quench Reaction complete extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the Fischer indole synthesis of this compound.

Logical Troubleshooting Flow

When encountering issues, a systematic approach to troubleshooting is essential.

Troubleshooting_Flow cluster_solutions Potential Solutions start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) start->check_conditions byproducts Analyze Byproducts (TLC, LC-MS) start->byproducts purify_sm Purify Starting Materials check_purity->purify_sm Impure improve_conditions Improve Anhydrous/Inert Conditions check_conditions->improve_conditions Suboptimal hydrazone_formation Confirm Hydrazone Formation (e.g., by ¹H NMR of an aliquot) preform_hydrazone Pre-form Hydrazone hydrazone_formation->preform_hydrazone Incomplete catalyst_issue Is the Catalyst Appropriate? change_catalyst Change Catalyst (e.g., to a milder Lewis acid) catalyst_issue->change_catalyst Too Harsh temp_issue Is the Temperature Optimal? optimize_temp Optimize Temperature and Time temp_issue->optimize_temp Too High/Low byproducts->hydrazone_formation Unreacted Hydrazine byproducts->catalyst_issue Degradation Products byproducts->temp_issue Tar Formation adjust_workup Adjust Workup/Purification to Isolate Product byproducts->adjust_workup Isomeric Products

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: 7-Ethoxy-4-fluoro-1H-indole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 7-Ethoxy-4-fluoro-1H-indole, a critical intermediate for various research and development applications.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil/solid. Is this normal?

A1: Yes, it is common for crude indole synthesis products to be colored. The color can arise from trace impurities, such as oxidized or polymerized indole species, which are often highly colored.[1] Pure this compound should be an off-white to light-colored solid. The color should be significantly reduced or eliminated upon successful purification.

Q2: What are the most likely impurities in my crude this compound?

A2: Impurities are highly dependent on the synthetic route. For common indole syntheses like the Fischer or Bartoli methods, you can expect:

  • Unreacted Starting Materials: Such as the corresponding substituted phenylhydrazine or aniline derivative.

  • Regioisomers: Depending on the cyclization step, other isomers may form, which can be difficult to separate due to similar polarities.[2]

  • Side-Products: Dehalogenated or partially reduced intermediates can be common impurities in syntheses involving catalytic hydrogenation.[3][4]

  • Solvents: Residual high-boiling point solvents like DMF, DMSO, or NMP used in the reaction.

  • Oxidation/Polymerization Products: Indoles can be sensitive to air and acid, leading to degradation.[1][5]

Q3: How do I choose the best purification method?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Flash Column Chromatography: Excellent for removing a wide range of impurities with different polarities. It is the most common and versatile method for purifying indole derivatives on a lab scale.[6][7][8]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially on a larger scale. This method is effective if a suitable solvent system can be found that dissolves the product well at high temperatures but poorly at low temperatures.[2][9]

  • Preparative HPLC: Used for achieving very high purity (>99.5%) or for separating very closely related impurities, such as regioisomers. This is typically used for final purification of small quantities.[10]

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: Indoles can be sensitive to the acidic nature of standard silica gel.[6] If you observe streaking on your TLC plate or significant loss of product on the column, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a neutral-to-basic amine, such as 0.5-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica.

  • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.[6]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC, close to the product Rf Presence of regioisomers or closely related side-products.Optimize the TLC solvent system to achieve better separation. A less polar solvent system may improve resolution. If separation is still poor, preparative HPLC may be necessary.
Product streaks on the TLC plate Compound is too polar for the solvent system; compound is degrading on the silica; sample is overloaded.Add a small amount of a more polar solvent (e.g., methanol) to the eluent. Spot a more dilute sample. Add 1% triethylamine to the eluent to prevent degradation on the acidic silica.
Poor recovery after column chromatography Compound is sticking to the column; compound is degrading.See Q4 above for preventing degradation. Ensure you are using a sufficiently polar solvent system to elute the product completely.
Product will not crystallize Presence of impurities inhibiting crystal lattice formation; incorrect solvent choice.First, purify by column chromatography to remove the bulk of impurities. For recrystallization, screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). Try cooling the solution slowly and scratching the inside of the flask to induce crystallization.
Final product purity is low (<95%) Incomplete separation of impurities.A second purification step may be required. For example, follow column chromatography with a recrystallization step.[11]

Quantitative Data on Purification Methods

The following table presents hypothetical data for typical purification outcomes for this compound starting from a crude purity of 85%.

Purification MethodEluent / Solvent SystemStarting Purity (%)Final Purity (%) Recovery (%) Key Impurities Removed
Flash Chromatography Hexane / Ethyl Acetate Gradient (10% -> 40% EtOAc)8596-98 75-85Starting materials, non-polar side-products
Flash Chromatography (with 1% Et₃N) Hexane / Ethyl Acetate Gradient + 1% Et₃N8597-98.5 80-90Acid-sensitive impurities, prevents degradation
Recrystallization Ethanol / Water (approx. 3:1)85>99 60-75Removes minor, less soluble impurities
Preparative HPLC Acetonitrile / Water Gradient98>99.5 85-95Regioisomers, closely related impurities

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot on a silica TLC plate and develop in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.[8]

2. Column Preparation:

  • Select a glass column appropriate for ~30-40 g of silica gel (a 30-50 fold excess by weight is typical).[6]

  • Insert a cotton or glass wool plug at the bottom of the column.[8]

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without cracks.[6][7] Allow the silica to settle, ensuring there is always solvent above the silica bed.

3. Sample Loading:

  • Dissolve the 1 g of crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel (~2 g) by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness.

  • Carefully add the sample to the top of the column. Add a thin layer of sand over the sample to prevent disturbance.

4. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system, collecting fractions in test tubes.[7]

  • Gradually increase the polarity of the eluent as the column runs (e.g., move from 10% to 20% to 40% ethyl acetate).

  • Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.[7]

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for purifying material that is already >90% pure.

1. Solvent Selection:

  • Place a small amount of the impure solid in a test tube.

  • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise while heating until the solid just dissolves.

  • Cool the solution to room temperature and then in an ice bath.

  • A good solvent will result in the formation of crystals upon cooling. A mixed solvent system (e.g., ethanol/water) is often effective.[9]

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hotplate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the growth of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Visualized Workflows

PurificationWorkflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC Column Flash Column Chromatography TLC->Column Multiple Impurities Recrystal Recrystallization TLC->Recrystal Solid with Minor Impurities PurityCheck Purity Check (NMR, LCMS) Column->PurityCheck Pure Pure Product (>99%) Recrystal->Pure PrepHPLC Preparative HPLC PrepHPLC->Pure PurityCheck->Recrystal Purity < 99% PurityCheck->PrepHPLC Isomers Present PurityCheck->Pure Purity > 99%

Caption: Decision workflow for selecting a purification method.

TroubleshootingLogic decision decision solution solution start Low Yield After Column q1 Streaking on TLC? start->q1 sol1 Compound is degrading. Add 1% Et3N to eluent or use Alumina. q1->sol1 Yes q2 Is product visible at top of column? q1->q2 No sol2 Eluent is not polar enough. Increase polarity of solvent system. q2->sol2 Yes sol3 Possible mechanical loss. Check for column cracks or improper loading. q2->sol3 No

Caption: Troubleshooting logic for low recovery in column chromatography.

References

Technical Support Center: Synthesis of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Ethoxy-4-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for this compound?

A1: The most common and versatile methods for the synthesis of substituted indoles like this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these routes often depends on the availability and stability of the starting materials.

Q2: What are the expected yields for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purity of starting materials. While specific yield data for this compound is not extensively published, related fluorinated indole syntheses report yields that can range from moderate to good, generally in the range of 60-85% under optimized conditions.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through silica gel flash chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Following chromatography, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound can be a significant hurdle. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Degradation of Starting Materials Ensure the purity and stability of starting materials, particularly the substituted phenylhydrazine for the Fischer synthesis or the o-nitrotoluene derivative for the Leimgruber-Batcho synthesis. Store sensitive reagents under an inert atmosphere and at low temperatures if necessary.
Incorrect Reaction Temperature Optimize the reaction temperature. The Fischer indole synthesis often requires elevated temperatures for the cyclization step, while other steps may be temperature-sensitive. For syntheses involving fluorinated compounds, low temperatures may be required to prevent side reactions like nucleophilic aromatic substitution (SNAr) of the fluorine atom.[1]
Inefficient Acid Catalysis (Fischer Synthesis) The choice and concentration of the acid catalyst are crucial. Strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are commonly used.[2] The acidity of the medium can affect the regioselectivity of the reaction.[3] Experiment with different acid catalysts and concentrations to find the optimal conditions.
Incomplete Reduction of the Nitro Group (Leimgruber-Batcho Synthesis) Ensure the complete reduction of the nitro group to the amine for efficient cyclization. Common reducing agents include Raney nickel with hydrazine, Pd/C with hydrogen, or SnCl₂. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitro-intermediate.
Issue 2: Presence of Significant Impurities and Side Products

The formation of impurities and side products can complicate purification and reduce the overall yield. Below are common side reactions and strategies to mitigate them.

Side Reaction/Impurity Mitigation Strategies
Formation of Regioisomers (Fischer Synthesis) The use of unsymmetrical ketones can lead to the formation of two different regioisomeric indoles. The regioselectivity is influenced by the acidity of the medium, the nature of the substituents on the hydrazine, and steric effects.[1][3] Careful selection of the ketone and optimization of the acid catalyst can favor the desired isomer.
Side Reactions Mediated by Ammonia (Fischer Synthesis) The elimination of ammonia during the final step of the Fischer synthesis can sometimes lead to side reactions. The addition of a co-solvent like acetic acid can help to mitigate these side reactions.
Reaction with Excess Aldehyde In syntheses involving aldehydes, excess aldehyde can react with the product. Using a continuous flow synthesis setup with a short residence time can inhibit the formation of such side-products.[2]
Nucleophilic Aromatic Substitution (SNAr) of Fluorine The electron-withdrawing nature of the fluorine atom at the 4-position can make it susceptible to nucleophilic attack, especially at elevated temperatures in the presence of nucleophiles. It is crucial to maintain lower reaction temperatures when possible to avoid this competing reaction.[1]
Incomplete Cyclization Incomplete cyclization can lead to the presence of intermediates such as the phenylhydrazone (Fischer) or the enamine (Leimgruber-Batcho) in the final product mixture. Ensure sufficient reaction time and optimal temperature for the cyclization step.

Experimental Protocols

General Protocol for Fischer Indole Synthesis
  • Hydrazone Formation:

    • Dissolve the appropriately substituted phenylhydrazine (1.0 equiv.) and the desired ketone or aldehyde (1.1 equiv.) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of a Brønsted or Lewis acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

    • The hydrazone may be isolated or used directly in the next step.

  • Indolization:

    • Heat the hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) at elevated temperatures (typically 80-180 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

General Protocol for Leimgruber-Batcho Indole Synthesis
  • Enamine Formation:

    • React the substituted o-nitrotoluene (1.0 equiv.) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a suitable solvent.

    • Heat the mixture to facilitate the condensation and formation of the enamine intermediate.

  • Reductive Cyclization:

    • To the solution containing the enamine, add a reducing agent. Common systems include Raney nickel and hydrazine hydrate, or catalytic hydrogenation using Pd/C.

    • The reduction of the nitro group is followed by spontaneous cyclization and elimination of the secondary amine to form the indole ring.

    • After the reaction is complete, filter off the catalyst (if applicable) and work up the reaction mixture by extraction with an organic solvent.

    • Purify the crude product by silica gel chromatography.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways.

Fischer_Indole_Synthesis A Substituted Phenylhydrazine C Phenylhydrazone A->C B Ketone/Aldehyde B->C D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Ammonia Elimination E->F G This compound F->G

Caption: Fischer Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis A Substituted o-Nitrotoluene C Enamine Intermediate A->C B DMF-DMA / Pyrrolidine B->C D Reductive Cyclization (e.g., Raney Ni, H₂NNH₂) C->D E This compound D->E

Caption: Leimgruber-Batcho Synthesis Workflow.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Catalyst Optimize Catalyst/Reagent Concentration Start->Optimize_Catalyst Check_Reduction Confirm Complete Reduction (Leimgruber-Batcho) Start->Check_Reduction Purification Refine Purification Protocol Check_Purity->Purification Consider_SNAr Investigate Potential SNAr of Fluorine Optimize_Temp->Consider_SNAr Optimize_Catalyst->Purification Check_Reduction->Purification Consider_SNAr->Purification Success Improved Yield/Purity Purification->Success

Caption: Troubleshooting Logic for Synthesis Issues.

References

Technical Support Center: Optimizing Fischer Indolization of Ethoxy-Fluoro-Phenylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Fischer indolization of ethoxy-fluoro-phenylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indolization reaction?

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement ([1][1]-sigmatropic rearrangement) followed by the elimination of ammonia to form the indole ring.[2][3]

Q2: How do the ethoxy and fluoro substituents on the phenylhydrazine ring affect the reaction?

Substituents on the phenylhydrazine ring can significantly influence the reaction's outcome.

  • Ethoxy group (-OEt): As an electron-donating group (EDG), the ethoxy group can increase the electron density of the aromatic ring, which generally accelerates the key[1][1]-sigmatropic rearrangement step. However, very strong EDGs can sometimes lead to undesired side reactions, such as N-N bond cleavage, which can result in reaction failure.[1][4]

  • Fluoro group (-F): As an electron-withdrawing group (EWG), the fluoro group can decrease the ring's electron density, potentially slowing down the reaction. The position of the fluoro group relative to the hydrazine moiety and the ethoxy group will influence the overall electronic effects and can affect the regioselectivity of the cyclization.[5][6]

Q3: Which acid catalysts are typically used for this reaction?

A variety of Brønsted and Lewis acids can be used.[2][3][7] Common choices include:

  • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[3][7]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2][3] The choice of acid is critical and can significantly impact yield and side product formation.[7]

Q4: Can I perform this as a one-pot reaction?

Yes, the Fischer indolization is often performed as a one-pot synthesis where the phenylhydrazine and the carbonyl compound are mixed in the presence of an acid catalyst without isolating the intermediate hydrazone.[8][9] This approach is generally more efficient.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is giving a very low yield or no desired indole product. What are the possible causes and solutions?

A: Low or no yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Cause 1: Inappropriate Acid Catalyst: The strength and type of acid are crucial. An acid that is too weak may not facilitate the necessary protonation steps, while an acid that is too strong or nucleophilic might cause decomposition of the starting material or product.

    • Solution: Screen a panel of catalysts. Polyphosphoric acid (PPA) is often effective as both a catalyst and a solvent.[10] If using a Lewis acid like ZnCl₂, ensure it is anhydrous. Start with milder conditions and gradually increase the acid strength or temperature.

  • Cause 2: Reaction Temperature is Not Optimal: The reaction often requires heating to overcome the activation energy of the[1][1]-sigmatropic rearrangement. However, excessive heat can lead to decomposition and tar formation.[11]

    • Solution: Initially, run the reaction at a moderate temperature (e.g., 80-100 °C) and monitor by TLC. If the reaction is sluggish, incrementally increase the temperature. Microwave-assisted heating can sometimes provide rapid and clean reactions with shorter reaction times.[8]

  • Cause 3: N-N Bond Cleavage: Electron-donating groups, like the ethoxy group on your substrate, can sometimes overly stabilize intermediates, leading to heterolytic cleavage of the N-N bond. This is a known failure pathway for the Fischer indolization.[1][4]

    • Solution: This is an inherent property of the substrate. Trying a wider range of milder acids (e.g., acetic acid, p-TsOH) and lower temperatures may disfavor the cleavage pathway.

  • Cause 4: Purity of Starting Materials: Impurities in the ethoxy-fluoro-phenylhydrazine or the ketone/aldehyde can inhibit the reaction or lead to side products.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or recrystallization. Phenylhydrazines can degrade over time, so using a fresh or purified batch is recommended.

Problem: Multiple Products Observed on TLC/LCMS

Q: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A: The formation of multiple products often points to issues with regioselectivity or competing side reactions.

  • Cause 1: Formation of Regioisomers: If the ethoxy and fluoro substituents are positioned appropriately, cyclization can occur at two different positions on the benzene ring, leading to a mixture of indole regioisomers.

    • Solution: The regioselectivity is governed by both steric and electronic factors and is highly dependent on the substitution pattern.[5] Changing the acid catalyst or solvent can sometimes influence the isomeric ratio. For example, bulky catalysts may favor cyclization at the less sterically hindered position. A thorough analysis of the product mixture (e.g., by NOE NMR experiments) is necessary to identify the isomers.

  • Cause 2: Incomplete Reaction: The intermediate phenylhydrazone may be visible on the TLC plate if the reaction has not gone to completion.

    • Solution: Increase the reaction time or temperature and continue to monitor the reaction's progress.

  • Cause 3: Decomposition: The starting materials or the indole product itself might be unstable under the strong acidic and high-temperature conditions, leading to decomposition spots.[11]

    • Solution: Attempt the reaction under milder conditions (lower temperature, weaker acid). Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Optimization Strategies & Data

Optimizing the Fischer indolization involves systematically varying the catalyst, solvent, and temperature. Below are representative tables illustrating how these factors can influence reaction outcomes for substituted phenylhydrazines.

Table 1: Effect of Acid Catalyst on Indole Yield (Representative) (Note: Data is illustrative for a generic substituted phenylhydrazine and may vary for ethoxy-fluoro-phenylhydrazine.)

Catalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
PPA (10x w/w)None1000.593
ZnCl₂ (1.5)Toluene110675
p-TsOH (1.2)Acetic Acid100868
H₂SO₄ (cat.)Ethanol801255
Acetic AcidNone1181240

Table 2: Effect of Solvent on Reaction Outcome (Representative) (Note: Data is illustrative and reaction success is highly substrate-dependent.)

SolventCatalystTemperature (°C)Outcome
ToluenePPA100Good for emulsion-type reaction, simplifies workup.[10]
Acetic AcidSelf-catalyzed118Often sluggish, may require a stronger co-catalyst.[1]
EthanolH₂SO₄80Common protic solvent, but can lead to side reactions.
DioxaneHCl100Aprotic ether, can be effective.
NonePPA100PPA acts as both solvent and catalyst, often high yielding.[10]

Experimental Protocols

General Protocol for Fischer Indolization using Polyphosphoric Acid (PPA)

This protocol is a starting point and should be optimized for the specific ethoxy-fluoro-phenylhydrazine substrate and carbonyl partner.

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the ethoxy-fluoro-phenylhydrazine (1.0 mmol, 1.0 equiv).

    • Add the desired ketone or aldehyde (1.0-1.2 mmol, 1.0-1.2 equiv).

  • Reaction Setup:

    • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the phenylhydrazine) to the flask. The PPA serves as both the catalyst and the solvent.[10]

    • Place a reflux condenser on the flask and place the setup in a pre-heated oil bath at 100 °C.

  • Reaction Execution:

    • Stir the mixture vigorously at 100 °C.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is often complete within 30-60 minutes.[10]

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture into a beaker containing ice-cold water (approx. 80-100 mL).[10]

    • Basify the aqueous mixture to a pH of ~8-9 using a 20% aqueous ammonia solution or NaOH solution.[10]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel to yield the pure indole derivative.

Visual Guides

Fischer_Indolization_Mechanism Simplified Fischer Indolization Mechanism Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Start->Hydrazone Condensation (-H₂O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Aromatic Indole Elimination->Indole

Caption: Key steps of the acid-catalyzed Fischer Indolization.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low / No Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity Impure Recrystallize or Re-purify CheckPurity->Impure Impure Pure Purity OK CheckPurity->Pure Pure Temp Is Reaction Sluggish (TLC Monitoring)? Pure->Temp IncreaseTemp Increase Temperature Incrementally Temp->IncreaseTemp Yes TempOK Reaction Rate OK or Decomposition Temp->TempOK No Catalyst Screen Different Acid Catalysts TempOK->Catalyst CatalystList PPA, ZnCl₂, p-TsOH Catalyst->CatalystList

Caption: Decision tree for troubleshooting low reaction yield.

Optimization_Flowchart General Optimization Workflow Start Initial Reaction: Substrate + Ketone + Standard Acid (e.g., PPA) Analyze Analyze Outcome (TLC, LCMS, NMR) Start->Analyze LowYield Low Yield? Analyze->LowYield SideProducts Side Products? Analyze->SideProducts LowYield->SideProducts No VaryCatalyst Vary Acid Catalyst (Brønsted vs. Lewis) LowYield->VaryCatalyst Yes VaryTemp Vary Temperature & Reaction Time SideProducts->VaryTemp Yes VarySolvent Vary Solvent SideProducts->VarySolvent If Applicable Success Optimized Conditions SideProducts->Success No VaryCatalyst->Analyze VaryTemp->Analyze VarySolvent->Analyze

Caption: Workflow for systematic reaction condition optimization.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Ethoxy-4-fluoro-1H-indole in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethoxy-4-fluoro-1H-indole. Due to its hydrophobic nature, this indole derivative can exhibit poor solubility in aqueous buffers, a common challenge in experimental assays.[1][2] This guide offers strategies and detailed protocols to overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What is causing this?

A1: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds.[3][4] This occurs because the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The organic solvent from the stock solution is diluted, reducing its solubilizing effect and causing the compound to fall out of solution.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: To avoid cellular toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[5] Some enzyme assays may tolerate higher concentrations, but it is crucial to determine the tolerance of your specific system.[3] Always include a vehicle control (buffer with the same final DMSO concentration without the compound) in your experiments.

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: Yes, pH modification can significantly impact the solubility of ionizable compounds.[6][7] For weakly acidic or basic compounds, adjusting the pH of the buffer can increase the proportion of the ionized, more soluble form of the molecule.[8][9] Since indole derivatives can have acidic or basic properties, determining the pKa of this compound is recommended to guide pH adjustments.[10] For a weakly acidic compound, increasing the pH above its pKa will increase solubility, while for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.[11]

Q4: Are there alternative methods to using co-solvents for improving solubility?

A4: Yes, several alternative strategies can be employed to enhance the aqueous solubility of hydrophobic compounds:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, effectively increasing their solubility in aqueous solutions.[12][13][14][15]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates and apparent solubility.[12][16][17][18][19]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous media.[20][21]

  • Lipid-Based Formulations: Incorporating the compound into lipid carriers like liposomes or micelles can improve its solubility and bioavailability.[12]

Troubleshooting Guides

Issue 1: Compound Precipitation During Stock Solution Preparation
Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volume.Increase the volume of the organic solvent (e.g., DMSO) used to dissolve the compound.The compound fully dissolves in the stock solution.
Compound has low solubility even in organic solvents.Gently warm the solution (e.g., to 37°C) and vortex. Sonication can also be used to aid dissolution.The compound dissolves, but be cautious of potential degradation with heat-sensitive compounds.
Incorrect solvent choice.Test the solubility in alternative water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[3][20]The compound dissolves in an alternative solvent suitable for your experimental system.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
Possible Cause Troubleshooting Step Expected Outcome
Exceeding aqueous solubility limit.Decrease the final concentration of the compound in the aqueous buffer.The compound remains in solution at a lower, but potentially still effective, concentration.
"Crashing out" due to rapid dilution.Perform a serial dilution of the stock solution into the aqueous buffer instead of a single large dilution step.[5]Gradual dilution helps to keep the compound in solution.
Buffer composition is unfavorable.Add a co-solvent to the aqueous buffer. Common co-solvents include PEG 400, propylene glycol, and ethanol.[6][21][22][23][24]The co-solvent increases the solubilizing capacity of the buffer, preventing precipitation.
pH of the buffer is not optimal for solubility.Adjust the pH of the buffer. For indole derivatives, which can be weakly acidic or basic, this can significantly impact solubility.[6][8][11]The compound's solubility is increased by shifting the equilibrium towards its more soluble ionized form.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add a small volume of a suitable organic solvent (e.g., 100% DMSO) to the powder.[25]

  • Dissolution: Vortex the mixture thoroughly. If necessary, gently warm the solution or use a sonicator to aid dissolution.[25]

  • Final Volume Adjustment: Once the compound is fully dissolved, add more solvent to reach the desired final stock solution concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][25]

Protocol 2: Solubilization using Co-solvents
  • Prepare Co-solvent Buffer: Prepare your aqueous buffer containing a certain percentage of a co-solvent. For example, a buffer with 10% (v/v) PEG 400.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the co-solvent-containing buffer to reach the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation.

  • Control: Ensure you have a vehicle control with the same final concentration of DMSO and co-solvent in your experiment.

Protocol 3: Solubilization using Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer to the desired concentration (e.g., 1-10% w/v).

  • Add Compound: Add the this compound powder directly to the cyclodextrin-containing buffer.

  • Complexation: Stir or shake the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation

Table 1: Comparison of Solubilization Strategies for Poorly Soluble Compounds

Method Advantages Disadvantages Typical Concentration Range
Co-solvents Simple to implement, effective for many compounds.[6][22]Can have toxic effects in cell-based assays, may interfere with protein-ligand binding.[3]1-20% (v/v) of co-solvent in the final solution.
pH Adjustment Can significantly increase solubility for ionizable compounds.[6]Only effective for compounds with a suitable pKa, may not be compatible with all experimental conditions.[7]pH range depends on compound pKa and experimental constraints.
Cyclodextrins Low toxicity, can significantly enhance solubility and stability.[13][15][26]Can be expensive, may have a saturable effect on solubility.1-10% (w/v) in the final solution.
Nanoparticles Can improve bioavailability and dissolution rate.[16][17][18][19]Requires specialized equipment and formulation expertise.Dependent on the specific formulation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay Aqueous Buffer Dilution & Assay weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve store Store Aliquots at -80°C dissolve->store cosolvent Co-solvent Method store->cosolvent ph_adjust pH Adjustment store->ph_adjust cyclodextrin Cyclodextrin Method store->cyclodextrin dilute Dilute into Aqueous Buffer cosolvent->dilute ph_adjust->dilute cyclodextrin->dilute assay Perform Experiment dilute->assay

Caption: Experimental workflow for preparing and solubilizing this compound.

troubleshooting_logic cluster_stock Stock Solution Issue cluster_dilution Dilution Issue node_action node_action start Precipitation Observed? stock_or_dilution In Stock or Dilution? start->stock_or_dilution increase_solvent Increase Solvent Volume stock_or_dilution->increase_solvent Stock lower_conc Lower Final Concentration stock_or_dilution->lower_conc Dilution warm_sonicate Warm / Sonicate increase_solvent->warm_sonicate change_solvent Try Alternative Solvent warm_sonicate->change_solvent serial_dilute Use Serial Dilution lower_conc->serial_dilute add_cosolvent Add Co-solvent to Buffer serial_dilute->add_cosolvent adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph

Caption: Troubleshooting logic for addressing precipitation issues.

References

stability issues of 7-Ethoxy-4-fluoro-1H-indole under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Ethoxy-4-fluoro-1H-indole under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the general reactivity of indole derivatives, the primary stability concerns for this compound include:

  • Oxidation: The indole ring is electron-rich and susceptible to oxidation, particularly at the C3 position. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][2][3]

  • Acidic Degradation: In strongly acidic conditions, indoles can be prone to polymerization or other acid-catalyzed degradation pathways.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many heterocyclic compounds, including indoles.[5]

  • Thermal Degradation: High temperatures can cause decomposition, the specifics of which would depend on the atmosphere (inert vs. oxidative).[6][7][8]

Q2: How should this compound be properly stored?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

  • Moisture: Keep in a tightly sealed container in a dry place.

Q3: Can the ethoxy group at the 7-position influence the stability of the molecule?

A3: Yes, the 7-ethoxy group is an electron-donating group, which can increase the electron density of the indole ring system. This may enhance the susceptibility of the ring to electrophilic attack and potentially influence its oxidative stability.

Q4: What is the role of the fluorine atom at the 4-position in the compound's stability?

A4: The fluorine atom is an electron-withdrawing group. This can influence the acidity of the N-H proton of the indole ring and may offer some protection against certain types of electrophilic substitution on the benzene portion of the molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Rapid Discoloration of the Compound in Solution
Potential Cause Troubleshooting Step Rationale
Oxidation 1. Degas all solvents thoroughly before use. 2. Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Add an antioxidant, such as BHT or ascorbic acid, to the solution if compatible with the experimental conditions.Indoles are prone to oxidation, which often results in the formation of colored byproducts.[1][2][3] Removing oxygen from the experimental setup is crucial.
Photodegradation 1. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. 2. Minimize the exposure of the solution to ambient light during handling.Many organic molecules, especially those with aromatic systems, can degrade upon exposure to light.[5]
Issue 2: Low Recovery of the Compound After Acidic Workup
Potential Cause Troubleshooting Step Rationale
Acid-Catalyzed Degradation or Polymerization 1. Use milder acidic conditions if possible. 2. Keep the temperature low during the acidic workup. 3. Minimize the duration of exposure to the acidic environment. 4. Neutralize the solution promptly after the desired reaction is complete.Strong acids can lead to the polymerization of indoles or other acid-catalyzed decomposition reactions.[4]
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis Over Time
Potential Cause Troubleshooting Step Rationale
General Decomposition 1. Re-evaluate the storage conditions of the stock solution (temperature, light exposure, solvent). 2. Prepare fresh solutions for each experiment. 3. Perform a forced degradation study to identify potential degradation products and their retention times.The appearance of new peaks indicates the formation of impurities, likely due to the degradation of the parent compound under the storage or experimental conditions.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the type of information that would be gathered.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Plausible)
0.1 M HCl24 hours60°C15%Dimerization/polymerization products
0.1 M NaOH24 hours60°C5%Potential hydrolysis of the ethoxy group
3% H₂O₂24 hoursRoom Temp25%Oxindole and other oxidized species
UV Light (254 nm)48 hoursRoom Temp30%Photodimerization or ring-opened products
Heat7 days80°C10%Thermally induced decomposition products

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at specified time points for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Withdraw samples at various time points for analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at specified intervals.

  • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C). Also, store a solution of the compound at the same temperature. Analyze samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with UV detection). The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Visualizations

Logical Workflow for Stability Troubleshooting

G Troubleshooting Workflow for Compound Instability A Unexpected Experimental Results (e.g., low yield, extra peaks) B Is the compound degrading? A->B C Review Handling and Storage Procedures B->C Yes F Modify Experimental Conditions B->F No, check other parameters D Perform Forced Degradation Study C->D E Identify Degradation Products (e.g., LC-MS, NMR) D->E G Implement Protective Measures: - Inert atmosphere - Protect from light - Lower temperature - Use antioxidants E->G H Problem Resolved F->H G->H

Caption: A logical workflow for troubleshooting stability issues.

Potential Degradation Pathways of the Indole Core

G Potential Degradation Pathways of the Indole Core Indole Indole Moiety Oxindole Oxindole Derivatives Indole->Oxindole [O] Polymer Polymerization Indole->Polymer H⁺ Photoproducts Photodegradation Products (e.g., dimers, ring-opened) Indole->Photoproducts Oxidation Oxidation (e.g., O₂, H₂O₂) Oxidation->Oxindole Acid Strong Acid (H⁺) Acid->Polymer Light UV Light (hν) Light->Photoproducts

Caption: General degradation pathways for the indole core structure.

References

Technical Support Center: Crystallization of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 7-Ethoxy-4-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Q2: Which solvents are commonly used for the crystallization of indole derivatives?

The choice of solvent is critical and often requires screening. For indole and its derivatives, a range of solvents with varying polarities have been used.[2][3] A common strategy is to use a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Mixed solvent systems, such as methanol/water or ethanol/water, are also frequently employed to achieve optimal supersaturation.[4]

Q3: What are the most common challenges encountered during the crystallization of pharmaceutical compounds like this indole derivative?

Common challenges in pharmaceutical crystallization include:

  • Polymorphism: The ability of a compound to exist in multiple crystal forms, each with different physical properties.[5][6]

  • Impurity Effects: Even small amounts of impurities can inhibit or alter crystal growth.[6][7]

  • Solvent Selection: Choosing an appropriate solvent system to control crystal size, shape, and purity.[5][8]

  • Scaling Up: Translating a laboratory-scale crystallization to a larger production scale can be complex.[5][6]

  • Controlling Crystal Morphology: The shape and size of crystals can significantly impact a drug's properties.[6]

Troubleshooting Guides

Issue 1: No Crystals are Forming

Possible Causes & Solutions

CauseRecommended Action
Solution is not supersaturated Concentrate the solution by slowly evaporating the solvent. If using a mixed solvent system, add an anti-solvent (a solvent in which the compound is less soluble) dropwise.
Cooling rate is too fast Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A slower cooling rate promotes the formation of larger, more well-defined crystals.
Compound has oiled out "Oiling out" occurs when the compound separates as a liquid phase instead of a solid. Try using a more dilute solution, a different solvent, or a slower cooling rate. Seeding the solution with a small crystal can also help induce crystallization.
Presence of impurities Purify the crude material using techniques like column chromatography before attempting crystallization.
Issue 2: Poor Crystal Quality (e.g., small needles, amorphous powder)

Possible Causes & Solutions

CauseRecommended Action
High degree of supersaturation This can lead to rapid nucleation and the formation of many small crystals. Reduce the level of supersaturation by using a more dilute solution or a slower cooling/evaporation rate.
Agitation Stirring can sometimes lead to the formation of smaller crystals by breaking larger ones and increasing the nucleation rate.[8] Try crystallizing under static conditions.
Solvent choice The solvent can significantly influence crystal habit.[3][8] Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more well-defined crystals.

Experimental Protocols

General Cooling Crystallization Protocol

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture like ethanol/water) at an elevated temperature (e.g., 50-70 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a Dewar flask filled with warm water.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (e.g., 4 °C) for several hours to overnight to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

General Evaporative Crystallization Protocol

  • Dissolution: Dissolve the crude this compound in a suitable solvent at room temperature. The solvent should be one in which the compound is moderately soluble and that has a relatively low boiling point (e.g., dichloromethane, diethyl ether).

  • Evaporation: Leave the solution in a loosely covered container (e.g., a beaker with a watch glass on top, slightly offset) in a fume hood. The slow evaporation of the solvent will lead to a gradual increase in concentration and induce crystallization.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by decanting the remaining solvent or by vacuum filtration.

  • Drying: Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying A Crude Compound C Dissolve at Elevated Temperature A->C B Select Solvent B->C D Cool Slowly C->D E Induce Crystallization (e.g., Seeding) D->E F Filter Crystals D->F E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: General workflow for the cooling crystallization of this compound.

Troubleshooting_No_Crystals Start No Crystals Formed Q1 Is the solution supersaturated? Start->Q1 Action1 Concentrate solution or add anti-solvent Q1->Action1 No Q2 Has the compound oiled out? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Use more dilute solution, change solvent, or cool more slowly Q2->Action2 Yes Q3 Are impurities present? Q2->Q3 No A2_Yes Yes A2_No No Action2->Start Action3 Purify crude material Q3->Action3 Yes End Consider alternative crystallization method Q3->End No A3_Yes Yes A3_No No Action3->Start

Caption: Decision tree for troubleshooting when no crystals are forming.

References

Technical Support Center: Scale-up Synthesis of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Ethoxy-4-fluoro-1H-indole.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on the widely used Fischer indole synthesis pathway.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Phenylhydrazone Intermediate Incomplete diazotization of 2-ethoxy-5-fluoroaniline.Ensure complete dissolution of the aniline in acid before adding sodium nitrite. Maintain a low temperature (0-5 °C) during diazotization to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite.
Instability of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid exposing it to elevated temperatures or prolonged storage.
Inefficient coupling in the Japp-Klingemann reaction.Control the pH of the reaction mixture carefully; it should be weakly acidic to neutral for optimal coupling. Ensure efficient stirring to promote mixing of the aqueous diazonium salt solution with the organic keto-ester solution.
Low Yield in Fischer Indole Cyclization Suboptimal acid catalyst or concentration.Screen different Brønsted or Lewis acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1] Optimize the concentration of the chosen catalyst.
High reaction temperature leading to decomposition.Perform the cyclization at the lowest effective temperature. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged heating after completion.
Presence of electron-donating ethoxy group leading to side reactions.The electron-donating nature of the ethoxy group can sometimes lead to undesired side reactions or cleavage of the N-N bond in the hydrazone intermediate.[2][3] Using a milder Lewis acid catalyst might mitigate these side reactions.
Formation of Impurities and Byproducts Isomeric indole formation.The cyclization step of the Fischer indole synthesis can sometimes yield isomeric products. The choice of acid catalyst and reaction conditions can influence the regioselectivity.[4] Careful optimization is required.
Tar formation.This is often due to overly harsh acidic conditions or high temperatures. Use a less concentrated acid or a milder Lewis acid, and maintain strict temperature control.
Oxidation of the product.The indole ring can be susceptible to oxidation. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) if possible.
Difficulties in Product Isolation and Purification Oily or non-crystalline product.The product may initially separate as an oil. Try to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane.
Co-elution of impurities during column chromatography.Experiment with different solvent systems for chromatography. A gradient elution might be necessary to separate closely related impurities. Sometimes, converting the indole to a solid derivative (e.g., a salt) can aid in purification.
Residual acid catalyst in the final product.Ensure thorough washing of the organic phase with a mild base (e.g., sodium bicarbonate solution) during work-up to remove all traces of the acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Fischer indole synthesis.[1][5] This typically involves the reaction of 2-ethoxy-5-fluorophenylhydrazine with a suitable ketone or aldehyde, such as pyruvic acid or an pyruvate ester, followed by acid-catalyzed cyclization. The necessary phenylhydrazine intermediate is often prepared via the Japp-Klingemann reaction from 2-ethoxy-5-fluoroaniline.[6][7]

Q2: What are the critical parameters to control during the scale-up of the Fischer indole synthesis for this molecule?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic events can occur, especially during the acid-catalyzed cyclization. Proper heat management is crucial to prevent side reactions and decomposition.

  • Acid Concentration: The type and amount of acid catalyst must be carefully controlled to ensure efficient cyclization without promoting excessive side reactions or degradation.[8]

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in multiphasic reaction mixtures.

  • Reaction Time: Prolonged reaction times at elevated temperatures can lead to increased impurity formation.

Q3: What are the potential safety hazards associated with the scale-up of this synthesis?

A3: Potential hazards include:

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution without isolation.

  • Strong Acids: The use of strong acids like sulfuric acid or polyphosphoric acid requires appropriate personal protective equipment and handling procedures.

  • Exothermic Reactions: The cyclization step can be exothermic. A proper cooling system and monitoring are essential to control the reaction temperature.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize byproducts:

  • Use high-purity starting materials.

  • Strictly control the reaction temperature.

  • Optimize the type and concentration of the acid catalyst.

  • Monitor the reaction progress to avoid unnecessarily long reaction times.

  • Consider using a milder catalyst, which can sometimes improve selectivity.

Q5: What are the recommended methods for purifying the final product at a larger scale?

A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.[9] Suitable solvents should be screened to find one that provides good recovery and efficiently removes key impurities. If recrystallization is insufficient, column chromatography with a suitable stationary and mobile phase may be necessary, although this can be more expensive and time-consuming at scale.

Experimental Protocols

Protocol 1: Preparation of 2-Ethoxy-5-fluorophenylhydrazone of Ethyl Pyruvate via Japp-Klingemann Reaction

This protocol is a generalized procedure and may require optimization.

  • Diazotization of 2-Ethoxy-5-fluoroaniline:

    • Dissolve 2-ethoxy-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Japp-Klingemann Coupling:

    • In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol.

    • Cool the solution to 0-5 °C and add a solution of sodium acetate (3.0 eq) in water.

    • Slowly add the previously prepared cold diazonium salt solution to the keto-ester solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude hydrazone.

Protocol 2: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
  • Cyclization:

    • Add the crude 2-ethoxy-5-fluorophenylhydrazone of ethyl pyruvate to a suitable solvent (e.g., ethanol, toluene, or acetic acid).

    • Add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) portion-wise, controlling the temperature.[1][10]

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Carefully quench the reaction mixture by pouring it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography.

Visualizations

Synthesis_Workflow A 2-Ethoxy-5-fluoroaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Phenylhydrazone Intermediate B->D Japp-Klingemann Coupling (with C) C Ethyl 2-methylacetoacetate C->D E This compound (Ester) D->E Fischer Indole Synthesis (Acid Catalyst, Heat) F Hydrolysis (Optional) E->F G Final Product (Carboxylic Acid) F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Final Product Yield check_hydrazone Check Hydrazone Yield/Purity start->check_hydrazone low_hydrazone Low Hydrazone Yield check_hydrazone->low_hydrazone Low good_hydrazone Good Hydrazone Yield check_hydrazone->good_hydrazone Good troubleshoot_diazotization Troubleshoot Diazotization (Temp, Reagents) low_hydrazone->troubleshoot_diazotization troubleshoot_coupling Troubleshoot Coupling (pH, Mixing) low_hydrazone->troubleshoot_coupling check_cyclization Check Cyclization Step good_hydrazone->check_cyclization troubleshoot_catalyst Optimize Acid Catalyst & Concentration check_cyclization->troubleshoot_catalyst Inefficient troubleshoot_temp Optimize Temperature & Reaction Time check_cyclization->troubleshoot_temp Degradation check_purification Review Purification check_cyclization->check_purification Good Conversion optimize_cryst Optimize Recrystallization Solvent check_purification->optimize_cryst Losses optimize_chrom Optimize Chromatography Conditions check_purification->optimize_chrom Impure

Caption: Troubleshooting logic for low yield in synthesis.

References

minimizing byproduct formation in 7-Ethoxy-4-fluoro-1H-indole reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7-Ethoxy-4-fluoro-1H-indole Reactions

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and structurally related indole compounds.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to prepare this compound?

The two most prevalent methods for the synthesis of this compound are the Fischer Indole Synthesis and palladium-catalyzed cross-coupling reactions, such as the Larock Indole Synthesis.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of (2-ethoxy-5-fluorophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization. It is a robust and widely used method for indole synthesis.[1][2]

  • Palladium-Catalyzed Indole Synthesis (e.g., Larock Indole Synthesis): These modern methods involve the coupling of a substituted aniline (e.g., 2-ethoxy-5-fluoroaniline derivative) with an alkyne in the presence of a palladium catalyst. These reactions often offer milder conditions and broader functional group tolerance.[3][4]

2. What are the likely byproducts in the Fischer Indole Synthesis of this compound?

Based on the mechanism of the Fischer Indole Synthesis and studies on similarly substituted indoles, several byproducts can be anticipated:

  • Regioisomers: If an unsymmetrical ketone is used, the formation of a regioisomeric indole product is possible. The regioselectivity is influenced by the choice of acid catalyst and the electronic properties of the substituents.[5]

  • Incomplete Cyclization Products: Under insufficiently acidic or thermal conditions, the reaction may stall after the initial[6][6]-sigmatropic rearrangement, leading to imine intermediates that do not fully cyclize.

  • De-alkylation Products: Harsh acidic conditions or high temperatures might lead to the cleavage of the ethoxy group, resulting in the formation of 7-hydroxy-4-fluoro-1H-indole.

  • Polymeric Materials: Strong acids can sometimes promote the polymerization of the starting materials or the indole product, leading to the formation of intractable tars.[1]

  • Side-products from Hydrazine: Unreacted or side-reacted hydrazine derivatives can also be present as impurities.

3. How can I minimize byproduct formation in the Larock Indole Synthesis?

Minimizing byproducts in palladium-catalyzed indole synthesis hinges on careful control of reaction parameters:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can facilitate the oxidative addition step and influence the regioselectivity of the alkyne insertion.[7]

  • Base Selection: The nature and stoichiometry of the base can significantly impact the reaction outcome. Common bases include carbonates and phosphates.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Temperature: Careful temperature control is necessary to prevent catalyst decomposition and minimize side reactions.

4. My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

Low yields can stem from a variety of factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your (2-ethoxy-5-fluorophenyl)hydrazine or aniline precursor and the carbonyl compound or alkyne. Impurities can interfere with the reaction or poison the catalyst.

  • Reaction Conditions: Re-evaluate your reaction parameters. For Fischer synthesis, the acid concentration and temperature are critical. For palladium-catalyzed reactions, ensure the catalyst is active and the conditions are strictly anaerobic if required.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, it may indicate catalyst deactivation or insufficient reaction time or temperature.

  • Product Degradation: The indole product itself might be unstable under the reaction conditions. Consider using milder acids or lower temperatures for the Fischer synthesis, or optimizing the ligand and base for palladium-catalyzed methods.

  • Work-up and Purification: Significant product loss can occur during extraction and purification. Ensure proper pH adjustment during aqueous work-up and choose an appropriate chromatography method.[8]

5. What are the recommended methods for purifying this compound?

Purification strategies for substituted indoles typically involve a combination of techniques:

  • Extraction: After quenching the reaction, an aqueous work-up is usually performed. It is important to carefully adjust the pH to ensure the indole is in its neutral form to be extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired indole from byproducts. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a high-purity product.[9]

Troubleshooting Guides

Guide 1: Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive acid catalyst or insufficient acidity.Use a fresh, anhydrous acid catalyst. Consider using a stronger acid or a different type of acid (e.g., polyphosphoric acid, Eaton's reagent).[1]
Decomposition of starting material or product.Lower the reaction temperature. Use a milder acid catalyst. Reduce the reaction time.
Poor quality of starting hydrazine.Purify the hydrazine precursor before use. Ensure it has been stored correctly to prevent degradation.
Formation of Multiple Products (Poor Regioselectivity) Use of an unsymmetrical ketone.The choice of acid can influence the regioselectivity. Experiment with different Brønsted or Lewis acids.[5][10]
Side reactions due to electron-donating ethoxy group.Optimize the reaction temperature and acid concentration to favor the desired cyclization pathway.
Formation of Dark Tar-like Material Polymerization of indole product or starting materials.Use a less concentrated acid solution. Lower the reaction temperature. Add the hydrazine slowly to the reaction mixture.
Difficult Purification Presence of closely related byproducts.Optimize the column chromatography conditions (e.g., use a shallower solvent gradient). Consider derivatization of the crude product to facilitate separation.
Product is unstable on silica gel.Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Guide 2: Palladium-Catalyzed Indole Synthesis (e.g., Larock)
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive palladium catalyst.Use a fresh catalyst or a pre-catalyst that is activated in situ. Ensure strictly anaerobic conditions if the catalyst is air-sensitive.
Inappropriate ligand or base.Screen different phosphine ligands and bases to find the optimal combination for this specific substrate.[7]
Poor solubility of reactants.Choose a solvent that effectively dissolves all reaction components at the reaction temperature.
Formation of Homocoupling Byproducts Suboptimal reaction conditions.Adjust the reaction temperature and concentration. The ratio of reactants can also influence the formation of homocoupling products.
Low Regioselectivity Steric and electronic properties of the alkyne substituents are similar.Modify the substituents on the alkyne to increase the steric or electronic differentiation.
Difficult Purification Residual palladium catalyst in the product.Use a palladium scavenger during work-up. Optimize the chromatography to effectively remove metal residues.
Presence of ligand-related impurities.Choose a ligand that is easily separable from the product or can be removed by a specific work-up procedure.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (Representative)
  • Hydrazone Formation: To a solution of (2-ethoxy-5-fluorophenyl)hydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the hydrazine. The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

  • Indolization: The crude hydrazone is added to a solution of a suitable acid catalyst (e.g., polyphosphoric acid, or a mixture of sulfuric acid in ethanol). The reaction mixture is heated to 80-120 °C and monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it into ice-water. The mixture is then neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Larock Indole Synthesis of this compound (Representative)
  • Reaction Setup: To an oven-dried reaction vessel, add 2-iodo-5-fluoro-aniline derivative (1.0 eq), the desired alkyne (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Reaction Execution: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., DMF or toluene) is added, and the reaction mixture is heated to 80-120 °C. The reaction is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble salts and the catalyst. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography.

Data Presentation

Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Yield and Byproduct Formation (Hypothetical Data)

CatalystTemperature (°C)Yield of this compound (%)Major Byproduct(s)
H₂SO₄ (10% in EtOH)8065Regioisomer, Uncyclized intermediate
Polyphosphoric Acid (PPA)10075Minor amounts of polymeric material
ZnCl₂12055De-ethylated product, Tar
Acetic Acid11840Incomplete reaction, Starting material recovery

Table 2: Effect of Ligand and Base on Palladium-Catalyzed Indole Synthesis (Hypothetical Data)

Palladium SourceLigandBaseYield (%)
Pd(OAc)₂PPh₃K₂CO₃60
Pd₂(dba)₃XPhosCs₂CO₃85
Pd(OAc)₂SPhosK₃PO₄78
PdCl₂(PPh₃)₂NoneNa₂CO₃35

Visualizations

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + Carbonyl - H₂O Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Acid Catalyst Di-imine Di-imine Enehydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Cyclization Indole_Product Indole_Product Cyclized_Intermediate->Indole_Product - NH₃ Aromatization Troubleshooting_Low_Yield Low_Yield Low Reaction Yield Purity Check Starting Material Purity Low_Yield->Purity Conditions Optimize Reaction Conditions Low_Yield->Conditions Monitoring Monitor Reaction Progress Low_Yield->Monitoring Degradation Assess Product Stability Low_Yield->Degradation Workup Improve Work-up & Purification Low_Yield->Workup

References

Technical Support Center: Optimization of HPLC Method for 7-Ethoxy-4-fluoro-1H-indole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 7-Ethoxy-4-fluoro-1H-indole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of indole derivatives like this compound?

A1: The most common issues include poor peak shape (tailing, fronting, or splitting), retention time shifts, and poor resolution between the analyte and impurities.[1][2][3] These problems can stem from various factors including improper mobile phase composition, column degradation, or issues with the HPLC system itself.[2][4]

Q2: How do I choose an appropriate column for the analysis of this compound?

A2: For reversed-phase HPLC, a C18 column is a common starting point for the analysis of indole derivatives due to their moderate polarity.[5] The choice of a specific C18 column can be further refined based on the particle size (smaller particles for higher efficiency) and whether it is end-capped to minimize interactions with residual silanols.[1][6]

Q3: What is a good starting mobile phase for method development?

A3: A common starting point for reversed-phase HPLC of small organic molecules is a gradient elution with acetonitrile or methanol as the organic solvent and water as the aqueous solvent.[7] It is often beneficial to add a modifier like 0.1% formic acid or acetic acid to the mobile phase to improve peak shape by controlling the ionization of the analyte and any residual silanols on the column.[8]

Q4: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue, especially for basic compounds like indoles, and can be caused by several factors:

  • Secondary interactions: The indole nitrogen can interact with acidic residual silanol groups on the silica-based stationary phase.[1][4] To mitigate this, try adding a small amount of a competing base (like triethylamine) to the mobile phase or, more commonly, lower the mobile phase pH with an acid like formic or acetic acid to suppress the ionization of the silanols.[4][5]

  • Column overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or the sample concentration.

  • Column degradation: Over time, the stationary phase can degrade, exposing more silanol groups.[3] If other troubleshooting steps fail, it may be time to replace the column.

Q5: My retention times are shifting from one injection to the next. What should I investigate?

A5: Fluctuating retention times can be caused by:

  • Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9]

  • Mobile phase composition changes: If preparing the mobile phase online, ensure the pump is mixing the solvents accurately.[10] For manually prepared mobile phases, ensure they are well-mixed and degassed.[10]

  • Temperature fluctuations: HPLC separations can be sensitive to temperature changes. Using a column thermostat will help maintain consistent retention times.[10]

  • Pump issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound.

Guide 1: Poor Peak Shape
Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.[1][4]Add 0.1% formic acid or acetic acid to the mobile phase.[8] Use a column with high-purity silica and good end-capping.
Column overload.[2]Reduce sample concentration or injection volume.
Column contamination or degradation.[3][11]Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent stronger than the mobile phase.[11]Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.[2]Reduce sample concentration or injection volume.
Split Peaks Partially clogged frit or column void.[3][4]Replace the column inlet frit. If a void has formed, the column may need to be replaced.
Sample solvent incompatibility.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Guide 2: Retention and Resolution Issues
Symptom Potential Cause Suggested Solution
Shifting Retention Times Inadequate column equilibration.[9]Increase the equilibration time between injections.
Inconsistent mobile phase composition.[10]Check pump performance and ensure proper mixing and degassing of solvents.
Temperature fluctuations.[10]Use a column thermostat to maintain a constant temperature.
Poor Resolution Inappropriate mobile phase strength.Optimize the mobile phase composition. For reversed-phase, decrease the organic solvent percentage for more retention and potentially better separation.
Suboptimal pH of the mobile phase.[5]Adjust the mobile phase pH to alter the ionization state of the analyte and co-eluting compounds.
Inefficient column.[6]Use a column with a smaller particle size or a longer length to increase efficiency.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the method development and analysis of this compound. Optimization will likely be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 275 nm (based on typical indole absorbance)

3. System Suitability

Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue issue Identify the Problem (e.g., Peak Tailing, Shifting RT) start->issue peak_shape Poor Peak Shape? issue->peak_shape Yes retention_time Retention Time Instability? issue->retention_time No peak_shape->retention_time No check_mobile_phase_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->check_mobile_phase_ph resolution Poor Resolution? retention_time->resolution No check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes optimize_gradient Optimize Gradient Slope resolution->optimize_gradient Yes end Problem Resolved resolution->end No Further Issues check_concentration Reduce Sample Concentration /Injection Volume check_mobile_phase_ph->check_concentration Still Tailing check_column Check Column Health (Flush or Replace) check_concentration->check_column Still Tailing check_column->end Improved check_pump Inspect Pump & Degasser (Check for leaks, bubbles) check_equilibration->check_pump Still Shifting check_temp Use Column Thermostat check_pump->check_temp Still Shifting check_temp->end Stabilized change_organic Try Different Organic Solvent (e.g., MeOH vs. ACN) optimize_gradient->change_organic Still Poor change_column Select Different Column (e.g., different phase or dimensions) change_organic->change_column Still Poor change_column->end Improved Method_Optimization_Logic start Start: Method Optimization column_selection Select Column (e.g., C18, 4.6x150mm, 5µm) start->column_selection mobile_phase Define Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) column_selection->mobile_phase scouting_gradient Run Scouting Gradient (e.g., 5-95% B over 20 min) mobile_phase->scouting_gradient evaluate_peak Evaluate Peak Shape and Retention scouting_gradient->evaluate_peak evaluate_peak->mobile_phase No Elution / Poor Shape optimize_gradient Optimize Gradient (Adjust slope around elution %B) evaluate_peak->optimize_gradient Peak Found fine_tune Fine-Tune Parameters (Flow Rate, Temperature) optimize_gradient->fine_tune validate Perform System Suitability and Validation fine_tune->validate final_method Final Optimized Method validate->final_method

References

Technical Support Center: Enhancing Cell Permeability of 7-Ethoxy-4-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 7-Ethoxy-4-fluoro-1H-indole derivatives. The information is designed to help diagnose experimental issues and identify strategies to improve compound performance.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing low permeability in our Caco-2 assay?

Low permeability in a Caco-2 assay can stem from several factors. First, the inherent physicochemical properties of the molecule, such as high molecular weight, low lipophilicity (LogP), or a high polar surface area (PSA), can limit passive diffusion across the cell membrane.[1] Second, the compound may be a substrate for active efflux transporters, like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump the compound out, reducing net transport.[2][3][4] Third, poor aqueous solubility can lead to the compound precipitating in the assay medium, which results in an underestimation of its true permeability.[5] Finally, experimental issues, such as a compromised Caco-2 cell monolayer, can lead to inconsistent and unreliable data.[3]

Q2: How can I determine if poor permeability is due to passive diffusion limitations or active efflux?

A common strategy is to compare results from a Parallel Artificial Membrane Permeability Assay (PAMPA) with a Caco-2 assay.[6] PAMPA measures only passive diffusion, whereas Caco-2 assays account for both passive transport and active processes.[7]

  • Scenario 1: If your compound shows high permeability in PAMPA but low permeability in the Caco-2 assay, it is likely a substrate for an active efflux pump.[6]

  • Scenario 2: If permeability is low in both assays, the issue is likely poor passive diffusion due to suboptimal physicochemical properties.

Additionally, you can perform a Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp.[3] A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is subject to active efflux.[3] Calculating the efflux ratio (ER) by measuring transport in both directions (apical-to-basolateral and basolateral-to-apical) is also standard; an ER greater than 2 typically indicates active efflux.[3]

Q3: What are the first troubleshooting steps to rule out experimental error in my permeability assay?

Before investigating compound-specific issues, it's crucial to validate the assay itself.

  • Verify Monolayer Integrity: The integrity of the Caco-2 cell monolayer is essential for reliable data.[3] This should be confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the established range for your laboratory (typically >200 Ω·cm²).[8][9]

  • Check for Leaks: Use a low-permeability marker, such as Lucifer Yellow, to ensure the cell junctions are tight and there is no significant paracellular leakage.[3][6]

  • Confirm Compound Solubility and Stability: Ensure your compound is fully dissolved in the assay buffer at the tested concentration to avoid underestimating permeability.[5] Also, verify that the compound is stable and does not degrade in the assay medium over the course of the experiment.

Q4: What structural modifications can be explored to improve the permeability of my indole derivatives?

Structure-activity relationship (SAR) studies are key to optimizing permeability. While specific modifications depend on the rest of the molecule, general strategies for indole derivatives include:

  • Lipophilicity Modulation: Systematically modify substituents to achieve an optimal LogP, as both very low and very high lipophilicity can limit permeability.

  • Reduce Hydrogen Bonding Capacity: Decrease the number of hydrogen bond donors and acceptors, as this can lower the energy barrier for entering the lipid membrane. Introducing intramolecular hydrogen bonds can also "hide" polar groups.

  • Mask Polar Groups: Employ a prodrug strategy to temporarily mask highly polar functional groups that are necessary for target engagement but hinder cell entry.[10]

  • Reduce Molecular Size: If feasible, simplify the molecular structure to reduce its overall size and weight.

Q5: Can formulation strategies help overcome the poor permeability of my lead compounds?

Yes, formulation can significantly improve a compound's apparent permeability, primarily by enhancing its solubility and dissolution rate in the gastrointestinal tract.[11] Low aqueous solubility is a common issue that can limit the concentration gradient needed to drive passive diffusion.[4] Consider using solubility-enhancing technologies such as:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization and improve dissolution.[4]

  • Lipid-Based Formulations: Using oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) that can keep the drug in solution.[4][10]

  • Co-solvents: Incorporating agents like polyethylene glycol 400 (PEG-400) can increase the solubility of lipophilic drugs.[11]

Troubleshooting Guides and Data Interpretation

Interpreting Permeability Data

The interplay between different assays provides critical diagnostic information.

PAMPA Result Caco-2 Result (A→B) Caco-2 with Inhibitor Efflux Ratio (B→A / A→B) Likely Interpretation & Next Steps
High PappLow PappSignificant Increase> 2Active Efflux: Compound is a substrate for efflux pumps. Focus on structural modifications to reduce transporter recognition or use formulation strategies with efflux inhibitors.[3]
Low PappLow PappNo Change~ 1Poor Passive Permeability: Intrinsic physicochemical properties are unfavorable. Focus on medicinal chemistry efforts to optimize LogP, PSA, and molecular weight.
High PappHigh PappNo Change~ 1Good Permeability: The compound readily crosses membranes via passive diffusion. No immediate permeability issues identified.
Low PappModerate/High PappN/A< 1Active Uptake: Compound may be a substrate for uptake transporters. This is generally favorable for absorption.
Physicochemical Properties for Optimal Permeability

This table summarizes general guidelines for physicochemical properties that often correlate with good passive permeability.

Property Symbol Generally Favorable Range Rationale
LipophilicityLogP1 - 3Balances aqueous solubility and membrane partitioning.
Molecular WeightMW< 500 DaSmaller molecules diffuse more easily.[12]
Polar Surface AreaPSA< 120 ŲLower PSA reduces the desolvation penalty for entering the lipid bilayer.[1]
H-Bond DonorsHBD≤ 5Fewer donors reduce interactions with the aqueous phase.
H-Bond AcceptorsHBA≤ 10Fewer acceptors reduce interactions with the aqueous phase.

Visualized Workflows and Protocols

Diagram: Troubleshooting Workflow for Low Permeability

G cluster_0 Initial Assessment cluster_1 Mechanism Investigation cluster_2 Diagnosis & Action start Low Permeability Observed in Caco-2 Assay solubility 1. Check Compound Solubility & Stability in Assay Medium start->solubility integrity 2. Verify Monolayer Integrity (TEER & Lucifer Yellow) solubility->integrity pampa 3. Run PAMPA Assay (Assesses Passive Diffusion) integrity->pampa compare 4. Compare Caco-2 and PAMPA Results pampa->compare efflux Diagnosis: Active Efflux (P-gp Substrate Likely) compare->efflux  PAMPA >> Caco-2   passive Diagnosis: Poor Passive Permeability compare->passive  PAMPA ≈ Caco-2 (Both Low)   inhibitor 5. Run Caco-2 Assay with Efflux Inhibitor efflux->inhibitor medchem Action: Medicinal Chemistry (Optimize LogP, PSA, MW) passive->medchem formulation Action: Formulation Strategy or SAR to Reduce Efflux inhibitor->formulation G cluster_prep Cell Culture & Prep cluster_assay Permeability Assay cluster_analysis Analysis seeding 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-28 days to form monolayer seeding->culture teer 3. Measure TEER to confirm integrity culture->teer equilibrate 4. Equilibrate monolayer with buffer teer->equilibrate If TEER OK dose 5. Add compound to Apical (A) side equilibrate->dose incubate 6. Incubate at 37°C (e.g., 2 hours) dose->incubate sample 7. Sample from Basolateral (B) and Apical (A) sides incubate->sample quantify 8. Quantify compound concentration (LC-MS/MS) sample->quantify calculate 9. Calculate Papp (Apparent Permeability) quantify->calculate

References

refining protocols for consistent results with 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 7-Ethoxy-4-fluoro-1H-indole in research?

A1: While specific applications for this exact molecule are not widely documented, indole derivatives are crucial scaffolds in drug discovery and medicinal chemistry.[1][2][3] They are investigated for a wide range of therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and receptor interactions.

Q2: What are the main synthetic routes to produce substituted indoles like this compound?

A2: The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8][9] Other methods include the Reissert, Madelung, and more recently, palladium-catalyzed cross-coupling reactions.[7][9] For a multi-substituted indole like this compound, a multi-step synthesis would likely be required.

Q3: What are the typical storage conditions for this compound?

A3: Based on similar indole compounds, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Indoles can be sensitive to light and air, leading to oxidation and polymerization over time.[2]

Q4: How can I purify the final product?

A4: Purification of indole derivatives is commonly achieved through column chromatography on silica gel.[10] The choice of eluent will depend on the polarity of the specific compound and any impurities. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Recrystallization can also be an effective purification method if a suitable solvent is found.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and handling of this compound, based on general knowledge of indole chemistry.

Problem 1: Low or no yield of the desired indole in a Fischer Indole Synthesis.

Possible Cause Suggested Solution
Incorrect Acid Catalyst or Concentration The choice and concentration of the acid catalyst (e.g., HCl, H2SO4, PPA, Lewis acids) are critical.[8][9] Experiment with different acids and concentrations to find the optimal conditions.
Decomposition of Starting Material Phenylhydrazines can be unstable. Ensure the purity of your starting materials. If necessary, purify the hydrazine before use.
Unfavorable Reaction Temperature The Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to decomposition.[11] Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.
Steric Hindrance The substituents on the phenylhydrazine or the carbonyl compound can sterically hinder the cyclization step. Consider alternative synthetic routes if steric hindrance is significant.
Side Reactions Electron-withdrawing groups on the phenylhydrazine can sometimes disfavor the required[1][1]-sigmatropic rearrangement, leading to side products.[1]

Problem 2: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-eluting Impurities If impurities have similar polarity to the product, separation by standard column chromatography can be challenging. Try using a different solvent system with varying polarities or consider reverse-phase chromatography.[10]
Product Streaking on TLC/Column The presence of an amine group in the indole can cause streaking on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper bands.[10]
Product Instability on Silica Gel Some indoles can be unstable on acidic silica gel. Using deactivated (neutral) silica gel or alumina for chromatography might prevent degradation.
Oily Product That Won't Crystallize The product may be an oil or a low-melting solid. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or co-distilling with a non-polar solvent to remove residual solvents.

Problem 3: Inconsistent Spectroscopic Data (NMR, MS).

Possible Cause Suggested Solution
Presence of Rotamers If N-substituted indoles are present, you might observe multiple sets of signals in the NMR spectrum due to restricted rotation around the N-aryl bond. Running the NMR at a higher temperature can sometimes coalesce these signals.
Impure Sample Residual solvents or starting materials can complicate spectral analysis. Ensure the sample is thoroughly dried and purified before analysis.
Degradation of the Sample If the sample has been stored improperly, it may have degraded. Re-purify the sample or synthesize a fresh batch.
Incorrect Isotope Pattern For mass spectrometry, ensure the observed isotope pattern matches the expected pattern for a compound containing fluorine.

Experimental Protocols (Hypothetical Examples)

Protocol 1: Hypothetical Fischer Indole Synthesis of this compound

This protocol is a generalized procedure and requires optimization.

Step 1: Formation of the Hydrazone

  • Dissolve 1.0 equivalent of (2-ethoxy-5-fluorophenyl)hydrazine in ethanol.

  • Add 1.1 equivalents of the desired aldehyde or ketone (e.g., glyoxal diethyl acetal for the unsubstituted indole).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 2: Cyclization to the Indole

  • Dissolve the crude hydrazone in a high-boiling point solvent such as toluene or xylene.

  • Add a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[8][9]

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative Examples)

As no specific experimental data for this compound was found, the following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical Optimization of Fischer Indole Synthesis Conditions

EntryAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1PPAToluene110645
2ZnCl2Xylene140455
3p-TSAToluene110862
4H2SO4Ethanol801230

Table 2: Hypothetical Spectroscopic Data

Technique Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 8.0-8.2 (br s, 1H, NH), 6.5-7.5 (m, 4H, Ar-H), 4.1-4.3 (q, 2H, OCH₂), 1.4-1.6 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 150-160 (C-F), 140-145 (C-O), 100-135 (Ar-C), 64-66 (OCH₂), 14-16 (CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -120 to -140
Mass Spec (ESI+) m/z 194.08 [M+H]⁺

Visualizations

experimental_workflow General Experimental Workflow for Indole Synthesis start Start: Starting Materials (Substituted Phenylhydrazine, Carbonyl Compound) hydrazone Step 1: Hydrazone Formation (Acid Catalyst, RT) start->hydrazone cyclization Step 2: Cyclization (Acid Catalyst, Heat) hydrazone->cyclization workup Step 3: Aqueous Workup (Quenching, Extraction) cyclization->workup purification Step 4: Purification (Column Chromatography) workup->purification characterization Step 5: Characterization (NMR, MS, etc.) purification->characterization end End: Pure this compound characterization->end

Caption: General experimental workflow for indole synthesis.

signaling_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase_a Kinase A receptor->kinase_a Activates indole_compound This compound kinase_b Kinase B indole_compound->kinase_b Inhibits kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cell Proliferation / Survival transcription_factor->response Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: Troubleshooting Fluorescence Quenching with 7-Ethoxy-4-fluoro-1H-indole Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing fluorescence quenching with 7-Ethoxy-4-fluoro-1H-indole probes.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is significantly lower than expected. What are the common causes of fluorescence quenching?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. Several mechanisms can be responsible for this phenomenon, broadly categorized as static, dynamic, or trivial quenching.

Common Causes of Fluorescence Quenching:

  • High Probe Concentration (Self-Quenching): At high concentrations, fluorophore molecules can form non-fluorescent dimers or aggregates, leading to a decrease in the overall fluorescence signal.[1][2][3][4] This is a form of static quenching.

  • Presence of Quenchers in the Sample: Various substances can act as quenchers, including:

    • Molecular Oxygen: Dissolved oxygen in the buffer can cause quenching through collisional deactivation.[1][5][6][7]

    • Halide Ions: Ions like chloride (Cl-), bromide (Br-), and iodide (I-) are known quenchers.[1][2][5][6]

    • Heavy Atoms/Metals: These can enhance intersystem crossing, leading to a decrease in fluorescence.[2][6]

    • Electron-Withdrawing Groups: Compounds with groups like nitro (-NO2) can act as quenchers.[2]

  • Inner Filter Effect: This is not a true quenching process but results in a reduction of the measured fluorescence. It occurs when the excitation or emission light is absorbed by other components in the sample, or by the fluorophore itself at high concentrations.[8][9][10][11]

  • Incorrect Buffer Composition (pH, Ionic Strength): The fluorescence of indole derivatives is often sensitive to the pH and ionic strength of the medium.[1][7][12] Changes in pH can alter the protonation state of the fluorophore, affecting its fluorescence properties.

  • Photobleaching: Prolonged or high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield and emission wavelength of indole probes.[13][14][15][16]

Q2: How can I systematically troubleshoot the cause of my fluorescence quenching?

A systematic approach is crucial to identify the root cause of quenching. The following workflow diagram and steps outline a logical troubleshooting process.

Troubleshooting_Workflow cluster_start Start: Low Fluorescence Signal cluster_checks Initial Checks cluster_investigation Systematic Investigation cluster_conclusion Conclusion Start Low Fluorescence Signal Observed Check_Concentration Verify Probe Concentration (Absorbance Measurement) Start->Check_Concentration Check_Instrument Check Instrument Settings (Excitation/Emission Wavelengths, Slits) Start->Check_Instrument Dilution_Series Perform a Dilution Series (Test for Self-Quenching/Inner Filter Effect) Check_Concentration->Dilution_Series Degas_Buffer Degas Buffer (Test for Oxygen Quenching) Dilution_Series->Degas_Buffer If quenching persists Buffer_Composition Vary Buffer Composition (Test pH, Ionic Strength) Degas_Buffer->Buffer_Composition If quenching persists Photobleaching_Test Reduce Excitation Intensity/Time (Test for Photobleaching) Buffer_Composition->Photobleaching_Test If quenching persists Identify_Cause Identify Primary Cause of Quenching Photobleaching_Test->Identify_Cause

Caption: A logical workflow for troubleshooting fluorescence quenching.

Troubleshooting Steps:

  • Verify Instrument Settings: Ensure that the excitation and emission wavelengths are correctly set for the this compound probe. Check the slit widths, as overly wide slits can increase background noise and photobleaching, while overly narrow slits can reduce the signal.

  • Confirm Probe Concentration: Use absorbance spectroscopy to confirm the concentration of your probe stock solution. An inaccurate concentration can lead to unexpected results.

  • Perform a Dilution Series: Prepare a series of dilutions of your probe. If the fluorescence intensity does not increase linearly with concentration and starts to plateau or decrease at higher concentrations, you may be observing self-quenching or the inner filter effect.[1][3][9]

  • Degas Your Buffer: To test for oxygen quenching, de-gas your buffer by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump. If the fluorescence intensity increases after degassing, oxygen was a contributing factor.[1]

  • Evaluate Buffer Composition:

    • pH: Prepare your experiment in a series of buffers with varying pH values to determine the optimal pH for your probe's fluorescence. Indole derivatives can have different fluorescence properties at different pHs.[7][12]

    • Ionic Strength: Vary the salt concentration in your buffer. High concentrations of certain ions can cause quenching.[1]

  • Assess Photobleaching: Reduce the excitation light intensity or the exposure time. If the signal stability improves, photobleaching was likely occurring.

Q3: What is the inner filter effect and how can I minimize it?

The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity, not due to a change in the fluorophore's quantum yield, but because of the absorption of light by the sample itself.[8] It can be divided into two types:

  • Primary Inner Filter Effect: The absorption of the excitation light by components in the sample, including the fluorophore at high concentrations. This reduces the amount of light reaching the fluorophore molecules in the center of the cuvette.[8][10]

  • Secondary Inner Filter Effect: The re-absorption of the emitted fluorescence by other molecules in the sample, including the fluorophore itself if there is an overlap between the absorption and emission spectra.[10]

Minimizing the Inner Filter Effect:

The most effective way to minimize the inner filter effect is to work with dilute solutions.[11] A general guideline is to keep the absorbance of the sample at the excitation wavelength below 0.1 in a 1 cm pathlength cuvette.[11]

ParameterRecommendationRationale
Sample Absorbance < 0.1 at excitation wavelengthMinimizes both primary and secondary inner filter effects.[11]
Probe Concentration Use the lowest concentration that gives an adequate signalReduces the likelihood of self-quenching and the inner filter effect.
Pathlength Use a shorter pathlength cuvette (e.g., 0.1 cm)Decreases the distance light travels through the sample, reducing absorption.
Instrument Geometry Use a front-face or triangular cuvette setup if availableCollects fluorescence from the surface of the sample, minimizing inner filter effects.
Q4: How do I differentiate between static and dynamic quenching?

Static and dynamic quenching can be distinguished by their differing effects on the fluorescence lifetime of the fluorophore and their temperature dependence.

CharacteristicDynamic (Collisional) QuenchingStatic Quenching
Mechanism The quencher collides with the fluorophore in its excited state, leading to non-radiative decay.[1][5][17]The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[1][5][17]
Effect on Fluorescence Lifetime Decreases the fluorescence lifetime.[6][18]The fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[6][18]
Temperature Dependence Quenching increases with increasing temperature due to higher diffusion rates and more frequent collisions.[1][18]Quenching decreases with increasing temperature as the ground-state complex may become less stable and dissociate.[18]
Effect on Absorption Spectrum The absorption spectrum of the fluorophore is unchanged.[6]The absorption spectrum may change due to the formation of the ground-state complex.[6]

Experimental Protocol to Differentiate Quenching Mechanisms:

  • Temperature-Dependent Fluorescence Measurements:

    • Measure the fluorescence intensity of your sample at a series of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).

    • An increase in quenching with temperature suggests a dynamic mechanism, while a decrease suggests a static mechanism.[1][18]

  • Fluorescence Lifetime Measurements:

    • Measure the fluorescence lifetime of your probe in the absence and presence of the suspected quencher.

    • A decrease in the lifetime in the presence of the quencher is a hallmark of dynamic quenching.[6][18] No change in the lifetime of the remaining fluorescence points to static quenching.

  • Absorbance Spectroscopy:

    • Record the absorbance spectrum of the probe with and without the quencher.

    • A change in the absorbance spectrum upon addition of the quencher indicates the formation of a ground-state complex, characteristic of static quenching.[6]

Quenching_Differentiation cluster_start Start: Quenching Observed cluster_experiments Experimental Tests cluster_outcomes Possible Outcomes Start Fluorescence Quenching Observed Temp_Study Temperature Dependence Study Start->Temp_Study Lifetime_Measurement Fluorescence Lifetime Measurement Start->Lifetime_Measurement Absorption_Spectrum Absorbance Spectrum Analysis Start->Absorption_Spectrum Dynamic_Quenching Dynamic Quenching Temp_Study->Dynamic_Quenching Quenching increases with temperature Static_Quenching Static Quenching Temp_Study->Static_Quenching Quenching decreases with temperature Lifetime_Measurement->Dynamic_Quenching Lifetime decreases Lifetime_Measurement->Static_Quenching Lifetime unchanged Absorption_Spectrum->Dynamic_Quenching Spectrum unchanged Absorption_Spectrum->Static_Quenching Spectrum changes

Caption: Differentiating between static and dynamic quenching mechanisms.

Q5: Could the solvent I'm using be the cause of the quenching?

Yes, the choice of solvent can have a significant impact on the fluorescence properties of indole derivatives like this compound.[13][14][15]

  • Solvent Polarity: The fluorescence of indole derivatives is highly sensitive to the polarity of the solvent.[13][15] Generally, an increase in solvent polarity can lead to a red-shift (longer wavelength) in the emission spectrum and may either increase or decrease the fluorescence quantum yield depending on the specific interactions.

  • Specific Solvent-Solute Interactions: Solvents capable of forming hydrogen bonds or other specific interactions with the probe can alter its electronic state and, consequently, its fluorescence properties.[16]

  • Viscosity: In cases of dynamic quenching, a more viscous solvent will slow down the diffusion of the quencher, potentially reducing the quenching efficiency.

Experimental Protocol to Test Solvent Effects:

  • Prepare the this compound probe in a range of solvents with varying polarities. (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

  • Measure the fluorescence excitation and emission spectra for each solution.

  • Record the fluorescence intensity and the wavelength of maximum emission.

  • Analyze the data to identify the solvent that provides the optimal fluorescence signal for your application.

Expected Trends for Indole Derivatives:

SolventPolarityExpected Emission ShiftPotential Effect on Intensity
HexaneLowBlue-shifted (shorter wavelength)May be high
TolueneLow------
DichloromethaneMedium------
AcetoneMedium-High------
EthanolHigh (Protic)Red-shifted (longer wavelength)Variable
WaterHigh (Protic)Significantly red-shiftedOften lower than in organic solvents

References

Technical Support Center: Enhancing the Selectivity of 7-Ethoxy-4-fluoro-1H-indole Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of 7-Ethoxy-4-fluoro-1H-indole based inhibitors. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound based inhibitor shows potent activity against my primary target kinase, but also inhibits several off-target kinases. What are the initial steps to improve its selectivity?

A1: Improving the selectivity of a kinase inhibitor is a multi-faceted process. A good starting point is to analyze the structural differences between the ATP-binding sites of your primary target and the identified off-target kinases.[1][2][3] Computational modeling and bioinformatics analyses can help identify subtle differences and rare events in the kinase active sites that can be exploited.[1][4]

Key strategies to consider include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold to understand how different functional groups impact potency and selectivity.

  • Exploiting Non-Conserved Residues: Design modifications that interact with amino acid residues unique to your target kinase's active site.[1]

  • Targeting Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, introducing a reactive "warhead" to your inhibitor can lead to highly selective covalent inhibition.[1]

  • Bivalent Inhibitors: Link your inhibitor to a second molecule (a small molecule or peptide) that binds to another site on the target kinase, thereby increasing affinity and selectivity for the target.[1]

Q2: What are the standard biochemical assays to profile the selectivity of my inhibitor?

A2: Biochemical assays are essential for determining an inhibitor's potency and selectivity against a panel of kinases.[5][6] These assays can be broadly categorized into activity assays and binding assays.[5]

  • Activity Assays: These measure the inhibitor's effect on the catalytic activity of the kinase. Common formats include:

    • Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) to directly measure the phosphorylation of a substrate.[3][5]

    • Fluorescence-Based Assays: Techniques like Förster Resonance Energy Transfer (FRET) use fluorescently labeled substrates to detect phosphorylation.[5]

    • Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

    • Mobility Shift Assays: These assays, often performed using capillary electrophoresis, separate the phosphorylated and unphosphorylated substrate based on changes in their electrophoretic mobility.[8]

  • Binding Assays: These directly measure the binding affinity of the inhibitor to the kinase's ATP-binding site.[5]

High-throughput screening (HTS) of your compound against a comprehensive kinase panel is a standard approach to identify off-target interactions.[5]

Q3: My inhibitor shows good selectivity in biochemical assays, but demonstrates off-target effects in cell-based assays. What could be the reason for this discrepancy?

A3: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors:[9]

  • Cellular ATP Concentration: The concentration of ATP in cells is typically much higher than the Km,ATP of most kinases. This can affect the apparent potency of ATP-competitive inhibitors.[3]

  • Compound Permeability and Efflux: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor permeability or active efflux by transporters can lead to lower intracellular concentrations.[9]

  • Metabolism: The inhibitor may be metabolized by cellular enzymes into more or less active (or selective) forms.

  • Off-Target Engagement in a Cellular Context: The inhibitor might interact with other cellular components, such as other proteins or lipids, which are not present in a purified biochemical assay.[9]

  • Signaling Pathway Complexity: Cellular responses are governed by complex signaling networks. Inhibition of an off-target kinase, even weakly, could lead to significant downstream effects not predicted by simple biochemical assays.[3]

To investigate these discrepancies, consider performing target engagement assays within the cellular environment.[6]

Troubleshooting Guides

Problem 1: High variance in IC50 values across different kinase assay formats.

Possible Causes:

  • Assay-Specific Artifacts: Different assay technologies have unique sources of interference. For example, fluorescent compounds can interfere with fluorescence-based readouts.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.[10]

  • Substrate Specificity: The choice of substrate can influence kinase activity and, consequently, the measured IC50 value.

Solutions:

  • Validate across multiple platforms: Confirm key selectivity findings using at least two different assay formats (e.g., a radiometric assay and a mobility shift assay).[8]

  • Standardize ATP concentration: When comparing inhibitors, use an ATP concentration that is close to the Km,ATP of the kinase being tested.[3][11]

  • Use optimal substrates: Ensure that the substrate used in the assay is optimal for the specific kinase being profiled.

Problem 2: My inhibitor is not cell-permeable.

Possible Causes:

  • Physicochemical Properties: The inhibitor may have poor physicochemical properties for passive diffusion across the cell membrane (e.g., high molecular weight, high polar surface area, or low lipophilicity).

  • Active Efflux: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp).

Solutions:

  • Improve Physicochemical Properties: Use medicinal chemistry approaches to modify the inhibitor's structure to improve its drug-like properties without compromising potency and selectivity. This could involve reducing the number of hydrogen bond donors or acceptors, or optimizing lipophilicity.

  • Co-administration with Efflux Pump Inhibitors: In experimental settings, co-administering a known efflux pump inhibitor can help determine if your compound is a substrate for these transporters.

  • Prodrug Approach: Design a prodrug version of your inhibitor that is more cell-permeable and is converted to the active form inside the cell.

Problem 3: Difficulty in interpreting selectivity data from a large kinase panel screen.

Possible Causes:

  • Data Overload: Large kinase panels generate a significant amount of data, making it challenging to identify meaningful patterns.[12]

  • Lack of a Quantitative Selectivity Metric: Simple inspection of IC50 values may not provide a clear picture of selectivity.

Solutions:

  • Data Visualization Tools: Utilize visualization tools like waterfall plots or TREEspot™ to analyze kinase family selectivity.[12]

  • Calculate Selectivity Score: Use quantitative metrics like the 'selectivity entropy' to express selectivity as a single value, enabling rank-ordering of inhibitors.[10]

  • Focus on Relevant Off-Targets: Prioritize the analysis of off-targets that are known to be involved in adverse effects or that are part of signaling pathways relevant to your disease model.[12]

Experimental Protocols

Protocol 1: Radiometric Kinase Assay (Filter Binding)

This protocol is a standard method for measuring the activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[5]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound based inhibitor (or other test compound)

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in the kinase reaction buffer.

  • In a 96-well plate, add the inhibitor dilutions, the substrate, and the kinase.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with the stop solution to remove any unbound radioactivity.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a method to assess the binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.[13]

Materials:

  • Cells expressing the target kinase

  • This compound based inhibitor (or other test compound)

  • Cell lysis buffer

  • Antibody specific for the target kinase

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with the inhibitor at various concentrations or a vehicle control.

  • Harvest the cells and resuspend them in a buffer.

  • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lyse the cells to separate the soluble protein fraction from the aggregated proteins.

  • Analyze the amount of soluble target kinase at each temperature using Western blotting with a specific antibody.

  • Binding of the inhibitor to the target kinase will stabilize it, resulting in a higher melting temperature (the temperature at which 50% of the protein is denatured).

  • Plot the amount of soluble protein as a function of temperature to determine the melting curve and the shift in melting temperature upon inhibitor binding.

Quantitative Data Summary

Table 1: Illustrative Selectivity Profile of a Hypothetical this compound Based Inhibitor (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B25025
Off-Target Kinase C1,200120
Off-Target Kinase D>10,000>1,000
Off-Target Kinase E858.5

Note: This is example data and does not represent a real compound.

Table 2: Comparison of IC50 Values for Compound Y in Different Assay Formats

Kinase TargetRadiometric Assay IC50 (nM)Mobility Shift Assay IC50 (nM)Cell-Based Assay IC50 (nM)
Kinase A1520250
Kinase B500650>10,000

Note: This table illustrates potential discrepancies between assay formats.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_optimization Lead Optimization biochem_start Initial Compound Synthesis kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) biochem_start->kinase_panel ic50_determination IC50 Determination for Hits kinase_panel->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_profile->sar_analysis Selectivity Data cell_permeability Assess Cell Permeability target_engagement Target Engagement Assay (e.g., CETSA) cell_permeability->target_engagement pathway_analysis Downstream Pathway Analysis target_engagement->pathway_analysis phenotypic_assay Phenotypic Assay (e.g., Proliferation) pathway_analysis->phenotypic_assay phenotypic_assay->sar_analysis Cellular Activity Data new_analog_synthesis Synthesize New Analogs sar_analysis->new_analog_synthesis computational_modeling Computational Modeling computational_modeling->new_analog_synthesis new_analog_synthesis->biochem_start Iterative Improvement

Caption: A typical workflow for improving inhibitor selectivity.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK (Primary Target) raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound Inhibitor inhibitor->mek Inhibition off_target Off-Target Kinase (e.g., SRC) inhibitor->off_target Off-Target Inhibition other_pathway Other Signaling Pathways off_target->other_pathway

Caption: A simplified signaling pathway illustrating on- and off-target inhibition.

References

dealing with air or light sensitivity of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the potential air and light sensitivity of 7-Ethoxy-4-fluoro-1H-indole. The information is based on best practices for handling similar fluorinated indole compounds.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable. Many suppliers recommend refrigeration at 2-8°C for short-term storage and -20°C for long-term storage.[4][5]

Q2: I noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as from white/off-white to a yellowish or brownish hue, can be an indicator of degradation. This is often caused by exposure to air (oxidation) or light (photodegradation). It is crucial to minimize the compound's exposure to ambient conditions.

Q3: Can I handle this compound on the open bench?

A3: For weighing and preparing solutions, it is best practice to work quickly and minimize exposure to bright light and air. For sensitive experiments, handling the compound in a glove box or under an inert atmosphere is recommended to prevent oxidative degradation.

Q4: How can I check if my stock of this compound has degraded?

A4: You can assess the purity of your compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of your current stock with the certificate of analysis provided by the supplier or with data from a fresh sample can reveal the presence of degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your compound. Ensure it is protected from light and air. 2. Prepare fresh solutions for each experiment. 3. Perform a quality control check (e.g., HPLC) on your stock to assess its purity.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). The compound has started to degrade, leading to the formation of impurities.1. Review your handling procedures. Minimize the time the compound is exposed to air and light. 2. Consider purifying the compound if a significant amount of impurity is detected. 3. If degradation is rapid, prepare solutions immediately before use and keep them on ice and protected from light.
Solution of this compound changes color over time. Oxidation or photodegradation of the compound in solution.1. Use de-gassed solvents to prepare your solutions. 2. Store solutions in amber vials or wrap containers with aluminum foil to protect from light. 3. Store stock solutions at -20°C or -80°C and use them within a recommended timeframe (e.g., 1 month at -20°C, 6 months at -80°C).[4]

Hypothetical Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions to emphasize the importance of proper storage.

Storage Condition Duration Purity (%)
-20°C, Dark, Inert Atmosphere 6 months99.5
4°C, Dark, Inert Atmosphere 1 month99.2
Room Temperature, Dark, Air 1 week95.1
Room Temperature, Light, Air 1 week88.7
40°C, Light, Air 1 week75.3

Note: This data is for illustrative purposes and should be confirmed by experimental analysis.

Experimental Protocol: Assessing Compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under specific stress conditions.

1. Objective: To determine the degradation of this compound upon exposure to light and air at room temperature.

2. Materials:

  • This compound
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water with 0.1% formic acid
  • HPLC system with a C18 column
  • Amber and clear HPLC vials

3. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in ACN.
  • Immediately dilute a sample of the stock solution to 10 µg/mL with the mobile phase for a time-zero (T0) measurement. Inject into the HPLC system.
  • Divide the remaining stock solution into two aliquots:
  • Aliquot A (Protected): Store in an amber vial at -20°C.
  • Aliquot B (Exposed): Store in a clear vial on the benchtop, exposed to ambient light and air.
  • At specified time points (e.g., 24, 48, 72 hours), take a sample from both Aliquot A and Aliquot B.
  • Dilute the samples to 10 µg/mL and analyze by HPLC.
  • Compare the peak area of the parent compound in the exposed samples to the protected sample and the T0 sample to calculate the percentage of degradation.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dark, Tightly Sealed) start->check_storage check_handling Review Handling Procedures (Minimize Air/Light Exposure) start->check_handling prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh check_handling->prepare_fresh qc_check Perform QC Analysis (e.g., HPLC, NMR) prepare_fresh->qc_check degraded Compound Degraded qc_check->degraded Impurities Found stable Compound Stable qc_check->stable Purity Confirmed purify Consider Purification degraded->purify new_stock Order New Stock degraded->new_stock continue_exp Continue Experiment stable->continue_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

HypotheticalSignalingPathway compound This compound receptor Receptor XYZ compound->receptor Binds and Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor Z kinase_b->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Induces cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

References

Validation & Comparative

A Comparative Guide to 7-Ethoxy-4-fluoro-1H-indole and 7-Fluoro-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 7-Ethoxy-4-fluoro-1H-indole and 7-Fluoro-1H-indole, presenting available experimental data on their physicochemical properties and biological activities. This guide aims to inform researchers, scientists, and drug development professionals on the characteristics of these two indole derivatives.

This comparison guide provides a detailed overview of this compound and 7-Fluoro-1H-indole to assist researchers in selecting appropriate molecules for their studies. While extensive data is available for 7-Fluoro-1H-indole, there is a notable lack of published experimental data for this compound. This guide presents the available information for both compounds and offers a theoretical comparison based on their structural differences.

Physicochemical Properties

A summary of the known physicochemical properties of 7-Fluoro-1H-indole is presented below. Due to the limited availability of public data for this compound, its properties are largely unavailable.

PropertyThis compound7-Fluoro-1H-indole
CAS Number 1154742-53-6[1]387-44-0[2]
Molecular Formula C₁₀H₁₀FNOC₈H₆FN[2]
Molecular Weight 179.19 g/mol 135.14 g/mol [2]
Appearance Not availableOff-white to yellow solid/powder[3]
Melting Point Not available60-65 °C
Boiling Point Not available258.0 °C[2]
Solubility Not availableSoluble in hot water and most organic solvents.
Storage Conditions Not available2-8°C[2]

Synthesis and Spectroscopic Data

Synthesis

Synthesis_Workflow A Arylhydrazine D [3,3]-Sigmatropic Rearrangement A->D B Ketone or Aldehyde B->D C Acid Catalyst C->D E Indole D->E

Caption: Generalized Fischer Indole Synthesis Workflow.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Researchers may need to acquire this compound from a commercial supplier to perform their own analyses. For 7-Fluoro-1H-indole, spectroscopic data is more accessible through various chemical databases and publications.

Biological Activity

Significant research has been conducted on the biological activity of 7-Fluoro-1H-indole, particularly its role as an antivirulence agent against pathogenic bacteria. In contrast, there is a lack of published studies on the biological effects of this compound.

Antimicrobial and Antivirulence Activity of 7-Fluoro-1H-indole

7-Fluoro-1H-indole has been identified as a potent inhibitor of biofilm formation and virulence factor production in Pseudomonas aeruginosa and other pathogens.[2][5][6][7] It has been shown to be effective against human pathogens like P. aeruginosa and Staphylococcus aureus.[2] Unlike traditional antibiotics that kill bacteria, 7-Fluoro-1H-indole acts as an antivirulence compound by disrupting bacterial communication systems, a process known as quorum sensing (QS).[2][5][6][7] This mode of action is less likely to promote the development of antibiotic resistance.

Key antivirulence effects of 7-Fluoro-1H-indole:

  • Inhibition of Biofilm Formation: Prevents bacteria from forming protective biofilm communities.[5][6]

  • Reduction of Virulence Factor Production: Markedly reduces the production of several quorum-sensing regulated virulence factors, including pyocyanin, rhamnolipid, and siderophores (pyoverdine and pyochelin).[2][5][6]

  • Suppression of Motility: Clearly suppresses swarming motility in P. aeruginosa.[5]

  • Inhibition of Protease Activity: Demonstrates protease activity against Gram-negative bacteria.[2]

QS_Inhibition_Pathway cluster_bacteria Bacterial Cell A Signal Synthesis (LuxI) B Signal Molecule (AHL) A->B C Receptor Protein (LuxR) B->C Binds to D Gene Expression C->D Activates E Virulence Factors & Biofilm Formation D->E Indole 7-Fluoro-1H-indole Indole->C Inhibits Binding

Caption: Mechanism of Quorum Sensing Inhibition by 7-Fluoro-1H-indole.

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol provides a general framework for the synthesis of indole derivatives. Specific reaction conditions (temperature, solvent, catalyst) may need to be optimized for the synthesis of this compound.

  • Hydrazone Formation: React the corresponding phenylhydrazine with an appropriate ketone or aldehyde in a suitable solvent (e.g., ethanol).

  • Cyclization: Add an acid catalyst (e.g., zinc chloride, polyphosphoric acid) to the hydrazone mixture.

  • Heating: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of the indole compounds against various bacterial strains.

  • Prepare Bacterial Inoculum: Culture bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Protocol for Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

This assay is a common method to screen for QS inhibitory activity.

  • Prepare Bacterial Culture: Grow C. violaceum in Luria-Bertani (LB) broth.

  • Prepare Assay Plates: Add a diluted overnight culture of C. violaceum to molten soft LB agar. Pour this mixture over solid LB agar plates.

  • Apply Test Compound: Spot different concentrations of the indole derivative onto the surface of the agar.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observe Inhibition: A clear, colorless zone around the spot of the compound indicates the inhibition of violacein production, and thus, quorum sensing.

Conclusion and Future Directions

7-Fluoro-1H-indole is a well-characterized compound with demonstrated potential as an antivirulence agent, offering a promising alternative to traditional antibiotics. Its mechanism of action through quorum sensing inhibition is a key area of interest for combating bacterial infections and overcoming antibiotic resistance.

In contrast, this compound remains a largely unexplored molecule. The presence of an ethoxy group at the 7-position and a fluoro group at the 4-position suggests it may possess unique electronic and steric properties that could influence its biological activity. The ethoxy group, being larger and more electron-donating than a hydrogen atom, could alter the molecule's binding affinity to biological targets and its pharmacokinetic properties. The fluorine at the 4-position is also expected to significantly impact the molecule's properties.

Further research is critically needed to elucidate the physicochemical properties, synthetic routes, and biological activities of this compound. A direct comparison of its performance against 7-Fluoro-1H-indole in various biological assays would be highly valuable to the scientific community and could reveal new structure-activity relationships for this class of compounds. Researchers are encouraged to undertake studies to fill this knowledge gap.

References

Biological Target of 7-Ethoxy-4-fluoro-1H-indole Remains Undisclosed in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, the specific biological target of the compound 7-Ethoxy-4-fluoro-1H-indole has not been identified in publicly accessible resources. While the indole chemical scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and form the core of many therapeutic agents, information regarding this particular substituted indole derivative is not available.

The indole nucleus is a fundamental component of numerous natural and synthetic molecules that exhibit significant biological activities. These activities span a wide range, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic effects. The diverse pharmacological profiles of indole derivatives arise from their ability to bind to various receptors and enzymes.

However, without specific studies on this compound, any discussion of its biological target, mechanism of action, or comparison with other compounds would be purely speculative. The addition of the ethoxy and fluoro groups at the 7 and 4 positions of the indole ring, respectively, will significantly influence its electronic properties, lipophilicity, and steric profile, thereby determining its specific binding partners and subsequent biological effects.

To ascertain the biological target of this compound, a series of experimental investigations would be required. A typical workflow for such a target validation process is outlined below.

Experimental Workflow for Target Identification and Validation

A logical progression of experiments is necessary to first identify a potential biological target and then validate its interaction with the compound of interest.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway activation) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography yeast_three_hybrid Yeast Three-Hybrid System phenotypic_screening->yeast_three_hybrid computational_prediction In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) phenotypic_screening->computational_prediction binding_assays Direct Binding Assays (e.g., SPR, ITC, radioligand binding) affinity_chromatography->binding_assays yeast_three_hybrid->binding_assays computational_prediction->binding_assays functional_assays Functional Assays (e.g., enzyme inhibition, receptor activation/inhibition) binding_assays->functional_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) binding_assays->cellular_thermal_shift genetic_manipulation Genetic Approaches (e.g., siRNA, CRISPR/Cas9) functional_assays->genetic_manipulation

Caption: A generalized workflow for the identification and validation of a novel compound's biological target.

Detailed Methodologies for Key Experiments:

Should a potential biological target for this compound be identified, the following experimental protocols would be essential for validation and comparison with alternative compounds.

1. Surface Plasmon Resonance (SPR) for Binding Affinity:

  • Objective: To quantify the binding affinity and kinetics of this compound to its purified target protein.

  • Method:

    • The purified target protein is immobilized on a sensor chip (e.g., CM5).

    • A series of concentrations of this compound are flowed over the sensor surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

    • Association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

2. Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the thermodynamic parameters of the binding interaction between this compound and its target.

  • Method:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • A concentrated solution of this compound is incrementally injected into the sample cell.

    • The heat change associated with each injection is measured.

    • The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein.

    • The binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (K_A, the inverse of K_D), and the enthalpy (ΔH) and entropy (ΔS) of binding.

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular environment.

  • Method:

    • Intact cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • Ligand binding stabilizes the protein, resulting in a shift in its melting curve to higher temperatures.

Once the biological target of this compound is validated, a similar set of experiments would be performed on known alternative compounds that modulate the same target. The resulting quantitative data (e.g., K_D, IC₅₀, EC₅₀) would then be compiled into a comparison table to objectively assess the performance of this compound. Without this primary information, a direct comparison is not feasible. Researchers interested in this specific molecule would need to undertake such a target identification and validation study.

A Comparative Analysis of Ethoxy vs. Methoxy Substituted Fluoroindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Fluorination and alkoxy substitution are common strategies employed to modulate the physicochemical and pharmacokinetic properties of indole-based drug candidates. This guide provides a comparative analysis of two frequently used alkoxy groups, ethoxy and methoxy, when appended to a fluoroindole core. The comparison focuses on their differential impact on physicochemical properties, biological activity, and metabolic stability, supported by representative data and standardized experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The substitution of a methoxy group with a slightly larger ethoxy group can induce subtle yet significant changes in a molecule's physicochemical profile. These changes primarily affect lipophilicity, molecular weight, and polar surface area, which in turn influence solubility, permeability, and plasma protein binding.

The following table presents a calculated comparison between a representative pair of compounds: a hypothetical N-substituted 5-methoxy-6-fluoroindole and its 5-ethoxy-6-fluoroindole analog.

Property5-Methoxy-6-fluoroindole Analog5-Ethoxy-6-fluoroindole AnalogRationale for Difference
Molecular Weight ( g/mol )~ 350.4~ 364.4Addition of a methylene group (-CH2-) in the ethoxy substituent.
Calculated LogP (cLogP)~ 3.8~ 4.2The additional alkyl character of the ethoxy group increases lipophilicity.
Topological Polar Surface Area (TPSA) (Ų)~ 45.5~ 45.5The ether oxygen is the primary contributor; the core scaffold remains unchanged.
Hydrogen Bond Acceptors44The number of acceptor atoms (oxygens and fluorine) is identical.
Rotatable Bonds56The C-O bond in the ethoxy group adds an extra degree of rotational freedom.

Note: The values above are estimations for representative N-acyl-aminoethyl substituted fluoroindole derivatives and will vary based on the complete molecular structure. They serve to illustrate the expected trends.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice between an ethoxy and a methoxy group can be a critical decision in optimizing a drug candidate's potency and selectivity. While often considered conservative modifications, this substitution can influence ligand-receptor interactions.

Binding Affinity: For many targets, particularly those with tightly constrained binding pockets, the additional bulk of an ethoxy group compared to a methoxy group can lead to steric hindrance, potentially reducing binding affinity. Conversely, if the binding pocket has an available hydrophobic region, the ethyl extension may establish favorable van der Waals interactions, thereby enhancing affinity.

Target Context: Serotonin 5-HT2A Receptor

Many indole derivatives target G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor. The canonical signaling pathway for this receptor involves coupling to Gαq protein, which activates phospholipase C (PLC).[1][2]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Indole Ligand (Agonist) Ligand->Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.

A direct comparison of hypothetical fluoroindole analogs targeting the 5-HT2A receptor is summarized below.

Parameter5-Methoxy-6-fluoroindole Analog5-Ethoxy-6-fluoroindole AnalogInterpretation
Binding Affinity (Ki, nM) 5.28.9The larger ethoxy group may introduce a minor steric clash within the orthosteric binding site, leading to a slight decrease in affinity.
Functional Potency (EC50, nM) 12.521.0The reduced binding affinity translates to a lower potency in functional assays measuring downstream signaling (e.g., calcium mobilization).

Note: These are representative data based on common SAR trends for GPCR ligands and are not from a single experimental report.

Pharmacokinetic Profile: The Metabolic Stability Distinction

A key differentiator between methoxy and ethoxy substituents lies in their metabolic fate. Both are susceptible to oxidative O-dealkylation mediated by cytochrome P450 (CYP) enzymes in the liver. However, the rates of these reactions often differ.

  • Methoxy Group: Undergoes O-demethylation to form a phenol metabolite. This reaction is rapid for many drug scaffolds.

  • Ethoxy Group: Undergoes O-deethylation, also forming a phenol. This process is often slower than O-demethylation due to the slightly increased steric bulk and the higher energy required to abstract a hydrogen atom from the methylene group.

This difference in metabolic rate can have a profound impact on a drug's pharmacokinetic profile, particularly its half-life (t½) and clearance (Cl).

Parameter5-Methoxy-6-fluoroindole Analog5-Ethoxy-6-fluoroindole AnalogImplication
In Vitro Half-life (t½, min) 2545The ethoxy analog is metabolized more slowly by liver microsomes, resulting in a longer in vitro half-life.
Intrinsic Clearance (CLint, µL/min/mg) 27.715.4Slower metabolism of the ethoxy analog leads to a lower intrinsic clearance, predicting lower hepatic clearance in vivo.

Note: Data represents typical results from an in vitro human liver microsomal stability assay.

A slower clearance rate for the ethoxy analog can be advantageous, potentially leading to a longer duration of action and reduced dosing frequency. However, it could also increase the risk of drug-drug interactions or time-dependent CYP inhibition.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Prepare Incubation Mix (Compound + HLM + Buffer) Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH Add NADPH (Start Reaction at 37°C) Incubate->NADPH Timepoints Aliquots taken at 0, 5, 15, 30, 45 min NADPH->Timepoints Quench Quench with Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate % Remaining vs. Time LCMS->Data Result Determine t½ and CLint Data->Result

Figure 2: Experimental Workflow for an In Vitro Metabolic Stability Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays discussed.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound.

  • Materials:

    • Receptor Source: Membrane homogenates from CHO-K1 cells stably expressing the human 5-HT2A receptor.[3]

    • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist), used at a final concentration equal to its Kd (e.g., 2.0 nM).[4]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Non-specific Agent: Mianserin (10 µM) or another suitable 5-HT2A ligand.

    • 96-well filter plates (e.g., Millipore MAFB plates with GF/B filters).[4]

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., ethoxy- and methoxy-fluoroindoles) in assay buffer.

    • In a 96-well plate, combine:

      • 50 µL of test compound dilution (or buffer for total binding, or non-specific agent for non-specific binding).

      • 50 µL of [3H]Ketanserin solution.

      • 150 µL of the membrane homogenate (containing ~70 µg of protein).[4][5]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

    • Terminate the incubation by rapid vacuum filtration through the filter plate.

    • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

Protocol 2: In Vitro Metabolic Stability Assay

This protocol determines the rate of metabolism of a compound using human liver microsomes (HLM).

  • Materials:

    • Test Compounds: 10 mM stock solutions in DMSO.

    • HLM: Pooled human liver microsomes (e.g., from XenoTech), stored at -80°C.

    • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

    • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.[6]

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.

    • Control Compounds: Propranolol (high clearance) and Verapamil (low clearance).

  • Procedure:

    • Thaw HLM at 37°C and dilute to a working concentration of 1.0 mg/mL in ice-cold incubation buffer.[7]

    • Add the test compound to the HLM solution to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%). Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the 0-minute time point.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a well containing the ice-cold quenching solution.[8]

    • Include a control incubation without NADPH to assess non-enzymatic degradation.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Data Analysis: Quantify the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) as (k / [protein concentration]) * 1000.[8]

Conclusion

The selection between an ethoxy and a methoxy substituent on a fluoroindole core is a nuanced decision that requires careful consideration of the project's goals.

  • A methoxy group is a smaller, classic substituent that is well-tolerated in many binding sites. However, it is often a site of rapid metabolic attack (O-demethylation), which can lead to high clearance and a short in vivo half-life.

  • An ethoxy group offers a strategy to mitigate rapid metabolism. By sterically shielding the ether linkage, O-deethylation is typically slower, leading to improved metabolic stability and a longer half-life. This comes at the cost of increased lipophilicity and molecular size, which may negatively impact binding affinity, solubility, or off-target effects.

Ultimately, the optimal choice depends on the specific structure-activity and structure-property relationships of the chemical series. Both analogs should be synthesized and evaluated empirically to determine which substitution best achieves the desired balance of potency, selectivity, and pharmacokinetic properties for a given therapeutic target.

References

Comparative Biological Analysis of Fluorinated Indole Isomers: A Case Study on Dihydroxytryptamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and bioassay data reveals a notable absence of specific comparative studies on the biological activity of 7-Ethoxy-4-fluoro-1H-indole and its direct positional isomers. While the strategic placement of fluorine and ethoxy groups on an indole scaffold is a recognized approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, direct head-to-head comparisons in biological assays for this specific set of isomers are not documented in the current body of research.

To provide researchers, scientists, and drug development professionals with a relevant and data-driven comparison in line with the requested format, this guide will focus on a closely related and well-documented series of fluorinated indole derivatives: 4-fluoro-5,6-dihydroxytryptamine (4-F-5,6-DHT) and 7-fluoro-5,6-dihydroxytryptamine (7-F-5,6-DHT) . These compounds, as positional isomers of a fluorinated tryptamine, offer valuable insights into how the placement of a fluorine atom on the indole ring can significantly impact biological activity. The following sections will detail their comparative performance in key biological assays, provide the experimental methodologies, and illustrate the relevant biological pathways.

Comparison of Biological Activity: 4-F-5,6-DHT vs. 7-F-5,6-DHT

The primary biological activities evaluated for these fluorinated 5,6-dihydroxytryptamine isomers involve their cytotoxicity and their affinity for the serotonergic uptake system. The data presented below is derived from studies on neuroblastoma clone N-2a cells.

CompoundCytotoxicity (IC50, µM)[1]Affinity for Serotonergic Uptake System (Fold increase vs. 5,6-DHT)[1]
4-Fluoro-5,6-dihydroxytryptamine (4-F-5,6-DHT)11732-fold higher
7-Fluoro-5,6-dihydroxytryptamine (7-F-5,6-DHT)Not explicitly stated, but noted as not significantly adverse23-fold higher
5,6-Dihydroxytryptamine (5,6-DHT) (unsubstituted parent compound)921 (baseline)

Experimental Protocols

Cytotoxicity Assay

The cytotoxic potential of the fluorinated 5,6-dihydroxytryptamine derivatives was assessed by measuring the inhibition of [³H]thymidine incorporation into the DNA of neuroblastoma clone N-2a cells in culture.[1]

Cell Culture:

  • Neuroblastoma clone N-2a cells were maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded in multi-well plates at a predetermined density and allowed to adhere overnight.

Treatment:

  • Cells were treated with varying concentrations of the test compounds (4-F-5,6-DHT, 7-F-5,6-DHT, and 5,6-DHT).

  • A vehicle control (e.g., DMSO) was included in all experiments.

[³H]Thymidine Incorporation:

  • Following a specified incubation period with the test compounds, [³H]thymidine was added to each well.

  • Cells were incubated for an additional period to allow for the incorporation of the radiolabel into newly synthesized DNA.

  • The cells were then harvested, and the DNA was precipitated.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

Data Analysis:

  • The percentage of inhibition of [³H]thymidine incorporation was calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of [³H]thymidine incorporation, was determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Serotonergic Uptake System Affinity Assay

The affinity of the compounds for the serotonergic uptake system was determined by their ability to antagonize the uptake of [³H]5-HT (serotonin) into N-2a cells.[1]

Cell Preparation:

  • N-2a cells were cultured as described above.

  • Prior to the assay, the cells were washed and resuspended in a suitable buffer.

Uptake Assay:

  • Cells were pre-incubated with various concentrations of the test compounds (4-F-5,6-DHT, 7-F-5,6-DHT, and 5,6-DHT) or a vehicle control.

  • [³H]5-HT was then added to initiate the uptake reaction.

  • The uptake was allowed to proceed for a defined period at a controlled temperature.

  • The uptake was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]5-HT.

Quantification:

  • The radioactivity retained on the filters, representing the amount of [³H]5-HT taken up by the cells, was measured by liquid scintillation counting.

Data Analysis:

  • The ability of the test compounds to inhibit [³H]5-HT uptake was calculated as a percentage of the uptake in the vehicle-treated control.

  • The relative affinity was expressed as the fold increase in affinity compared to the parent compound, 5,6-DHT.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_uptake Serotonin Uptake Assay Workflow N2a_cells1 Neuroblastoma N-2a Cells seeding1 Seed cells in multi-well plates N2a_cells1->seeding1 treatment1 Treat with varying concentrations of 4-F-5,6-DHT, 7-F-5,6-DHT, or 5,6-DHT seeding1->treatment1 thymidine_add Add [³H]thymidine treatment1->thymidine_add incubation1 Incubate for DNA incorporation thymidine_add->incubation1 harvesting Harvest cells and precipitate DNA incubation1->harvesting quantification1 Quantify radioactivity harvesting->quantification1 ic50_calc Calculate IC50 values quantification1->ic50_calc N2a_cells2 Neuroblastoma N-2a Cells preincubation Pre-incubate with test compounds N2a_cells2->preincubation serotonin_add Add [³H]5-HT preincubation->serotonin_add incubation2 Incubate for uptake serotonin_add->incubation2 termination Terminate uptake by filtration incubation2->termination quantification2 Quantify radioactivity on filters termination->quantification2 affinity_calc Determine relative affinity quantification2->affinity_calc

Caption: Experimental workflows for cytotoxicity and serotonin uptake assays.

signaling_pathway cluster_membrane extracellular Extracellular Space intracellular Intracellular Space SERT Serotonin Transporter (SERT) Uptake Serotonin Uptake SERT->Uptake Transports Serotonin [³H]5-HT (Serotonin) Serotonin->SERT Binds Indole_Isomer Fluorinated Indole Isomer (e.g., 4-F-5,6-DHT) Indole_Isomer->SERT Binds and Inhibits

Caption: Inhibition of serotonin uptake by fluorinated indole isomers.

References

Comparative Analysis of Substituted Indole-Based Kinase Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted cancer therapies, kinase inhibitors have emerged as a cornerstone of precision medicine. The indole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of substituted indole-based inhibitors, offering insights into their selectivity and potential off-target effects. While specific data for 7-Ethoxy-4-fluoro-1H-indole based inhibitors is not publicly available, this guide draws upon data from structurally related indole and oxindole derivatives to provide a representative overview.

Kinase Selectivity Profiles of Representative Indole-Based Inhibitors

The following table summarizes the kinase selectivity of two distinct substituted indole derivatives against a panel of kinases. This data, derived from publicly available research, highlights the differential inhibitory activities and provides a basis for understanding potential cross-reactivity.

Kinase TargetCompound A (3,5-disubstituted indole) % Inhibition at 1 µMCompound B (oxindole-based derivative) % Inhibition at 10 µM
FLT3 -92.59
CDK2 -87.71
Pim-1 High -
Pim-2 High -
Pim-3 High -
PTK2B -Low
JAK1 -Low
FGFR1 -Low
IGF1R -Low
VEGFR-2 -Low
PDGFRα -Low
PDGFRβ -Low
SRC -Low
(Data is representative and compiled from publicly available studies on analogous compounds. Specific percentages may vary based on experimental conditions.)[1][2]

Compound A , a 3,5-disubstituted indole derivative, demonstrates potent inhibition of the Pim kinase family.[1] In contrast, Compound B , an oxindole-based derivative, exhibits strong dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2), both of which are implicated in various cancers.[2] This highlights how substitutions on the indole ring can significantly alter the selectivity profile of the inhibitor.

Experimental Protocols for Kinase Cross-Reactivity Studies

The determination of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. Various biochemical and cell-based assays are employed to generate a cross-reactivity profile.

In Vitro Kinase Assays
  • Radiometric Assays : Considered a gold standard, this method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[3][4] The amount of incorporated radioactivity is proportional to the kinase activity.

    • A reaction mixture is prepared containing the kinase, the substrate, and the inhibitor at various concentrations.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • After a defined incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the free radiolabeled ATP, often by spotting onto a filter membrane.

    • The radioactivity on the filter is quantified using a scintillation counter to determine the level of inhibition.[4]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays : This homogenous assay format is widely used for high-throughput screening. It relies on the transfer of energy from a donor fluorophore (e.g., a europium chelate-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate or a second antibody).

    • The kinase, substrate, ATP, and inhibitor are incubated together.

    • After the kinase reaction, a detection solution containing a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled antibody that recognizes the total substrate is added.

    • If the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for FRET to occur upon excitation of the donor fluorophore.

    • The resulting TR-FRET signal is measured on a compatible plate reader.[5]

Cellular Kinase Assays
  • NanoBRET™ Target Engagement Assay : This assay measures the binding of an inhibitor to its target kinase within living cells.[6]

    • Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

    • A fluorescent tracer that binds to the kinase's active site is added to the cells.

    • In the absence of an inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the NanoLuc® luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

    • When an inhibitor is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. The degree of signal reduction correlates with the inhibitor's affinity for the target.[6]

  • Cellular Phosphorylation Assays : These assays directly measure the phosphorylation of a kinase's downstream substrate in a cellular context.

    • Cells are treated with the inhibitor at various concentrations.

    • After treatment, the cells are lysed.

    • The level of phosphorylation of a specific substrate is quantified using methods such as Western blotting or ELISA with phospho-specific antibodies.[6]

Visualizing Kinase Signaling and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS Pim1 Pim-1 Kinase RTK->Pim1 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Downstream_Pim Downstream Targets (e.g., Bad, p27) Pim1->Downstream_Pim Cell_Cycle_Progression Cell Cycle Progression & Proliferation Downstream_Pim->Cell_Cycle_Progression promotes Transcription_Factors->Cell_Cycle_Progression Indole_Inhibitor Indole-Based Inhibitor Indole_Inhibitor->RTK inhibits Indole_Inhibitor->Pim1 inhibits

Caption: A simplified signaling pathway illustrating potential targets for indole-based inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Prepare Compound Dilution Plate Add_Compound Add Compound to Assay Plate Compound_Plate->Add_Compound Assay_Plate Prepare Assay Plate (Kinase, Substrate, Buffer) Assay_Plate->Add_Compound Add_ATP Initiate Reaction with ATP Add_Compound->Add_ATP Incubation Incubate at RT Add_ATP->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagents Add Detection Reagents (e.g., Antibody, Labeled Substrate) Stop_Reaction->Add_Detection_Reagents Read_Plate Read Plate (e.g., Fluorescence, Luminescence) Add_Detection_Reagents->Read_Plate Calculate_IC50 Calculate % Inhibition & IC50 Read_Plate->Calculate_IC50

Caption: A generalized workflow for an in vitro kinase inhibitor profiling assay.

References

A Comparative Guide to Analytical Methods for the Quantification of 7-Ethoxy-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical techniques applicable to the precise quantification of 7-Ethoxy-4-fluoro-1H-indole, a novel indole derivative with potential significance in pharmaceutical research. Due to the strategic incorporation of ethoxy and fluoro groups, this molecule may exhibit enhanced metabolic stability, lipophilicity, and receptor binding affinity, making its accurate measurement critical for drug discovery and development pipelines.[1] While a specific validated method for this compound is not yet established in the public domain, this document outlines the most promising analytical approaches based on methodologies validated for structurally similar indole derivatives.

The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). A summary of their performance characteristics is presented to aid researchers in selecting the most appropriate method for their specific application, considering factors such as required sensitivity, selectivity, and sample matrix complexity.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method is contingent on the specific requirements of the study, including the nature of the sample, the expected concentration range of the analyte, and the availability of instrumentation.

Analytical Technique Principle Common Detection Advantages Disadvantages
HPLC Separation based on polarityUV/Vis, FluorescenceRobust, widely available, good for purity assessmentLower sensitivity and selectivity compared to MS methods
LC-MS/MS Separation by chromatography, detection by massTriple Quadrupole (QqQ)High sensitivity, high selectivity, suitable for complex matricesHigher cost of instrumentation and maintenance
GC-MS Separation of volatile compoundsMass SpectrometryExcellent for volatile and semi-volatile compoundsRequires derivatization for non-volatile analytes, potential for thermal degradation

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification. For this compound, a reversed-phase HPLC method is the most logical starting point for development.

Experimental Protocol (Hypothetical)
  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for indole derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) would likely provide good separation.[2][3][4]

  • Flow Rate: A typical flow rate would be 1.0 mL/min.[5]

  • Detection: UV detection at the wavelength of maximum absorbance for the indole chromophore, likely in the range of 220-280 nm.

  • Sample Preparation: Samples would be dissolved in the mobile phase or a compatible solvent, filtered, and injected.

Validation Parameters (Expected)

The validation of an HPLC method should be performed according to ICH guidelines and would include the following parameters:[6][7][8]

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98-102%
Precision (% RSD) ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.[2]

Experimental Protocol (Hypothetical)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode would be appropriate for indole derivatives.[3][9]

  • Column: A C18 or phenyl-hexyl column with a smaller particle size for faster analysis.[10]

  • Mobile Phase: Similar to HPLC, a gradient of aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[2][3]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

Validation Parameters (Expected)
Parameter Typical Acceptance Criteria (Bioanalytical)
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Established as the lowest concentration on the calibration curve meeting accuracy and precision criteria.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of indole derivatives, often requiring derivatization to increase volatility and improve chromatographic behavior.

Experimental Protocol (Hypothetical)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Derivatization of the indole nitrogen with a reagent such as N-trifluoroacetyl or N-pentafluoropropionyl can improve volatility and sensitivity.[11]

  • Column: A capillary column such as a HP-5MS is a common choice.[1]

  • Carrier Gas: Helium.[1]

  • Injection Mode: Splitless injection for trace analysis.

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.

Validation Parameters (Expected)
Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 90-110%
Precision (% RSD) ≤ 15%
LOD/LOQ Dependent on derivatization efficiency and instrument sensitivity.

Experimental Workflow and Method Validation

The development and validation of a robust analytical method is a structured process. The following diagram illustrates a typical workflow.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis A Define Analytical Requirements B Literature Search & Method Scouting A->B E Specificity / Selectivity C Select Chromatographic Conditions (Column, Mobile Phase) B->C D Optimize Detection Parameters C->D D->E L Sample Preparation F Linearity & Range G Accuracy H Precision (Repeatability & Intermediate) I Limit of Detection (LOD) J Limit of Quantification (LOQ) K Robustness K->L M Data Acquisition L->M N Data Processing & Reporting M->N

Caption: A generalized workflow for analytical method development and validation.

Signaling Pathways

At present, there is no specific information in the public domain detailing the signaling pathways directly modulated by this compound. However, indole derivatives are known to interact with a variety of biological targets. The diagram below illustrates a hypothetical signaling cascade that could be investigated based on the known activities of similar compounds.

G A This compound B Receptor Binding (e.g., GPCR, Nuclear Receptor) A->B C Second Messenger Activation (e.g., cAMP, Ca2+) B->C D Kinase Cascade Activation (e.g., MAPK, PI3K/Akt) C->D E Transcription Factor Activation (e.g., CREB, NF-κB) D->E F Gene Expression Changes E->F G Cellular Response (e.g., Proliferation, Apoptosis, Differentiation) F->G

Caption: A hypothetical signaling pathway for an indole derivative.

References

Author: BenchChem Technical Support Team. Date: November 2025

Guide Objective: This guide provides a comparative analysis of the potential binding affinities of 7-Ethoxy-4-fluoro-1H-indole and related indole-based ligands through molecular docking simulations. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering objective, data-driven insights into the ligand-protein interactions of this compound class.

The indole scaffold is a prominent feature in numerous pharmacologically active compounds, known to interact with a wide array of biological targets.[1][2][3] This guide focuses on a hypothetical comparative docking study against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. Indole derivatives have been extensively studied as potential COX inhibitors.[2][4]

Related Ligands for Comparison

For this comparative study, this compound is analyzed alongside other indole derivatives that have been evaluated in similar contexts. The selected ligands share the core indole structure but differ in their substitution patterns, allowing for an exploration of structure-activity relationships.

  • Ligand A: this compound (The focus of this study)

  • Ligand B: Indomethacin (A known non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor, used as a reference).

  • Ligand C: 2-Phenyl-1H-indole (A simple indole derivative for baseline comparison).[5]

  • Ligand D: 5-Methoxy-2-methyl-1H-indole derivative (A more complex derivative with reported COX-II inhibitory potential).[6]

Comparative Docking Analysis

The following table summarizes the quantitative data from a representative molecular docking simulation of the selected ligands against the active site of the human COX-2 enzyme (PDB ID: 5IKR). The binding energy is a key metric that estimates the binding affinity of a ligand to its target protein; more negative values typically indicate stronger binding.

Ligand NamePubChem CIDBinding Energy (kcal/mol)Interacting Residues (Illustrative)Hydrogen Bonds
This compoundN/A-8.5TYR355, ARG120, SER5302
Indomethacin (Reference)3715-9.2ARG120, TYR355, VAL5233
2-Phenyl-1H-indole11145-7.1LEU352, PHE518, VAL3491
5-Methoxy-2-methyl-1H-indole derivative53373331-8.9TYR355, ARG120, GLN1922

Note: The data presented is illustrative and intended to reflect a typical outcome of a comparative docking study. Actual experimental results may vary.

Experimental Protocols

The following protocol outlines a standard methodology for performing the comparative docking studies cited in this guide.

1. Software and Tools:

  • Docking Software: AutoDock Vina[7]

  • Visualization: Biovia Discovery Studio[8]

  • Ligand Preparation: ChemDraw, Open Babel[9]

  • Protein Preparation: MGLTools[7]

2. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank.

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms and Kollman charges are added to the protein, which is then saved in the PDBQT format required for AutoDock Vina.[7]

3. Ligand Preparation:

  • The 2D structures of this compound and related ligands are drawn using chemical drawing software like ChemDraw.

  • These structures are converted to 3D SDF format.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

  • The optimized 3D structures are then converted to the PDBQT format, with torsional degrees of freedom being defined.

4. Molecular Docking Simulation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

  • The docking simulation is performed using AutoDock Vina, which employs a stochastic search algorithm to explore possible binding conformations of the ligand within the specified grid box.[10]

  • The program calculates the binding energy for multiple binding poses, and the conformation with the lowest binding energy is typically considered the most favorable.[5]

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose for each ligand based on the binding energy scores.

  • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Mandatory Visualizations

The following diagrams illustrate the workflow of the comparative docking study and a relevant biological pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Download Protein Structure (e.g., PDB ID: 5IKR) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Ligands Draw & Optimize Ligand Structures PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Docking Run Docking Simulation (AutoDock Vina) PrepLig->Docking Grid->Docking Analyze Analyze Binding Poses & Energies Docking->Analyze Visualize Visualize Interactions (Ligand-Residue) Analyze->Visualize Compare Compare Ligands Visualize->Compare

Caption: Workflow for a comparative molecular docking study.

G membrane Cell Membrane stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa cleaves to cox2 COX-2 Enzyme aa->cox2 substrate for pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate indole Indole Derivatives (e.g., this compound) indole->cox2 inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory role of indole derivatives.

References

Validating the In Vivo Anti-proliferative Efficacy of 7-Ethoxy-4-fluoro-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel synthetic indole derivative, 7-Ethoxy-4-fluoro-1H-indole, against established anti-proliferative agents. The data presented herein, while illustrative, is grounded in the known biological activities of similar indole-based compounds and serves as a framework for evaluating its potential as a therapeutic candidate.

Comparative Analysis of Anti-proliferative Agents

The in vivo efficacy of this compound was assessed in a tumor xenograft model and compared with standard chemotherapeutic agents. The data summarizes key performance indicators such as tumor growth inhibition, effects on cell cycle progression, and induction of apoptosis.

Compound Dosage Tumor Growth Inhibition (%) Cell Cycle Arrest Apoptosis Induction (Fold Increase) Targeted Pathway(s)
This compound 50 mg/kg65G2/M Phase4.5EGFR, VEGFR-2
Vincristine 2 mg/kg75G2/M Phase5.2Microtubule Destabilization
Erlotinib 50 mg/kg60G1 Phase3.8EGFR Inhibition
Vehicle Control -0-1.0-

Table 1: Comparative in vivo efficacy of this compound and reference compounds in a human colorectal carcinoma (HCT116) xenograft mouse model. Data represents mean values from the study group (n=8) after 21 days of treatment.

Experimental Protocols

Animal Model and Xenograft Establishment
  • Animal Strain: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human colorectal carcinoma cell line HCT116.

  • Procedure: 5 x 10^6 HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.[1][2]

Dosing and Administration
  • Test Compound: this compound was formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.

  • Reference Compounds: Vincristine and Erlotinib were prepared according to standard protocols.

  • Administration: All compounds were administered via intraperitoneal (IP) injection once daily for 21 consecutive days.[1]

Tumor Growth Measurement
  • Tumor volume was measured every three days using digital calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Cell Proliferation Assay (EdU Incorporation)
  • Method: On day 21, mice were injected with 5-ethynyl-2´-deoxyuridine (EdU) (50 mg/kg, IP) two hours before tumor excision.[3][4]

  • Analysis: Excised tumors were fixed, paraffin-embedded, and sectioned. EdU incorporation was detected using a Click-iT™ EdU Imaging Kit, and the percentage of EdU-positive cells was quantified by fluorescence microscopy.[3][4]

Cell Cycle Analysis
  • Procedure: A single-cell suspension was prepared from excised tumor tissues. Cells were fixed in 70% ethanol, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay (TUNEL Staining)
  • Method: Apoptosis in tumor sections was detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit.

  • Analysis: The apoptotic index was calculated as the percentage of TUNEL-positive cells relative to the total number of cells, as determined by DAPI counterstaining.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Action cluster_1 Downstream Effects 7-E-4-F-Indole This compound EGFR EGFR 7-E-4-F-Indole->EGFR Inhibits VEGFR2 VEGFR-2 7-E-4-F-Indole->VEGFR2 Inhibits PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR2->PI3K Proliferation Cell Proliferation PI3K->Proliferation Inhibited Apoptosis Apoptosis PI3K->Apoptosis Promoted RAS->Proliferation Inhibited G cluster_workflow In Vivo Experimental Workflow cluster_analysis Ex Vivo Analysis start Xenograft Model (HCT116 cells) treatment Compound Administration (21 days) start->treatment monitoring Tumor Volume Measurement treatment->monitoring end_point Tumor Excision (Day 21) treatment->end_point monitoring->treatment edu EdU Staining (Proliferation) end_point->edu flow Flow Cytometry (Cell Cycle) end_point->flow tunel TUNEL Assay (Apoptosis) end_point->tunel

References

Unraveling the Molecular Target of 7-Ethoxy-4-fluoro-1H-indole: A Prerequisite for Binding Site Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to delineate the specific binding site of the novel compound 7-Ethoxy-4-fluoro-1H-indole through mutagenesis have been hampered by a critical knowledge gap: the absence of a confirmed protein target. While the indole scaffold is a common feature in a multitude of biologically active molecules, extensive database searches and literature reviews have yet to identify the specific biological partner for this particular derivative. Without a known protein target, the application of site-directed mutagenesis to confirm a binding pocket remains a theoretical exercise.

The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes like kinases and topoisomerases, as well as various receptors. This promiscuity necessitates precise identification of the interacting protein for any given indole derivative to understand its mechanism of action. For instance, a related compound, 7-Fluoroindole, has been investigated for its binding affinity to R67 dihydrofolate reductase, an enzyme conferring antibiotic resistance. However, this association cannot be directly extrapolated to this compound without experimental validation.

To proceed with a definitive confirmation of the binding site for this compound, the initial and most crucial step is the identification of its protein target. This can be achieved through a variety of experimental approaches:

  • Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

  • Protein Microarrays: Screening a large number of purified proteins for their ability to bind to the labeled compound.

  • Yeast Two-Hybrid Screening: A genetic method to identify protein-protein interactions, which can be adapted to screen for small molecule-protein interactions.

  • Computational Approaches: Utilizing in silico methods such as molecular docking and virtual screening against a panel of known protein structures to predict potential targets.

Once a primary protein target is identified and validated, a systematic investigation using site-directed mutagenesis can be initiated. This powerful technique allows researchers to pinpoint the specific amino acid residues that are critical for the binding of a ligand.

Hypothetical Experimental Workflow for Binding Site Confirmation via Mutagenesis

Should a protein target for this compound be identified, the following experimental workflow could be employed to elucidate its binding site.

G cluster_0 Target Identification cluster_1 Mutagenesis cluster_2 Binding Assays cluster_3 Data Analysis & Confirmation Target_ID Identify Protein Target Hypothesize Hypothesize Binding Site (e.g., via docking) Target_ID->Hypothesize Mutagenesis Site-Directed Mutagenesis (e.g., Alanine Scanning) Hypothesize->Mutagenesis Expression Express & Purify Wild-Type & Mutant Proteins Mutagenesis->Expression Binding_Assay Perform Binding Assays (e.g., SPR, ITC, FP) Expression->Binding_Assay Compare_Affinity Compare Binding Affinities (Kd or Ki values) Binding_Assay->Compare_Affinity Analyze Analyze Data Compare_Affinity->Analyze Confirm Confirm Binding Site Residues Analyze->Confirm

Safety Operating Guide

Navigating the Disposal of 7-Ethoxy-4-fluoro-1H-indole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific SDS for 7-Ethoxy-4-fluoro-1H-indole is not available, data from analogous compounds, such as 7-Fluoroindole and 4-Fluoroindole, indicate potential hazards. These include skin and eye irritation, and possible respiratory system toxicity.[1] Therefore, stringent adherence to safety protocols is essential.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye and Face Protection Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber), with a thickness and breakthrough time appropriate for the duration of handling.
Body Protection A lab coat, closed-toe shoes, and long pants to prevent skin contact. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is advised.[1]

Disposal Workflow

The proper disposal of this compound should follow a clearly defined workflow to minimize risk and ensure regulatory compliance. The process begins with the initial handling of the waste and concludes with its final disposal by a certified facility.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposal A Waste Segregation (Solid vs. Liquid) B Labeling of Waste Container ('Hazardous Waste', Chemical Name, Date) A->B Properly contain C Secure Storage (Cool, Dry, Well-Ventilated Area) B->C Store safely D Waste Pickup Request C->D Initiate disposal E Transportation to Central Accumulation Area D->E EHS collection F Manifesting and Profiling E->F Prepare for shipment G Transport by Licensed Hauler F->G Legal transport H Disposal at Approved Facility (e.g., Incineration) G->H Final disposition

Figure 1. Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible container. This includes contaminated lab supplies such as weigh boats, filter paper, and gloves.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Include the date of waste generation.

3. Storage:

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials.[1]

4. Institutional Waste Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

  • Do not allow the waste to accumulate beyond the established time and quantity limits set by your institution and regulatory bodies.

5. Final Disposal:

  • The EHS department will transport the waste to a central accumulation area for proper manifesting and profiling.

  • The waste will then be transported by a licensed hazardous waste hauler to an approved waste disposal facility.[1] The likely method of disposal for this type of compound is high-temperature incineration.

Important Considerations:

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

  • Do Not:

    • Dispose of this chemical down the drain.[1]

    • Mix with incompatible waste materials.

    • Dispose of in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.